Trifluridine

Catalog No.
S545855
CAS No.
70-00-8
M.F
C10H11F3N2O5
M. Wt
296.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluridine

CAS Number

70-00-8

Product Name

Trifluridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1

InChI Key

VSQQQLOSPVPRAZ-RRKCRQDMSA-N

SMILES

Array

solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Soluble
6.69e+00 g/L

Synonyms

2'-deoxy-5-(trifluoromethyl)uridine, 5 Trifluoromethyl 2' deoxyuridine, 5-Trifluoromethyl-2'-deoxyuridine, TFT Ophtiole, Triflumann, Trifluoridine, Trifluorothymidine, Trifluridine, Viromidin, Virophta, Viroptic

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

The exact mass of the compound Trifluorothymidine is 296.06201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublein water, 1.56x10+4 mg/l at 25 °c (est)6.69e+00 g/l>44.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529182. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

trifluridine mechanism of action DNA incorporation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: DNA Incorporation

Trifluridine's cytotoxicity is primarily driven by the incorporation of its active metabolite, FTD triphosphate (F₃dTTP), into DNA, which leads to DNA dysfunction and cell death. The table below summarizes the key steps and players in this process.

Process Stage Key Proteins/Enzymes Role in FTD Action Key Findings from Research
Cellular Uptake ENT1, ENT2 (SLC29A1, SLC29A2) [1] Mediates cellular influx of FTD [1]. FTD is transported via both hENT1 and hENT2 [1].
Phosphorylation Thymidine Kinase 1 (TK1) [1] Phosphorylates FTD to FTD monophosphate (F₃dTMP) [1]. TK1 shows a higher catalytic efficiency for FTD than for FdUrd, favoring FTD activation [1].
Triphosphate Formation Thymidylate Kinase, Nucleoside Diphosphate Kinase [2] Converts F₃dTMP to the active DNA substrate, F₃dTTP [2]. -
DNA Incorporation DNA Polymerase α [1] Incorporates F₃dTTP into DNA opposite adenine [1]. FTD is incorporated into DNA with significantly higher efficiency than FdUrd (a 5-FU metabolite) [1].
Metabolic Advantage deoxyUTPase (DUT) [1] Degrades dUTP and FdUTP (5-FU metabolite) but does not recognize or degrade F₃dTTP [1]. DUT's inability to degrade F₃dTTP allows for its accumulation and extensive DNA incorporation [1].

Quantitative Data on DNA Incorporation

The extent of FTD incorporation into DNA is dose-dependent and correlates with its cytotoxic effects, as shown in both preclinical and clinical settings.

Model System Experimental Context Key Quantitative Findings Source / Correlation
In Vitro (HCT116 cells) 1 μM FTD for 24 hours [1] FTD incorporated into DNA with higher efficiency than FdUrd [1]. Direct measurement of radiolabeled nucleosides in DNA [1].
Mouse Xenograft Multiple oral doses of TAS-102 (FTD/TPI) [3] TFT concentration in tumor and white blood cell DNA increased dose-dependently [3]. Correlated with antitumor activity and body weight change [3].
Clinical (Patient PBMCs) mCRC patients on standard TAS-102 regimen [4] Percentage of FTD-positive PBMCs increased during drug administration and decreased during the cessation period [4]. Detection via anti-BrdU antibodies; potential for monitoring drug exposure [4].

Experimental Protocols for Detection

Measuring FTD Incorporation into DNA (Liquid Scintillation Counting)

This protocol is used to quantify the absolute amount of FTD incorporated into genomic DNA [1].

  • Cell Culture & Treatment: Seed cells (e.g., HCT116) and culture overnight. Treat with a drug mixture containing a known concentration of tritium-labeled (³H) FTD [1].
  • DNA Extraction: At designated time points, harvest cells and extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) [1].
  • Quantification & Measurement:
    • Determine DNA concentration using a fluorescent assay (e.g., Qubit dsDNA BR Assay).
    • Dissolve DNA samples in liquid scintillation fluid.
    • Measure radioactivity with a liquid scintillation counter (e.g., Tri-Carb 2900TR).
  • Data Analysis: Calculate the amount of incorporated FTD (e.g., in pmol) per microgram of DNA based on the specific activity of the radiolabeled FTD [1].
Detecting FTD Incorporation via Immunological Methods

This method leverages the cross-reactivity of specific anti-BrdU antibodies with FTD incorporated into DNA, allowing for visualization and quantification in cells and tissues [2].

  • Cell Staining for Flow Cytometry (FACS)
    • Fixation & Permeabilization: Treat cells with FTD, then fix and permeabilize using standard protocols (e.g., ethanol fixation).
    • DNA Denaturation: Denature DNA with HCl (e.g., 2M HCl for 20-30 minutes) to expose the incorporated FTD for antibody binding.
    • Antibody Staining: Incubate with a primary anti-BrdU antibody (e.g., Clone B44 or 3D4), followed by a fluorescently-labeled secondary antibody.
    • Analysis: Analyze cells using a flow cytometer. FTD-positive cells will be predominantly in S-phase [2].
  • Immunohistochemistry (IHC) on Tissue Sections
    • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
    • Antigen Retrieval & Denaturation: Perform antigen retrieval, followed by DNA denaturation with HCl or other methods.
    • Antibody Incubation & Detection: Incubate with an anti-BrdU antibody (e.g., Clone 3D4) and detect using a standard IHC detection kit [2].
    • Imaging: Visualize using a brightfield microscope. FTD incorporation is indicated by brown nuclear staining [4] [2].

Visualizing the Pathway and Workflow

The following diagram illustrates the key metabolic pathway of this compound, highlighting its journey from cellular uptake to DNA incorporation.

trifluridine_pathway FTD FTD Cellular Uptake\n(ENT1/ENT2) Cellular Uptake (ENT1/ENT2) FTD->Cellular Uptake\n(ENT1/ENT2) FTD_MP FTD-MP Further Phosphorylation Further Phosphorylation FTD_MP->Further Phosphorylation TS Inhibition TS Inhibition FTD_MP->TS Inhibition  Transient FTD_TP FTD-TP (F₃dTTP) Incorporation by\nDNA Polymerase α Incorporation by DNA Polymerase α FTD_TP->Incorporation by\nDNA Polymerase α DNA_Incorporation DNA_Incorporation Phosphorylation\n(Thymidine Kinase 1) Phosphorylation (Thymidine Kinase 1) Cellular Uptake\n(ENT1/ENT2)->Phosphorylation\n(Thymidine Kinase 1) Phosphorylation\n(Thymidine Kinase 1)->FTD_MP Further Phosphorylation->FTD_TP Incorporation by\nDNA Polymerase α->DNA_Incorporation Thymidylate Synthase (TS) Thymidylate Synthase (TS) TS Inhibition->Thymidylate Synthase (TS)

Metabolic Pathway of this compound (FTD) and Key Sites of Action.

The workflow for detecting FTD incorporation using immunological methods is outlined below.

detection_workflow Start Cells or Tissue Sections A FTD Treatment Start->A B Fixation & Permeabilization A->B C DNA Denaturation (e.g., HCl) B->C D Incubate with Anti-BrdU Antibody C->D E Detection Method D->E F Flow Cytometry E->F G Fluorescence Microscopy E->G H IHC & Brightfield Microscopy E->H

Experimental Workflow for Detecting FTD Incorporation via Immunological Methods.

Emerging Mechanisms and Research Directions

Recent research has revealed that FTD's anti-tumor effects extend beyond DNA incorporation to include the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation [5].

  • Mechanism: FTD/TPI promotes the ubiquitination and degradation of MDM2, leading to the stabilization and nuclear accumulation of the p53 protein. p53 then transcriptionally represses SLC7A11, a key component of the cystine/glutamate antiporter (system Xc⁻). This repression depletes glutathione and inactivates GPX4, ultimately resulting in lethal lipid peroxidation and ferroptosis [5].
  • Synergistic Potential: Combining FTD/TPI with sulfasalazine (SAS), an inhibitor of system Xc⁻, synergistically induces ferroptosis and enhances anti-tumor efficacy in patient-derived organoids and xenograft models. This suggests a promising new therapeutic strategy for colorectal cancer [5].

References

Core Pharmacokinetic Parameters of Trifluridine/Tipiracil

Author: Smolecule Technical Support Team. Date: February 2026

The oral combination of trifluridine (FTD) and tipiracil (TPI) is designed to overcome the rapid degradation of FTD. The following table summarizes the key pharmacokinetic parameters of the FTD/TPI combination in humans.

Table 1: Key Pharmacokinetic Parameters of this compound/Tipiracil (TAS-102) in Humans [1] [2] [3]

Parameter This compound (FTD) Tipiracil (TPI) Notes / Conditions
Bioavailability ≥57% Information specific to TPI alone not fully detailed With TPI, bioavailability of FTD increases dramatically compared to FTD alone [2] [4]
Effect of TPI AUC increased 37-fold; Cmax increased 22-fold - Comparison of FTD/TPI vs. FTD alone [3]
Tmax (hr) ~2 hours ~2 hours After a single oral dose of FTD/TPI 35 mg/m² [2] [3]
Protein Binding >96% (to human serum albumin) <8% Independent of concentration and presence of the other component [3]
Elimination Half-Life (t₁/₂) 1.4 - 2.1 hours 2.1 - 2.4 hours Half-life increases at steady state for FTD [4] [3]
Accumulation 3-fold (AUC); 2-fold (Cmax) No accumulation observed Upon repeated dosing [3]
Food Effect Cmax ↓~40%; AUC unchanged Cmax ↓~40%; AUC ↓~40% High-fat, high-calorie meal [3]
Primary Metabolic Pathway Thymidine Phosphorylase (TP) to FTY Not metabolized by CYP enzymes; excreted largely unchanged [5] [3]
Primary Excretion Route Urine (as metabolites) Urine (as unchanged drug) Within 48 hours: 1.5% FTD, 19.2% FTY, 29.3% TPI [3]

Metabolic Pathways and Experimental Insights

Mechanism of Action and Metabolism

The pharmacokinetics of this compound are defined by its unique mechanism and the critical role of tipiracil.

  • This compound's Dual Mechanism: Once inside the cell, FTD is phosphorylated. Its monophosphate form (FTD-MP) reversibly inhibits thymidylate synthase (TS). Its triphosphate form (FTD-TP) is incorporated into DNA, leading to dysfunctional synthesis and strand breaks. DNA incorporation is considered the primary cytotoxic mechanism [1] [6].
  • Tipiracil's Role: Tipiracil is a potent thymidine phosphorylase (TP) inhibitor. It does not have direct antitumor activity but prevents the rapid first-pass metabolism of FTD in the liver, drastically increasing its bioavailability and systemic exposure [1] [7] [3].
  • Key Transporters: Preclinical studies indicate that the human equilibrative nucleoside transporter 1 (hENT1, SLC29A1) is crucial for the intracellular uptake of FTD into tumor cells. The concentrative nucleoside transporter (hCNT1, SLC28A1) and hENT2 may also play a role in intestinal absorption and cellular uptake [1].

The following diagram illustrates the journey of this compound/tipiracil from oral administration to its cytotoxic effects and eventual elimination.

Key Experimental Protocols

The data in Table 1 is derived from well-established clinical trial methodologies.

  • Dosing Regimen: Clinical trials (like RECOURSE and TAGS) administered FTD/TPI orally at a dose of 35 mg/m² (based on the FTD component) twice daily on Days 1-5 and Days 8-12 of a 28-day cycle [1] [7] [8].
  • PK Analysis: Blood samples for pharmacokinetic analysis are typically collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours post-dose) during cycle 1, day 1 and at steady state (e.g., cycle 1, day 12). Plasma concentrations of FTD, TPI, and metabolites like FTY are quantified using validated methods like LC-MS/MS [3].
  • Food Effect Study: The effect of food was evaluated in a crossover study where patients received a single dose after fasting and after a standardized high-fat, high-calorie meal. PK parameters were then compared [3].

Special Populations and Recent Findings

Impact of Organ Impairment

Table 2: Pharmacokinetics in Special Populations [8] [3]

Population Effect on FTD Exposure (AUC) Clinical Recommendation

| Renal Impairment (Mild) (CrCl 60-89 mL/min) | ↑ 31% | No initial dosage adjustment required. | | Renal Impairment (Moderate) (CrCl 30-59 mL/min) | ↑ 43% | No initial dosage adjustment required. | | Renal Impairment (Severe) (CrCl 15-29 mL/min) | Not Studied | Reduce starting dose to 20 mg/m² twice daily. | | Hepatic Impairment (Mild) | No clinically relevant effect | No dosage adjustment required. | | Hepatic Impairment (Moderate/Severe) | Not Studied | Avoid use. |

A Critical Research Consideration: DPD Phenotyping Interference

A 2025 case report highlighted a crucial, previously unknown interaction relevant to clinical research [9].

  • Finding: A patient treated with FTD/TPI showed a falsely elevated uracilemia (43.0 µg/L), which returned to normal (4.5 µg/L) after treatment cessation.
  • Mechanism Hypothesis: A this compound metabolite, 5-carboxyuracil (5-CU), may be decarboxylated to uracil, artificially inflating uracilemia measurements used for dihydropyrimidine dehydrogenase (DPD) phenotyping.
  • Implication for Researchers: DPD phenotyping should not be performed while a patient is undergoing FTD/TPI treatment, as it could lead to incorrect dose reduction of subsequent fluoropyrimidine-based therapies. Testing should occur before initiation or after a washout period; DPYD genotyping is a suitable alternative [9].

Conclusion

The pharmacokinetic profile of this compound is fundamentally shaped by its co-formulation with tipiracil, which inhibits its primary metabolic enzyme to achieve therapeutic systemic exposure. Its action relies on nucleoside transporters for uptake and intracellular phosphorylation for activation.

A key emerging consideration for clinical research and development is its potential to interfere with DPD phenotyping assays, a finding that underscores the importance of continued investigation into the drug's metabolic footprint.

References

trifluridine antiviral activity herpes simplex virus

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Antiviral Profile

Trifluridine is a fluorinated pyrimidine nucleoside analog that exhibits potent antiviral activity primarily against HSV-1 and HSV-2, as well as vaccinia virus and some adenovirus strains [1] [2] [3].

The antiviral mechanism involves inhibition of viral DNA synthesis through two main pathways [1] [4]:

  • This compound monophosphate irreversibly inhibits the cellular enzyme thymidylate synthetase, depleting the supply of thymidine triphosphate (dTTP) needed for DNA replication.
  • This compound triphosphate is competitively incorporated into viral DNA by viral DNA polymerase, acting as a chain terminator and leading to the production of defective viral DNA [3].

The following diagram illustrates this dual mechanism of action:

G This compound This compound TK Viral Thymidine Kinase (TK) This compound->TK TFTMP This compound Monophosphate (TFT-MP) TK->TFTMP TFTTP This compound Triphosphate (TFT-TP) TFTMP->TFTTP TS Thymidylate Synthase (TS) TFTMP->TS Inhibits DNApol Viral DNA Polymerase TFTTP->DNApol dTTP dTTP Pool TS->dTTP Depletes DNAInc Faulty Viral DNA Incorporation & Chain Termination DNApol->DNAInc Substrate Competition

A key characteristic of this compound is its lack of selectivity; it also phosphorylates and incorporates into host cell DNA, which explains its cytotoxicity and limits its use to topical applications [1] [3].

Clinical Efficacy & Comparative Data

This compound is approved for the topical treatment of primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV-1 and HSV-2 [2] [4].

The table below summarizes key efficacy data from clinical studies and systematic reviews:

Indication / Context Efficacy Outcome Source / Comparative Data
HSV Epithelial Keratitis (Clinical Trial) 95% (92/97 patients) achieved corneal re-epithelialization within 14 days. Viroptic Prescribing Information [2]
IDU-resistant Keratitis (Clinical Trial) 92% (138/150 patients) achieved corneal re-epithelialization. Viroptic Prescribing Information [2]
Comparative Efficacy (Cochrane Review) More effective than idoxuridine (RR 1.30) and vidarabine (RR 1.17). No significant difference in effectiveness compared to acyclovir or brivudine. Cochrane Systematic Review [5]
Acyclovir-resistant HSV Considered a treatment option for some acyclovir-resistant cutaneous HSV infections. ScienceDirect Topics [1]

Experimental Protocols for Antiviral Assessment

Researchers can evaluate the antiviral activity of this compound using standardized in vitro and in vivo models.

In Vitro Cytotoxicity and Antiviral Assays

The following workflow outlines a standard method for determining the compound's selectivity index:

G A Cell Culture (Vero E6 or other susceptible lines) B Infect with Virus (e.g., HSV-1, HSV-2) A->B C Apply this compound (Varying Concentrations) B->C D Incubate and Measure Effects (Plaque Reduction, CPE, Cytotoxicity) C->D E Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) D->E

  • Cell Lines: Vero E6 cells are commonly used [6].
  • Virus Strains: HSV-1 (e.g., KOS, F) or HSV-2, including clinical isolates and drug-resistant strains (e.g., with mutated TK or DNA Pol) [1] [3].
  • Key Metrics:
    • EC₅₀ (Effective Concentration 50%): The concentration required to achieve 50% inhibition of viral cytopathic effect (CPE) or plaque formation. For example, one study reported an EC₅₀ of 3.8 µM against a monkeypox virus strain, though this was associated with cytotoxicity [6].
    • CC₅₀ (Cytotoxic Concentration 50%): The concentration that causes cytotoxicity in 50% of uninfected host cells.
    • Selectivity Index (SI): CC₅₀ / EC₅₀. A higher SI indicates a safer drug profile. This compound's low SI for systemic use is the primary reason it is restricted to topical application [3].
In Vivo Efficacy Models
  • Ocular Keratitis Models: The rabbit model of HSV epithelial keratitis is the standard for evaluating topical efficacy. Parameters include the time to complete corneal re-epithelialization and reduction in viral titers from corneal samples [2].
  • Cutaneous Infection Models: The murine model of cutaneous HSV infection (e.g., on the ear or flank) can be used to test efficacy against acyclovir-resistant strains, measuring lesion scores and survival [1].

Current Research Status & Future Directions

This compound is considered an established, effective therapy for HSV keratitis, but its role in the broader anti-HSV arsenal is limited [5] [3].

  • Systemic Use and Toxicity: Due to its cytotoxicity and potential for mutagenic, teratogenic, and bone marrow suppressive effects observed in preclinical models, this compound is not used systemically for HSV [1] [2] [3].
  • Resistance: While resistance can be selected in the laboratory via alterations in viral TK substrate specificity, its clinical significance remains uncertain. This compound often retains activity against some acyclovir-resistant strains, making it a valuable alternative [1].
  • Research Focus Shift: Current antiviral development for HSV is focused on novel oral agents with improved safety profiles and different mechanisms of action, such as helicase-primase inhibitors (e.g., pritelivir, amenamevir) [7].
  • For ocular HSV, this compound remains a top-tier topical treatment with robust efficacy data.
  • Its cytotoxicity and mechanism of action that affects both viral and cellular DNA synthesis preclude its systemic use for HSV.
  • Standard experimental models are well-established for evaluating its activity and safety.

References

trifluridine tipiracil combination mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Combination Therapies

The efficacy of FTD/TPI can be amplified by combining it with other chemotherapeutic and targeted agents. Research points to several rationales for these combinations, supported by specific experimental data.

Combination with Irinotecan (SN-38)

Preclinical studies indicate that the sequence of drug administration is critical for maximizing cell death, especially in 5-FU resistant cells [1].

  • Experimental Protocol: The synergistic effect was evaluated on human colorectal cancer cell lines (DLD-1 and 5-FU-resistant DLD-1/5-FU). Cells were exposed to FTD and SN-38 (the active metabolite of irinotecan) in both simultaneous and sequential schedules (each drug for 24 hours) [1].
  • Key Findings: Sequential exposure, particularly SN-38 followed by FTD, was more effective than simultaneous exposure. This sequence induced greater DNA damage, G2/M cell cycle arrest, and apoptosis [1].
  • Conclusion: This provides a rationale for the specific sequencing of FTD/TPI and irinotecan in clinical regimens for refractory colorectal cancer [1].
Combination with Bevacizumab

The combination of FTD/TPI with the anti-angiogenic agent bevacizumab (anti-VEGF antibody) has shown clinical benefit and is approved for metastatic colorectal cancer (mCRC) [2]. The rationale extends beyond independent mechanisms.

  • Enhanced Efficacy: Clinical trials demonstrate that the combination significantly improves overall survival and progression-free survival in patients with previously treated mCRC compared to FTD/TPI alone [2].
  • Proposed Mechanisms: The combination is thought to work by concurrently targeting tumor cell proliferation (via FTD/TPI) and the tumor's blood supply (via bevacizumab). Emerging evidence also suggests it may improve the efficacy of immunotherapy [2].
Induction of Ferroptosis (Novel Mechanism)

Recent groundbreaking research has identified that FTD/TPI can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation [3]. This represents a significant expansion of its known mechanism.

  • Mechanistic Pathway: FTD/TPI directly promotes the ubiquitination and degradation of MDM2, leading to the stabilization and accumulation of the p53 protein. Nuclear p53 subsequently downregulates the expression of SLC7A11, a key component of the system Xc- that imports cystine for glutathione synthesis. This suppression leads to glutathione depletion, inactivation of GPX4, and ultimately, lethal lipid peroxide accumulation—ferroptosis [3].
  • Synergistic Potential: The study found that combining FTD/TPI with sulfasalazine (SAS), another system Xc- inhibitor, synergistically enhanced ferroptosis and further inhibited colorectal cancer cell proliferation. This synergy was validated in patient-derived organoids and xenograft models [3].

The following diagram illustrates this novel p53-SLC7A11 ferroptosis pathway.

G FTD_TPI FTD/TPI MDM2 MDM2 (Degradation) FTD_TPI->MDM2 p53 p53 (Stabilization) MDM2->p53 SLC7A11 SLC7A11 (Downregulation) p53->SLC7A11 Cystine_Uptake Cystine Uptake ↓ SLC7A11->Cystine_Uptake GSH Glutathione (GSH) ↓ Cystine_Uptake->GSH GPX4 GPX4 Activity ↓ GSH->GPX4 Lipid_Peroxides Lipid Peroxides ↑ GPX4->Lipid_Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis SAS Sulfasalazine (SAS) (System Xc- Inhibitor) SAS->Cystine_Uptake

FTD/TPI induces ferroptosis via the p53-SLC7A11 axis, a pathway synergized by sulfasalazine. [3]

Detailed Experimental Protocol

To provide a concrete example of how these mechanisms are studied, here is a detailed methodology from a key publication.

Study Objective: To evaluate the in vitro combination efficacy of FTD and SN-38 against human colorectal cancer cell lines, including a 5-FU-resistant variant [1].

Protocol Aspect Detailed Description
Cell Lines DLD-1 (parental human colorectal cancer) and DLD-1/5-FU (5-FU-resistant derivative) [1].
Drugs & Exposure Trifluridine (FTD) and SN-38 (active metabolite of irinotecan) [1].

| Treatment Schedules | 1. Simultaneous: Co-exposure of FTD + SN-38 for 24h. 2. Sequential A: SN-38 for 24h, then FTD for 24h. 3. Sequential B: FTD for 24h, then SN-38 for 24h [1]. | | Primary Assay | Cell Survival Analysis: Measured using cell counting kit-8 (CCK-8) after treatment to determine cytotoxicity and combination effects [1]. | | Mechanistic Assays | - DNA Damage: Assessed by histone H2AX phosphorylation (γ-H2AX).

  • Cell Cycle Analysis: Flow cytometry to detect arrest at G2/M phase.
  • Apoptosis Assay: Flow cytometry with Annexin V/propidium iodide staining to quantify apoptotic cells (sub-G1 population) [1]. |

Future Research Directions

The understanding of FTD/TPI's mechanisms continues to evolve, opening new avenues for research:

  • Novel Combinations: The discovery of ferroptosis induction provides a strong rationale for combining FTD/TPI with other ferroptosis inducers (e.g., sulfasalazine, erastin) in clinical trials [3].
  • Overcoming Resistance: The activity of FTD/TPI in 5-FU-resistant models suggests it can be a key option for patients with acquired resistance to prior therapies [1].
  • Immunomodulatory Effects: Early-phase clinical trials are exploring FTD/TPI with oxaliplatin and immunotherapy (nivolumab), based on preclinical data suggesting it may induce immunogenic cell death and improve the efficacy of PD-1 blockade [4].

References

trifluridine resistance mechanisms cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models & Methodologies

To investigate these resistance mechanisms, researchers employ a range of sophisticated models and protocols. The diagram below outlines the general workflow for establishing and studying FTD-resistant cell lines.

G Start Parental Cancer Cell Line A Continuous Exposure to Stepwise Increasing FTD Concentrations (Over 3-5 months) Start->A B Establish Stable FTD-Resistant Sublines A->B C Phenotypic & Molecular Analysis B->C D IC50 Determination (Proliferation/Viability Assays) C->D E Omics Profiling (miRNA, mRNA) C->E F Functional Validation (Gene Overexpression/Knockdown) C->F

Key Experimental Details:

  • Generating FTD-Resistant Cells: As detailed in [1], resistant sublines (e.g., DLD-1/FTD, HCT-116/FTD) are established by exposing parental colorectal cancer cells to progressively higher concentrations of FTD, starting from 1 μM up to 400 μM, over a period of 3 to 5 months [1].
  • Functional Validation with TK1: The essential role of Thymidine Kinase 1 was proven by creating TK1-knockout cells using CRISPR/Cas9 [2]. The protocol involves targeting exons 1 and 4 of the TK1 gene with guide RNAs and integrating a puromycin resistance cassette via homologous recombination. Sensitivity to FTD is then measured using cell viability assays (e.g., Cell Counting Kit-8) over 3 days [2].
  • miRNA Transfection Experiments: To validate the role of specific miRNAs like let-7d-5p, researchers transfert cells with either an anti-let-7d-5p oligo RNA (inhibitor) or a let-7d-5p mimic using standard lipid-based transfection protocols. Changes in FTD sensitivity are then quantified by calculating the IC50 before and after transfection [1].

Research Perspectives & Combination Strategies

Understanding resistance mechanisms opens avenues for overcoming them. Recent research focuses on synergistic drug combinations, as shown in the table below.

Combination Strategy Proposed Mechanism of Synergy Experimental Evidence
FTD/TPI + Sulfasalazine (SAS) [3] SAS is a system Xc– inhibitor; combined treatment synergistically induces ferroptosis via the p53-SLC7A11 axis [3]. Validated in patient-derived organoids and xenograft mouse models; shows significant tumor growth inhibition [3].
FTD/TPI + Bevacizumab [4] Bevacizumab (anti-VEGF antibody) provides continuous anti-angiogenic pressure, improving drug delivery and efficacy [4]. Meta-analysis of clinical studies shows significant improvement in Overall Survival (OS) and Progression-Free Survival (PFS) compared to FTD/TPI monotherapy [4].
FTD/TPI + TB01 (PEP06) [5] TB01, an anti-angiogenic peptide, synergizes with FTD/TPI's cytotoxic effect, potentially reducing toxicity [5]. Demonstrated enhanced tumor growth inhibition in HCT-116 xenograft mouse models without increased toxicity [5].

Key Research Implications

  • Biomarker Development: The identification of KRAS G12 mutations and low TK1 expression as resistance markers highlights the potential for genomic patient stratification to optimize FTD/TPI therapy [2] [6].
  • Overcoming Resistance: The synergy between FTD/TPI and ferroptosis inducers like sulfasalazine suggests that targeting alternative cell death pathways can bypass classical resistance mechanisms [3].
  • Novel Therapeutic Targets: Molecules such as Aurora B, identified through miRNA-resistance studies, represent new potential targets for drug development to re-sensitize resistant cancers [1].

References

Trifluridine Metabolic Pathways at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Pathway Type Key Enzyme(s) Input Molecule Output Molecule(s) Biological Consequence
Activation (Phosphorylation) Thymidine Kinase (TK1), other kinases [1] [2] [3] Trifluridine (FTD) FTD-Monophosphate (F3dTMP), FTD-Triphosphate (F3dTTP) [2] Antitumor effect: F3dTTP incorporates into DNA, causing dysfunction [2] [3]. F3dTMP weakly inhibits Thymidylate Synthase (TS) [2].
Systemic Degradation Thymidine Phosphorylase (TPase) [4] [2] [5] This compound (FTD) 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY) [4] [2] Inactivation: Primary route of systemic clearance; results in an inactive metabolite [4].
Gut Microbiota Degradation Bacterial enzymes (e.g., from C. perfringens) [6] This compound (FTD) Multiple metabolites (pathway not fully defined) [6] Inactivation & Reduced Bioavailability: Potential impact on drug efficacy, especially with targeted colonic delivery [6].

The following diagram illustrates the core metabolic pathways and the points of intervention, such as the role of tipiracil.

trifluridine_metabolism cluster_activation Activation Pathway (Intracellular) cluster_degradation Degradation Pathways FTD This compound (FTD) FTD_MP FTD-Monophosphate (F3dTMP) FTD->FTD_MP Thymidine Kinase FTY FTY (Inactive Metabolite) FTD->FTY TPase Micro_Metab Multiple Inactive Metabolites FTD->Micro_Metab Microbiome FTD_TP FTD-Triphosphate (F3dTTP) FTD_MP->FTD_TP Other Kinases TS_Inhib Weak Inhibition of Thymidylate Synthase (TS) FTD_MP->TS_Inhib Reversible DNA_Inc Incorporation into DNA FTD_TP->DNA_Inc TPase Thymidine Phosphorylase (TPase) Microbiome Gut Microbiota Enzymes TPI Tipiracil (TPI) (TPase Inhibitor) TPI->TPase Inhibits

Detailed Pathway Mechanics & Experimental Characterization

The high-level pathways involve specific mechanisms and can be characterized using detailed experimental methods.

Mechanism of Metabolic Activation & Cytotoxicity

The incorporation of FTD-Triphosphate into DNA is a primary cytotoxic event. It induces DNA replication stress [3], leading to:

  • DNA double-stranded breaks and single-stranded DNA accumulation [3]
  • Perturbed mitosis with chromosome bridges and mis-segregation [3]
  • Ultimately, cell apoptosis [3]

A 2024 study also indicates that this anti-tumor effect via aberrant mitosis occurs independently of the p53 protein status of the cell, which is significant for its activity across different genetic backgrounds [3].

Characterizing Gut Microbiota Metabolism

This more recent area of research can be investigated through the following protocol, which is adapted from a 2024 study [6].

microbiome_protocol Step1 Sample Preparation: Incubate FTD with fecal microbiota from healthy human donors Step2 Analysis: HPLC & UPLC-MS/MS to identify and quantify FTD metabolites Step1->Step2 Step3 Microbiome Profiling: Metagenomic sequencing of donor microbiota samples Step2->Step3 Step4 Data Correlation: Correlate metabolite levels with bacterial species abundance Step3->Step4 Step5 Prevention Strategy: Test molecular decoys (e.g., Uridine) as competitive enzyme inhibitors Step4->Step5

This experimental workflow identified Clostridium perfringens abundance as strongly correlated with the rate of FTD metabolism. The study also found that uridine could act as a competitive inhibitor to reduce this microbial degradation [6].

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of oral this compound when co-administered with tipiracil (as in Lonsurf), which is critical for understanding its behavior in the body [4] [2] [5].

Parameter Value/Findings Notes
Bioavailability ≥57% [2] [5] When administered with tipiracil.
Tmax ~2 hours [2] Time to reach maximum plasma concentration.
Protein Binding >96% [5] Highly protein-bound.
Effect of Tipiracil Increases FTD exposure (AUC) 37-fold [4] Tipiracil inhibits degradation, drastically boosting bioavailability.
Elimination Half-life 1.4 - 2.1 hours [5] Half-life increases slightly with repeated dosing.
Primary Metabolite FTY [4] [2] 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.
Key Route of Excretion Urine [5] Mostly eliminated via renal excretion.

Research Implications and Future Directions

The discovery of the gut microbiota's role in this compound metabolism opens new research avenues:

  • Personalized Medicine: Variability in gut flora between individuals may contribute to differences in treatment efficacy and toxicity [6].
  • Drug Development: Strategies to protect drugs from microbial metabolism, such as using molecular decoys like uridine, could improve the reliability of oral medications, particularly for colorectal cancer where local colonic delivery is relevant [6].

References

Comprehensive Technical Guide: Trifluridine Historical Development, Synthesis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Development

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) represents a significant achievement in medicinal chemistry, bridging the domains of antiviral therapy and oncology. This fluorinated pyrimidine nucleoside analog has evolved from a topical antiviral agent to an essential component of systemic chemotherapy for advanced gastrointestinal malignancies. The historical development of this compound spans several decades, beginning with its investigation as an antiviral compound and culminating in its current role in oncology as part of the combination drug TAS-102 (Lonsurf), which combines this compound with the thymidine phosphorylase inhibitor tipiracil in a molar ratio of 1:0.5 [1].

The therapeutic transition of this compound from antiviral to anticancer applications represents a fascinating case of drug repurposing. Initially approved as an ophthalmic solution for herpes simplex virus infections, researchers later exploited its DNA-incorporating properties for oncology applications [2]. This transition was facilitated by understanding its unique mechanism of action, which differs from other fluoropyrimidines like 5-fluorouracil (5-FU), particularly in its ability to be incorporated directly into DNA rather than primarily inhibiting thymidylate synthase [3]. The development timeline accelerated significantly in the 2010s, with key regulatory approvals that established this compound/tipiracil as a standard option for previously treated metastatic colorectal and gastric cancers.

Table 1: Historical Development and Key Approvals of this compound

Year Development Milestone Significance
2015 Initial FDA approval for metastatic colorectal cancer Based on RECOURSE trial; provided option for refractory mCRC
2019 FDA approval for gastric/GEJ adenocarcinoma Address unmet need in heavily pretreated gastric cancer patients
2023 FDA expanded approval with bevacizumab for mCRC SUNLIGHT trial showed significant survival benefit (10.8 vs 7.5 months OS)
Development RECOURSE trial results (mCRC) Median OS: 7.1 months vs 5.3 months (placebo); HR 0.68
Development TAGS trial results (gastric/GEJ) Median OS: 5.7 months vs 3.4 months (placebo) in overall population

The commercial development of this compound/tipiracil has been facilitated through strategic partnerships. Taiho Pharmaceutical Co., Ltd., a Japanese company with strong oncology focus, discovered and initially developed Lonsurf, while Servier acquired exclusive rights for global development and commercialization in markets including the U.S., Europe, and Latin America [3]. This collaboration combined Taiho's oncology innovation with Servier's extensive global infrastructure, enabling broader regulatory submissions, large-scale clinical trials, and worldwide distribution of this important therapeutic agent.

Chemical Synthesis and Manufacturing

Traditional Organic Synthesis Approaches

The chemical synthesis of this compound has evolved significantly since its initial development, with modern methods focusing on efficient trifluoromethylation of uridine precursors. A patented method from China (CN111217867A) describes a multi-step approach beginning with D-ribose as starting material, proceeding through halogenation, acylation, glycosylation, reduction, and deprotection steps [4]. This method emphasizes the preparation of a key intermediate, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione, which subsequently undergoes glycosylation to form the nucleoside structure essential for biological activity.

The synthetic optimization involves careful selection of protecting groups to ensure regioselectivity and prevent side reactions. The patented method employs acyl groups for hydroxyl protection, specifically utilizing acyl halides in solvents such as tetrahydrofuran, with inorganic bases including carbonate or bicarbonate salts of alkali metals to facilitate the reaction [4]. The reaction sequence requires precise control of temperature, solvent systems, and catalysts to achieve the desired stereochemistry corresponding to natural 2'-deoxyribonucleosides, which is critical for biological recognition and phosphorylation by cellular kinases.

Modern Radiochemical and Biotechnological Approaches

Recent advances in this compound synthesis have focused on radiochemical methods to enable positron emission tomography (PET) imaging applications. Researchers have developed an automated 18F-trifluoromethylation procedure for the radiosynthesis of [18F]this compound, obtained after two synthetic steps in <2 hours with a radiochemical purity >99% [5]. This method employs copper-mediated trifluoromethylation of an iodinated uridine precursor using [18F]fluoride, allowing researchers to track this compound distribution and metabolism in vivo using PET imaging.

The precursor design for radiosynthesis incorporates protecting groups (acetyl at 3'- and 5'-alcohols and 4,4'-dimethoxybenzhydryl at the ureido NH position) to prevent undesirable side reactions during the trifluoromethylation process [5]. Following radiolabeling, sequential deprotection yields the final [18F]this compound product. This sophisticated approach enables the production of a PET tracer that can elucidate drug mechanism of action, assess tumor targeting, and potentially guide personalized treatment approaches.

Biotechnological synthesis of nucleoside analogs like this compound represents an emerging alternative to traditional chemical methods. These approaches utilize enzymatic catalysis employing nucleoside phosphorylases and N-deoxyribosyltransferases in multi-enzyme cascade systems [6]. Biocatalytic strategies offer several advantages, including enhanced selectivity (avoiding the need for protecting groups), reduced environmental impact, and operation under mild reaction conditions. While industrial-scale application for this compound specifically remains developing, the field shows considerable promise for more efficient and sustainable production of nucleoside analog pharmaceuticals.

Mechanism of Action and Pharmacodynamics

Primary Mechanisms and Metabolic Activation

The mechanism of action of this compound differs fundamentally from other fluoropyrimidines, which explains its efficacy in 5-FU-resistant malignancies. As a thymidine-based nucleoside analog, this compound relies on nucleoside transporters for cellular uptake, after which it undergoes phosphorylation by thymidine kinase to its active monophosphate form [2]. Subsequent phosphorylation produces this compound triphosphate (FTD-TP), which is directly incorporated into DNA during replication, leading to DNA dysfunction and tumor cell death [3].

The metabolic activation pathway involves three key phosphorylation steps: (1) initial phosphorylation by thymidine kinase to FTD-MP, (2) conversion to diphosphate form by thymidylate kinase, and (3) final phosphorylation to the active triphosphate form (FTD-TP) by nucleoside diphosphate kinase [1]. The triphosphate form (FTD-TP) competes with native thymidine triphosphate for incorporation into DNA, where it causes DNA strand breaks and compromises DNA integrity and function, ultimately leading to cell death.

Table 2: Key Metabolic Forms of this compound and Their Functions

Metabolite Enzyme Responsible Primary Function Significance
FTD-MP (monophosphate) Thymidine kinase Weak, reversible inhibition of thymidylate synthase Minor contribution to cytotoxicity
FTD-TP (triphosphate) Nucleoside diphosphate kinase Incorporation into DNA, causing DNA damage Primary mechanism of antitumor activity
FTD incorporated in DNA DNA polymerase DNA dysfunction and strand breaks Correlates with antitumor efficacy
Distinctive Pharmacological Properties

This compound exhibits several distinguishing characteristics compared to other fluoropyrimidines. While its monophosphate form (FTD-MP) does inhibit thymidylate synthase (TS), this inhibition is transient and reversible, contrasting with the strong, sustained TS inhibition produced by 5-fluorouracil metabolites [2]. This difference likely contributes to this compound's activity in 5-FU-resistant tumors and its different toxicity profile. The primary cytotoxicity of this compound stems from its incorporation into DNA rather than TS inhibition, with studies demonstrating high correlation between antitumor activity and the amount of this compound incorporated into DNA [2].

Another significant pharmacodynamic property is this compound's potential to induce immunogenic cell death (ICD), as demonstrated in recent research. Treatment with this compound promotes the release of damage-associated molecular patterns (DAMPs) including ATP and HMGB1 [7]. These DAMPs trigger immune activation by stimulating dendritic cell maturation and antigen presentation, potentially enhancing antitumor immune responses. This immunomodulatory dimension represents an important consideration for combination strategies with immunotherapy agents.

G cluster_0 Phosphorylation Pathway cluster_1 Cytotoxic Events This compound This compound CellularUptake CellularUptake This compound->CellularUptake Nucleoside transporters Degradation Degradation This compound->Degradation Thymidine phosphorylase FTD_MP FTD_MP CellularUptake->FTD_MP Thymidine kinase FTD_TP FTD_TP FTD_MP->FTD_TP Nucleotide kinases FTD_MP->FTD_TP TS_Inhibition TS_Inhibition FTD_MP->TS_Inhibition Transient inhibition DNAIncorporation DNAIncorporation FTD_TP->DNAIncorporation DNA polymerase DNADamage DNADamage DNAIncorporation->DNADamage DNAIncorporation->DNADamage TS_Inhibition->DNADamage CellDeath CellDeath DNADamage->CellDeath DNADamage->CellDeath Tipiracil Tipiracil Tipiracil->Degradation Inhibition

Diagram 1: Mechanism of Action of this compound and Tipiracil - The metabolic activation pathway of this compound shows phosphorylation to active metabolites, DNA incorporation, and tipiracil's role in preventing degradation.

Formulation Development and Combination Strategies

TAS-102 Rational Combination Design

The development of TAS-102 (Lonsurf) represents a formulation breakthrough that addressed a critical pharmacokinetic challenge of this compound. As a single agent, this compound undergoes rapid degradation by thymidine phosphorylase in the gastrointestinal tract and liver, resulting in extremely low systemic bioavailability [3]. The addition of tipiracil hydrochloride, a potent thymidine phosphorylase inhibitor, at a molar ratio of 1:0.5 (this compound:tipiracil) significantly increases this compound's bioavailability and half-life, enabling effective systemic exposure following oral administration [2].

The rational design of this combination stems from understanding the metabolic vulnerabilities of this compound. Tipiracil inhibits the primary catabolic enzyme responsible for this compound breakdown, increasing the area under the concentration-time curve (AUC) of this compound by approximately 50-fold compared to administration of this compound alone [3]. This pharmacokinetic enhancement allows for sufficient this compound exposure to achieve therapeutic intracellular concentrations in tumor tissues, transforming an otherwise impractical therapeutic agent into a clinically viable treatment option.

Synergistic Combination Strategies

Research has investigated combination strategies to enhance the efficacy of this compound/tipiracil and overcome resistance mechanisms. Preclinical studies have demonstrated synergistic effects when combining this compound with cryptotanshinone (CTS), a natural STAT3 inhibitor, in gastric cancer models [1]. The combination showed enhanced anticancer effects through several mechanisms: increased incorporation of FTD into DNA, cell cycle arrest at G2 phase, enhanced apoptosis, and suppression of STAT3 phosphorylation activated by FTD treatment.

Additional combination approaches have explored sequential or concurrent administration with other antimetabolites. Studies in fluoropyrimidine-sensitive colon cancer cell lines demonstrated strong synergistic effects when combining this compound/tipiracil with 5-FU, allowing marked theoretical reduction in administered doses of both drugs [8]. This apparently counterintuitive combination proved particularly effective in wild-type colon cancer cells, suggesting potential applications in adjuvant settings or first-line treatment for metastatic disease.

The combination with bevacizumab has demonstrated clinical success, leading to FDA approval in 2023 for previously treated metastatic colorectal cancer. The SUNLIGHT trial showed that adding bevacizumab to this compound/tipiracil significantly improved overall survival (10.8 months versus 7.5 months with this compound/tipiracil alone) and progression-free survival (5.6 months versus 2.4 months) [3]. This combination represents a new standard of care for refractory metastatic colorectal cancer patients.

Experimental Protocols and Research Methods

In Vitro Cytotoxicity and Combination Studies

Standardized protocols for evaluating this compound activity in vitro utilize the Cell Counting Kit-8 (CCK-8) assay to determine inhibitory effects on cancer cell growth. The typical experimental workflow involves:

  • Cell seeding: Plate cells (e.g., HGC-27 and AGS gastric cancer cells) in 96-well plates at density of 2 × 10³ cells/well [1]
  • Drug treatment: Add this compound at concentration gradients (e.g., 1, 2, 4, 8 μM) after cell adhesion
  • Incubation: Culture for 48-72 hours in controlled environment (37°C, 5% CO₂)
  • Viability assessment: Add CCK-8 reagent, incubate 1-2 hours protected from light
  • Absorbance measurement: Read optical density at 450 nm using microplate reader

For combination studies, researchers typically calculate combination index (CI) values using CompuSyn software, with CI < 1 indicating synergy, CI = 1 indicating additive effects, and CI > 1 indicating antagonism [1]. Additional mechanistic investigations often include cell cycle analysis through propidium iodide staining and flow cytometry, apoptosis assessment using Annexin V-FITC/PI double staining, and DNA incorporation studies through immunofluorescence detection.

In Vivo Efficacy Studies

Animal models, typically human tumor xenografts in immunodeficient mice, provide critical preclinical efficacy data for this compound. Standard protocols involve:

  • Tumor implantation: Subcutaneous inoculation of cancer cells (e.g., HCT116 colorectal cancer cells) into flanks of nude mice [1]
  • Randomization: Group mice with similar tumor volumes into treatment cohorts
  • Dosing regimen: Administer this compound/tipiracil orally at human equivalent doses, typically once or twice daily
  • Monitoring: Measure tumor dimensions regularly with calipers, calculate volume using formula: (length × width²)/2
  • Endpoint analysis: Collect tumors for molecular analysis (e.g., protein extraction, immunohistochemistry)

The dosing schedule often follows clinical regimens, with treatment administered on Days 1-5 and 8-12 of a 28-day cycle [3]. Efficacy is evaluated through tumor growth inhibition, tumor growth delay, and regression rates compared to control groups. Additional pharmacological assessments may include biodistribution studies using radiolabeled [18F]this compound to evaluate tumor uptake and tissue distribution [5].

Clinical Applications and Special Populations

Approved Indications and Dosing

This compound/tipiracil has received regulatory approvals for multiple gastrointestinal malignancies. The current approved indications include:

  • Metastatic colorectal cancer: For patients previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, anti-VEGF agents, and if RAS wild-type, anti-EGFR therapy [3]
  • Metastatic gastric and gastroesophageal junction adenocarcinoma: For patients previously treated with at least two prior chemotherapy regimens including fluoropyrimidine, platinum, taxane or irinotecan, and if appropriate, HER2/neu-targeted therapy [2]

The recommended dosage for this compound/tipiracil is 35 mg/m² (based on this compound component) administered orally twice daily on Days 1-5 and 8-12 of each 28-day cycle [3]. The medication is available in two tablet strengths: 15 mg/6.14 mg (this compound/tipiracil) and 20 mg/8.19 mg (this compound/tipiracil). Dose modifications are based on the worst grade of laboratory abnormalities or non-hematologic adverse reactions observed during the previous cycle, with specific guidelines for reduction to 25 mg/m² or further to 20 mg/m² in case of persistent adverse reactions.

Special Patient Populations

A significant clinical advantage of this compound/tipiracil is its safety profile in patients with dihydropyrimidine dehydrogenase (DPD) deficiency, which affects 15-30% of the population and predisposes to severe toxicity from 5-FU [9]. Unlike 5-FU, this compound metabolism is independent of DPD, allowing standard dosing without requirement for dose adjustment in DPD-deficient patients. Clinical studies have demonstrated that metastatic colorectal cancer patients with genetically proven DPD deficiency tolerate standard-dose this compound/tipiracil without developing grade ≥3 gastrointestinal or hematological toxicity requiring dose reductions [9].

For geriatric populations, clinical studies of this compound/tipiracil have included substantial numbers of patients aged 65 years and older. While no overall differences in safety or efficacy were observed between older and younger patients, greater sensitivity in some older individuals cannot be ruled out. No dedicated studies have been conducted in pediatric populations, and no significant differences in pharmacokinetics have been observed based on gender or race in clinical trials to date.

Conclusion and Future Perspectives

The historical development of this compound from a topical antiviral to an integral component of systemic oncology therapy represents a successful case of strategic drug development. The synthesis of this compound has evolved from traditional nucleoside chemistry to include innovative radiochemical and biotechnological approaches that enable both production and mechanistic investigation. The unique mechanism of action, centered on DNA incorporation rather than primary thymidylate synthase inhibition, distinguishes it from other fluoropyrimidines and explains its efficacy in resistant malignancies.

Future research directions will likely focus on several promising areas. First, elucidating and exploiting the immunomodulatory effects of this compound, including its ability to induce immunogenic cell death, may provide rational combinations with immunotherapy agents [7]. Second, developing biomarkers to predict response remains an important unmet need, potentially through assessment of this compound incorporation into tumor DNA or evaluation of thymidine kinase expression levels. Finally, exploring this compound/tipiracil in earlier lines of therapy and additional cancer types may expand its clinical utility beyond current applications.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Bioanalytical Method for Simultaneous Determination of Trifluridine, Tipiracil and Metabolites in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trifluridine/Tipiracil Combination and Pharmacological Properties

This compound/tipiracil (commercially known as Lonsurf) is an oral cytotoxic drug combination approved for the treatment of metastatic colorectal cancer and metastatic gastric or gastroesophageal junction adenocarcinoma. This fixed-dose combination brings together two distinct pharmacological agents: This compound (FTD), a thymidine-based nucleoside analogue that exerts antineoplastic effects through incorporation into DNA, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor that enhances the bioavailability of this compound. The combination is formulated in a 1:0.5 molar ratio (this compound:tipiracil), which has been demonstrated to optimize the pharmacokinetic profile and therapeutic efficacy of the drug [1] [2].

The primary mechanism of action of this compound involves its intracellular phosphorylation to this compound triphosphate, which is subsequently incorporated into DNA in place of thymidine, leading to DNA dysfunction and inhibition of tumor cell proliferation. Additionally, this compound demonstrates minor inhibition of thymidylate synthase, a key enzyme in DNA synthesis. However, the standalone administration of this compound is significantly limited by its rapid degradation by thymidine phosphorylase enzymes present in the gastrointestinal tract and liver, resulting in poor oral bioavailability [3]. This limitation is effectively counteracted by tipiracil, which inhibits thymidine phosphorylase, thereby reducing this compound metabolism and increasing systemic exposure. Clinical pharmacokinetic studies have demonstrated that the coadministration of tipiracil with this compound results in approximately 37-fold and 22-fold increases in the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound, respectively, compared to this compound administration alone [3].

Table 1: Key Pharmacological Parameters of this compound/Tipiracil (Lonsurf)

Parameter This compound Tipiracil
Mechanism of Action Incorporation into DNA inhibiting synthesis; minor thymidylate synthase inhibition Thymidine phosphorylase inhibition
Protein Binding ≥96% <8%
Elimination Half-life 1.70 hours 1.69-1.78 hours
Primary Route of Elimination Metabolism to FTY (major metabolite) Renal excretion (unchanged)
Time to Cmax (Tmax) 2 hours 3 hours
Effect of Food Cmax and AUC decreased by ≈40% with high-fat meal Similar decrease with high-fat meal

Analytical Method Development and Optimization

LC-MS/MS Instrumentation and Conditions

The development of a robust LC-MS/MS method for the simultaneous quantification of this compound, tipiracil, and their metabolites requires careful optimization of both chromatographic and mass spectrometric parameters. The system typically employs a Waters Acquity UPLC platform coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. For chromatographic separation, two columns have demonstrated excellent performance: the ACE Excel 3 AQ (100 × 2.1 mm, 1.7 µm) and the Waters BEH C18 (50 × 2.1 mm, 1.7 µm) columns, both maintained at ambient temperature [4] [5]. The mobile phase composition varies based on the specific analytical requirements, with gradient elution systems utilizing methanol and water containing 0.05% acetic acid or isocratic systems using methanol and water with 0.1% formic acid (80:20, v/v) proving effective. The flow rate is typically maintained between 0.35-0.5 mL/min with a total run time of 4-7 minutes, making the method suitable for high-throughput analysis [4] [5].

A particularly innovative approach involves the use of segmented polarity switching during mass spectrometric detection, which allows for the simultaneous quantification of analytes with different ionization preferences without compromising sensitivity. This technique operates TPI in positive electrospray ionization (ESI+) mode while analyzing FTD and its metabolite FTY in negative electrospray ionization (ESI-) mode within the same chromatographic run [4] [6]. The mass transitions (MRM) monitored for quantification are as follows: m/z 243.1→183.0 for TPI, m/z 295.1→252.0 for FTD, and m/z 178.9→158.9 for FTY. For methods including the minor metabolite 5CDU, the transition m/z 272.96→156.86 is monitored in positive mode [5]. This segmented polarity approach represents a significant advancement in analytical efficiency, eliminating the need for separate runs for compounds with different ionization characteristics.

Method Validation Parameters

The developed LC-MS/MS methods have undergone comprehensive validation according to ICH guidelines and US-FDA bioanalytical method validation requirements. The validation parameters assessed include selectivity, linearity, accuracy, precision, recovery, matrix effects, carryover, dilution integrity, and stability under various conditions [4] [5]. For selectivity, the method demonstrated no interference from endogenous plasma components at the retention times of the analytes and internal standards. Linearity has been established over concentration ranges of 8.00-8000 ng/mL for FTD, 1.00-250 ng/mL for TPI, and 5.00-1250 ng/mL for FTY, with coefficient of determination (r²) values ≥0.997, indicating excellent linear response [4].

The accuracy and precision of the method have been rigorously evaluated through quality control samples at low, medium, and high concentration levels. Intra-day and inter-day accuracy typically ranged from 88.67% to 112.18% of the nominal concentrations, with precision expressed as relative standard deviation (%RSD) consistently ≤6.84% [5]. Recovery studies utilizing protein precipitation with acetonitrile demonstrated consistent and reproducible extraction efficiency across all analytes. Importantly, no significant matrix effects were observed for any of the analytes, confirming the robustness of the method against potential interferences from different plasma lots [4] [5].

Table 2: Comparison of LC-MS/MS Method Validation Parameters Across Studies

Validation Parameter Zhang et al. (2024) El-Gendy et al. (2023) Shelke & Rishipathak (2023)
Linear Range (ng/mL) TPI: 1-250; FTD: 8-8000; FTY: 5-1250 TPI: 5-1000; FTD: 5-4000; FTY: 5-4000; 5CDU: 5-4000 TPI: 100-1500; FTD: 200-5000; FTY: 100-1500
Accuracy (%) 94.8-105.0 88.67-112.18 95.2-104.3
Precision (%RSD) ≤6.84 ≤6.84 ≤7.2
Extraction Recovery Protein precipitation Protein precipitation Solid-phase extraction
Matrix Effect No significant effect No significant effect Not reported
Stability Established under various conditions Established under various conditions Established under various conditions

Sample Preparation Protocol

Protein Precipitation Procedure

Protein precipitation represents the most efficient and straightforward sample preparation technique for the simultaneous extraction of this compound, tipiracil, and their metabolites from plasma matrices. The protocol begins with the thawing of frozen plasma samples at room temperature, followed by thorough mixing via vortexing to ensure homogeneity. For each analysis, 50 μL of plasma aliquot is transferred to a clean microcentrifuge tube, to which 10 μL of internal standard working solution is added. The internal standards typically include stable isotope-labeled analogs such as This compound-13C-15N2 for FTD, tipiracil-d6 for TPI, and 5-trifluoromethyluracil-13C-15N2 for FTY, which correct for variability in sample preparation and ionization efficiency [4] [7].

The protein precipitation is performed by adding 150 μL of ice-cold acetonitrile to the plasma-internal standard mixture, followed by vigorous vortexing for 2-3 minutes to ensure complete protein denaturation and analyte release. The samples are then centrifuged at 13,000-15,000 rpm for 10 minutes at 4°C to form a compact protein pellet. Following centrifugation, the supernatant is carefully transferred to a clean vial or 96-well plate, with precautions taken to avoid disturbing the protein pellet. For enhanced sensitivity, particularly for tipiracil quantification, the supernatant may be evaporated to dryness under a gentle nitrogen stream at room temperature, with subsequent reconstitution in 50-100 μL of 0.05% acetic acid in water [4] [6]. This concentration step significantly improves the detection capability for tipiracil, which typically demonstrates lower ionization efficiency compared to the other analytes. The prepared samples are then transferred to autosampler vials for LC-MS/MS analysis.

The following workflow diagram illustrates the complete sample preparation and analysis process:

G start Start Sample Preparation step1 Thaw plasma samples at room temperature and vortex mix start->step1 step2 Aliquot 50 µL plasma into a clean microcentrifuge tube step1->step2 step3 Add 10 µL internal standard working solution step2->step3 step4 Add 150 µL ice-cold acetonitrile for protein precipitation step3->step4 step5 Vortex mix for 2-3 minutes step4->step5 step6 Centrifuge at 13,000-15,000 rpm for 10 minutes at 4°C step5->step6 step7 Transfer supernatant to clean vial step6->step7 step8 Optional: Evaporate under nitrogen and reconstitute in 50 µL 0.05% acetic acid step7->step8 step9 Transfer to autosampler vial for LC-MS/MS analysis step8->step9 step10 LC-MS/MS Analysis with Segmented Polarity Switching step9->step10

Clinical Application and Pharmacokinetic Study Protocol

Clinical Study Design and Sample Collection

The validated LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in patients with advanced solid tumors, including metastatic colorectal cancer and gastric cancer. In a typical clinical study design, patients are administered This compound/tipiracil (TAS-102) at a dose of 35 mg/m² twice daily on days 1-5 and 8-12 of a 28-day treatment cycle [3]. The drug is administered within 1 hour after completion of a meal to standardize the effect of food on drug absorption, as a high-fat meal has been shown to decrease the Cmax and AUC of both this compound and tipiracil by approximately 40% compared to fasting conditions [1] [2].

For comprehensive pharmacokinetic characterization, blood samples are collected at predetermined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, and 12 hours post-dose. The blood samples are collected in lithium heparin tubes and processed within 30 minutes of collection by centrifugation at 2500-3000×g for 10 minutes at 4°C to separate plasma. The resulting plasma samples are stored at -70°C until analysis to maintain analyte stability [7]. This rigorous sampling schedule allows for accurate characterization of the pharmacokinetic profiles, including peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), and other critical parameters that define the drug's behavior in the body.

Pharmacokinetic Data Analysis

Pharmacokinetic analysis is performed using non-compartmental methods with specialized software such as Phoenix WinNonlin version 8.3 (Certara, Princeton, NJ, USA). The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the observed concentration-time data. The area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-last) is calculated using the linear trapezoidal rule, while the area under the curve from time zero to infinity (AUC0-∞) is computed by combining AUC0-last with the extrapolated area determined from the last measured concentration divided by the terminal elimination rate constant [3] [7]. The terminal elimination half-life (t½) is calculated as ln(2)/λz, where λz represents the terminal elimination rate constant. Additional parameters including apparent volume of distribution (Vd/F), clearance (CL/F), and mean residence time (MRT) provide comprehensive insight into the disposition characteristics of the analytes.

Table 3: Pharmacokinetic Parameters of this compound, Tipiracil and Metabolites After Oral Administration of TAS-102 (60 mg)

Pharmacokinetic Parameter This compound Tipiracil FTY
Cmax (ng/mL) 6160-6240 137-147 724-725
Tmax (h) 2.0 3.0 2.0-3.0
AUC0-∞ (ng·h/mL) 11,450-12,280 295-301 3,250-3,340
Elimination Half-life (h) 1.70 1.69-1.78 3.09-3.14
Apparent Volume of Distribution (L) 21 333 Not reported
Clearance (L/h) 9.8 109 Not reported

Clinical application of the LC-MS/MS method has demonstrated that coadministration with tipiracil significantly increases this compound exposure, with studies showing approximately 37-fold and 22-fold increases in AUC and Cmax, respectively, compared to this compound administration alone [3]. The method has also revealed that plasma concentrations of the major metabolite FTY are substantially lower following administration of this compound/tipiracil compared to this compound alone, confirming the inhibitory effect of tipiracil on this compound metabolism. These findings validate the fundamental rationale for the combination drug and highlight the critical importance of tipiracil in optimizing the pharmacokinetic profile of this compound for clinical efficacy.

Experimental Protocols

Extended Instrument Configuration and Method Setup

For researchers implementing this methodology, detailed instrument configuration is essential for reproducibility. The Waters Acquity UPLC system should be configured with a binary solvent manager (model code UPA), sample manager (model code UPA), and column manager for temperature control. The mass spectrometer should be a triple quadrupole instrument with Z-spray electrospray ionization interface capable of rapid polarity switching. The source and desolvation temperatures should be maintained at 150°C and 500°C, respectively, with desolvation gas flow set at 1000 L/h and cone gas flow at 150 L/h [5]. The capillary voltage should be set at 3.0 kV for positive mode and 2.5 kV for negative mode, with the collision gas flow optimized at 0.15 mL/min for efficient fragmentation.

For chromatographic separation, the mobile phase preparation follows specific protocols: Mobile Phase A consists of 0.05% acetic acid in water, prepared by adding 500 μL of glacial acetic acid to 1000 mL of HPLC-grade water, followed by mixing and degassing. Mobile Phase B is HPLC-grade methanol. The gradient elution program should be optimized as follows: 0-0.5 min (20% B), 0.5-3.0 min (20-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-20% B), and 3.6-4.5 min (20% B) for column re-equilibration [4]. The injection volume is typically 2-5 μL, and the autosampler temperature should be maintained at 4-10°C to ensure sample stability during analysis.

Extended Method Validation Procedures

For regulatory compliance, extended method validation should include specificity assessment using at least six different sources of blank plasma, including hemolyzed and lipemic samples, to demonstrate no interference at the retention times of analytes and internal standards. Linearity evaluation requires a minimum of six concentration levels analyzed in triplicate over three separate days. The calibration model is selected based on the best fit with weighting factor (1/x or 1/x²), with correlation coefficients (r) ≥0.995 and deviation from nominal concentrations ≤15% (≤20% at LLOQ) [4] [5].

Accuracy and precision should be assessed using quality control samples at four concentration levels (LLOQ, low, medium, high) with five replicates each analyzed over three validation days. The acceptance criteria require accuracy within 85-115% of nominal values (80-120% at LLOQ) and precision with %RSD ≤15% (≤20% at LLOQ). Stability experiments must include bench-top stability (6-24 h at room temperature), processed sample stability in autosampler (4-10°C for 24-48 h), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30-90 days) [4] [5]. Additionally, dilution integrity should be demonstrated by spiking samples above the ULOQ and diluting with blank plasma to within the calibration range, with accuracy and precision meeting the same acceptance criteria.

Conclusion

The LC-MS/MS method detailed in these application notes and protocols provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound, tipiracil, and their metabolites in biological matrices. The implementation of segmented polarity switching represents a significant advancement in analytical efficiency, enabling precise quantification of analytes with different ionization characteristics in a single chromatographic run. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies, demonstrating its suitability for therapeutic drug monitoring and pharmacokinetic characterization in patient populations. The detailed protocols provided herein offer researchers a complete framework for implementing this analytical methodology in their laboratories, supporting ongoing clinical research and optimal therapeutic use of the this compound/tipiracil combination in cancer treatment.

References

Comprehensive Analytical Methods for Quantification of Trifluridine in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trifluridine/tipiracil (FTD/TPI), commercially known as Lonsurf, is an orally administered combination drug approved for the treatment of metastatic colorectal cancer (mCRC) and other advanced gastrointestinal malignancies. The formulation consists of This compound (FTD), a thymidine-based nucleic acid analogue that incorporates into DNA to inhibit tumor cell proliferation, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD in the body [1] [2]. Accurate quantification of FTD and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization in clinical practice.

The bioanalytical quantification of FTD presents several challenges, including its rapid metabolism to inactive compounds (5-trifluoromethyluracil [FTY] and 5-carboxy-2'-deoxyuridine [5CDU]), low bioavailability, and the need for sensitive detection methods to measure therapeutic concentrations in plasma [1] [3]. This application note provides a comprehensive overview of validated bioanalytical methods, including high-performance liquid chromatography with photodiode array detection (HPLC-PDA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the reliable quantification of FTD in human plasma. Detailed experimental protocols, method validation results, and application data are presented to support researchers in implementing these robust analytical methods in drug development and clinical monitoring settings.

Analytical Method Comparison and Summary Data

Various bioanalytical methods have been developed and validated for the quantification of this compound in human plasma. The following tables summarize the key parameters and validation results for the most prominent techniques.

Table 1. Comparison of Bioanalytical Methods for this compound Quantification in Human Plasma

Method Parameter HPLC-PDA [1] LC-MS/MS [3] LC-MS/MS [4] MEEKC-DAD [2]
Analytical Range 200-5000 ng/mL 5-4000 ng/mL 5-2000 ng/mL 200-4000 ng/mL
LLOQ 200 ng/mL 5 ng/mL 5 ng/mL 200 ng/mL
Extraction Method Solid-phase extraction Protein precipitation Solid-phase extraction Protein precipitation
Run Time <7 minutes 4 minutes Not specified 13 minutes
Matrix Volume Not specified 50 μL 150 μL Not specified
Accuracy (%) Within acceptable range 88.67-112.18% 97.34-103.74% ≤4%
Precision (% RSD) Within acceptable range ≤6.84% <3.33% ≤4%

Table 2. Method Validation Parameters for this compound Bioanalytical Assays

Validation Parameter HPLC-PDA [1] LC-MS/MS [3] LC-MS/MS [4]
Specificity No interference from plasma components No matrix effects observed Specific with no interference
Linearity (r²) Not specified ≥0.997 0.999
Recovery Not specified 88.67-112.18% Not specified
Stability Stable under various conditions Stable under various conditions Stable for extended periods
Carry-over Not specified Not specified ≤7.45%

The data demonstrate that LC-MS/MS methods offer significant advantages in terms of sensitivity, with lower limits of quantification (LLOQ) of 5 ng/mL compared to 200 ng/mL for HPLC-PDA and MEEKC-DAD methods [3] [4]. The smaller sample volume requirements (50 μL) and shorter run times (4 minutes) of LC-MS/MS methods make them particularly suitable for high-throughput analyses in clinical laboratories [3].

Detailed Experimental Protocols

LC-MS/MS Method for Simultaneous Quantification of FTD, Metabolites, and TPI

The following protocol describes a validated LC-MS/MS method for the simultaneous quantification of this compound, its metabolites (FTY, 5CDU), and tipiracil in rat plasma, which can be adapted for human plasma samples [3].

3.1.1 Materials and Reagents
  • Reference standards: FTD, TPI, FTY, and 5CDU (purity >99%)
  • Internal standard: Paracetamol (purity >99%)
  • Solvents: HPLC-grade acetonitrile and methanol
  • Mobile phase additives: Formic acid, acetic acid, ammonium acetate, trifluoroacetic acid
  • Water: Ultrapure water purified through Milli-Q system (0.22 μm filter)
3.1.2 Equipment and Instrumentation
  • LC-MS/MS system: Waters Acquity Ultra Performance LC system coupled with tandem mass spectrometer
  • Chromatography column: Waters BEH C18 (1.7 μm particle size, 50 mm × 2.1 mm ID)
  • Guard cartridge: C18 (4 × 2.0 mm)
  • Sample manager: Acquity Ultra Performance LC (maintained at 4°C)
  • Binary solvent manager: For mobile phase delivery
3.1.3 Sample Preparation Procedure
  • Protein precipitation extraction:
    • Pipette 50 μL of plasma sample into a microcentrifuge tube
    • Add 10 μL of internal standard working solution (paracetamol)
    • Vortex the mixture for 30 seconds
    • Add 150 μL of acetonitrile to precipitate proteins
    • Vortex vigorously for 1 minute
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer the clear supernatant to an autosampler vial for analysis
3.1.4 Chromatographic Conditions
  • Mobile phase: Isocratic elution with methanol and water containing 0.1% formic acid (80:20, v/v)
  • Flow rate: 0.5 mL/min
  • Run time: 4 minutes
  • Injection volume: 5 μL
  • Column temperature: Maintained at ambient temperature (20-25°C)
3.1.5 Mass Spectrometric Conditions
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Detection mode: Multiple reaction monitoring (MRM)
  • Ion transitions:
    • TIP: m/z 242.96 → 182.88
    • FTD: m/z 296.96 → 116.86
    • FTY: m/z 180.98 → 139.85
    • 5CDU: m/z 272.96 → 156.86
    • IS (paracetamol): m/z 151.97 → 92.68
  • Optimized parameters:
    • Desolvation temperature: 350°C
    • Source temperature: 150°C
    • Cone gas flow: 50 L/hour
    • Desolvation gas flow: 650 L/hour
    • Collision gas: Argon

The following workflow diagram illustrates the complete LC-MS/MS analytical procedure:

G cluster_0 LC-MS/MS Conditions PlasmaSample Plasma Sample (50 µL) AddIS Add Internal Standard PlasmaSample->AddIS ProteinPrecip Protein Precipitation with Acetonitrile AddIS->ProteinPrecip Centrifuge Centrifuge (14,000 × g, 10 min, 4°C) ProteinPrecip->Centrifuge CollectSupernatant Collect Clear Supernatant Centrifuge->CollectSupernatant LCMSAnalysis LC-MS/MS Analysis CollectSupernatant->LCMSAnalysis Column Waters BEH C18 Column (1.7 µm, 50 mm × 2.1 mm) CollectSupernatant->Column DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing MobilePhase Mobile Phase: Methanol:Water (0.1% FA) (80:20, v/v) FlowRate Flow Rate: 0.5 mL/min MRM MRM Detection Positive ESI Mode

Figure 1. Workflow for LC-MS/MS Analysis of this compound in Plasma Samples

HPLC-PDA Method for FTD and Metabolite Quantification

This protocol describes an HPLC method with photodiode array detection for the simultaneous quantification of FTD, its metabolites (CDMU, TFMU), and TIP in spiked human plasma [1].

3.2.1 Materials and Reagents
  • Reference standards: FTD, TFMU, CDMU, TIP, and uracil (as internal standard)
  • Solvents: LC-grade acetonitrile, analytical grade sodium acetate, glacial acetic acid, orthophosphoric acid
  • Mobile phase: Acetate buffer (pH 3.8) and acetonitrile (70:30 v/v)
  • Human plasma: Drug-free pooled human plasma
3.2.2 Equipment and Instrumentation
  • HPLC system: With quaternary pump, autosampler, and column compartment
  • Detector: Photodiode array detector (PDA)
  • Column: Inertsil ODS-2 (5 μm, 250 × 4.6 mm i.d.)
  • Guard column: Appropriate C18 guard cartridge
3.2.3 Sample Preparation Procedure
  • Solid-phase extraction (SPE):
    • Condition SPE cartridge (C18 type) with methanol followed by water
    • Load plasma sample (volume not specified) mixed with internal standard working solution
    • Wash with water or mild aqueous solution to remove impurities
    • Elute analytes with appropriate organic solvent (e.g., acetonitrile or methanol)
    • Evaporate eluent to dryness under gentle nitrogen stream
    • Reconstitute residue in mobile phase for HPLC analysis
3.2.4 Chromatographic Conditions
  • Mobile phase: Isocratic elution with acetate buffer (pH 3.8) and acetonitrile (70:30 v/v)
  • Flow rate: 0.8 mL/min
  • Run time: Shorter than 7 minutes
  • Detection wavelength: 205-400 nm (PDA full range scanning)
  • Injection volume: Not specified
  • Column temperature: Maintained at ambient temperature
3.2.5 Method Optimization Notes
  • Acetate buffer at pH 3.8 provided improved resolution between analytes
  • The optimized pH enhanced USP plate count and tailing factor
  • The method achieved complete resolution of all analytes within 7 minutes

Applications in Pharmacological and Clinical Research

Pharmacokinetic Studies

The validated bioanalytical methods have been successfully applied in pharmacokinetic studies of this compound and tipiracil. In one study, researchers administered FTD and TIP orally to rats at a dosage of 5.6 mg/kg with a ratio of 1:0.5 for FTD and TIP, respectively [3]. The following pharmacokinetic parameters were assessed using the LC-MS/MS method:

  • Cmax: Maximum plasma concentration
  • Tmax: Time to reach maximum concentration
  • t1/2: Elimination half-life
  • AUC0-24: Area under the concentration-time curve from 0 to 24 hours
  • AUCtotal: Total area under the concentration-time curve
  • Ke: Elimination rate constant
  • Vd: Volume of distribution
  • CL: Clearance

The method demonstrated suitability for clinical pharmacokinetic studies and therapeutic drug monitoring, with sufficient sensitivity to measure plasma concentrations over the entire dosing interval [3].

Clinical Research and Safety Monitoring

Large-scale clinical trials have established the safety and efficacy profile of this compound/tipiracil in previously treated metastatic colorectal cancer patients. The PRECONNECT study, an international phase IIIb trial evaluating FTD/TPI in 914 patients with mCRC, demonstrated:

  • Median progression-free survival: 2.8 months (95% CI: 2.7-3.0 months)
  • Drug-related grade ≥3 adverse events:
    • Neutropenia: 38.1%
    • Anemia: 7.2%
    • Asthenia: 3.4%
  • Time to ECOG PS deterioration: 8.7 months [5]

The study concluded that no new safety concerns for FTD/TPI were identified and that progression-free survival increased with duration of treatment, supporting the use of FTD/TPI in routine clinical practice [5].

Pharmacovigilance and Adverse Event Monitoring

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database identified important safety signals for this compound/tipiracil:

  • Primary suspect adverse events: 8,331 reports from 2015-2023
  • Organ systems affected: 27 different system organ classes
  • Median time to onset of AEs: 44 days (IQR 20-97 days)
  • Most AEs occurred: Within the first 30 days of treatment
  • Significant disproportionality terms: 99 preferred terms across four algorithms
  • Unexpected serious AEs: Iron deficiency, intestinal perforation, hepatic failure, cholangitis [6]

This pharmacovigilance study provides critical information for clinical monitoring and risk identification in patients receiving this compound/tipiracil therapy.

Conclusion

The bioanalytical methods presented in this application note provide robust and reliable approaches for the quantification of this compound in human plasma. The LC-MS/MS method offers distinct advantages in terms of sensitivity, specificity, and throughput, with an LLOQ of 5 ng/mL, minimal sample volume requirement (50 μL), and short run time (4 minutes) [3]. The HPLC-PDA method provides a cost-effective alternative for laboratories without access to mass spectrometry instrumentation, with adequate sensitivity for many clinical and research applications [1].

Proper method validation following FDA and ICH guidelines ensures the reliability of generated data for regulatory submissions, therapeutic drug monitoring, and dose individualization. The application of these methods in pharmacokinetic studies and clinical trials has significantly contributed to our understanding of this compound/tipiracil pharmacology and optimal use in cancer therapy.

References

Comprehensive Application Notes and Protocols: Stability-Indicating UPLC Method for Trifluridine and Tipiracil in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

The combination of trifluridine (a thymidine-based nucleic acid analogue) and tipiracil (a thymidine phosphorylase inhibitor) represents an important therapeutic advancement in the treatment of metastatic colorectal cancer. This combination drug product, known commercially as TAS-102 or Lonsurf, requires robust analytical methods to ensure product quality, stability, and efficacy throughout its shelf life. The development of a stability-indicating UPLC method addresses the critical need for simultaneous quantification of both active pharmaceutical ingredients and their potential degradation products in a single, efficient analytical run.

  • Therapeutic Significance: this compound exerts its antitumor activity through incorporation into DNA and inhibition of thymidylate synthase, while tipiracil enhances its bioavailability by preventing rapid degradation. This combination has shown significant efficacy in patients with refractory metastatic colorectal cancer, prolonging overall survival and progression-free survival based on phase 3 clinical trial data.

  • Analytical Importance: Pharmaceutical quality control and stability testing require methods that can not only quantify drug components but also effectively separate and quantify degradation impurities that may form under various stress conditions. The ultra-performance liquid chromatography (UPLC) technique provides superior resolution, sensitivity, and faster analysis times compared to conventional HPLC methods, making it ideally suited for routine analysis in pharmaceutical quality control settings.

Analytical Methodology and Chromatographic Conditions

Optimized UPLC Conditions

The development of a stability-indicating method requires careful optimization of chromatographic parameters to achieve adequate separation of both active pharmaceutical ingredients and their potential degradation products. Based on current research, the following conditions have been demonstrated as effective for the simultaneous analysis of this compound and tipiracil:

Table 1: Optimized UPLC Conditions for this compound and Tipiracil Analysis

Parameter Condition 1 Condition 2
Stationary Phase Acquity BEH Phenyl column (100 mm × 2.1 mm, 1.7 µm) Hibera C18 column (100 × 2.1 mm, 1.8 µm)
Mobile Phase Methanol: ammonium formate buffer (50:50, v/v) 0.1% orthophosphoric acid: acetonitrile (50:50% v/v)
Flow Rate 0.5 mL/min 1.0 mL/min
Injection Volume Not specified 1.5 µl
Detection Wavelength 257 nm 230 nm
Column Temperature Not specified Ambient
Run Time Not specified 3.0 min
Retention Time (this compound) Not specified 0.549 min
Retention Time (Tipiracil) Not specified 1.251 min

The method employs isocratic elution for simplicity and reproducibility, with both reported conditions providing excellent resolution between this compound, tipiracil, and their degradation products. The Phenyl column in Condition 1 offers different selectivity compared to the C18 column in Condition 2, which may be advantageous for separating specific impurities. The shorter run time of 3.0 minutes in Condition 2 significantly enhances analytical throughput while maintaining resolution, making it particularly suitable for high-volume quality control laboratories [1] [2].

Instrumentation and System Configuration

The UPLC system should comprise the following components:

  • Binary Solvent Delivery System: Capable of maintaining precise mobile phase composition at the specified flow rates with minimal pulsation.
  • Auto-sampler: Maintained at ambient temperature (15-25°C) to ensure injection precision and sample stability.
  • Column Oven: When temperature control is required, capable of maintaining set temperature within ±2°C.
  • Photo-diode Array Detector: Equipped with a high-pressure flow cell (approximately 1-2 µL volume) to minimize post-column peak broadening while allowing multi-wavelength detection and peak purity assessment.

Method Validation Summary

The developed UPLC method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for intended applications. The validation data presented below confirms that the method is specific, accurate, precise, and robust for the simultaneous quantification of this compound and tipiracil in pharmaceutical formulations.

Table 2: Method Validation Parameters for this compound and Tipiracil UPLC Analysis

Validation Parameter Results Acceptance Criteria
Specificity Resolves both APIs and degradation products; Peak purity > 99% No interference from blank, placebo, or degradation products
Linearity (Range) R² > 0.999 for both compounds R² ≥ 0.995
Accuracy (% Recovery) 99.54% to 100.90% 98.0% to 102.0%
Precision (% RSD) < 1% (Intra-day and Inter-day) ≤ 2.0%
Robustness Acceptable system suitability with deliberate variations System suitability parameters within limits
Detection Limit (LOD) Not specified Signal-to-noise ratio ~3:1
Quantitation Limit (LOQ) Not specified Signal-to-noise ratio ~10:1

The validation data demonstrates that the method exhibits excellent linearity across the specified concentration ranges, with correlation coefficients exceeding 0.999 for both analytes. The high precision is evidenced by relative standard deviation values below 1% for both intra-day and inter-day analyses, indicating excellent method reproducibility. Accuracy was confirmed through recovery studies showing values between 99.54% and 100.90%, well within the acceptable range for pharmaceutical analysis. The method also demonstrated adequate robustness when subjected to deliberate variations in flow rate (±0.05 mL/min) and mobile phase composition (±2% absolute), maintaining system suitability parameters within specified limits [1].

Forced Degradation and Stability Studies

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method by subjecting the drug substances to various stress conditions. The following protocol outlines the standardized approach for conducting these studies:

  • Acidic Hydrolysis: Expose drug solution to 0.1N HCl at room temperature for 24 hours or at 60°C for 1 hour. Neutralize with 0.1N NaOH before analysis.
  • Alkaline Hydrolysis: Treat drug solution with 0.1N NaOH at room temperature for 24 hours or at 60°C for 1 hour. Neutralize with 0.1N HCl before analysis.
  • Oxidative Degradation: Incubate drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
  • Thermal Degradation: Expose solid drug substance to dry heat at 105°C for 24 hours in an oven.
  • Photolytic Degradation: Expose solid drug substance to UV light (approximately 200 watt-hours/m²) and visible light (approximately 1.2 million lux-hours) in a photostability chamber.
  • Neutral Hydrolysis: Maintain drug solution in water at room temperature for 24 hours or at 60°C for 1 hour.

All degradation samples should be compared against freshly prepared control samples. The samples are considered sufficiently degraded when approximately 5-20% of the active ingredient has decomposed, which provides adequate degradation products for method evaluation without causing secondary degradation [1].

Degradation Product Characterization

The forced degradation studies confirmed the stability-indicating capability of the method, with successful separation of degradation products from both this compound and tipiracil peaks. The degradation products were characterized using LC-MS/MS, which provided structural information crucial for understanding degradation pathways. The method demonstrated that this compound and tipiracil show significant degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. This comprehensive degradation profile provides valuable information for formulation development and packaging selection to ensure product stability throughout its shelf life [1].

Experimental Protocols

Standard Solution Preparation
  • Standard Stock Solutions: Accurately weigh and transfer approximately 10 mg of this compound and tipiracil reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with mobile phase to obtain stock solutions of concentration 1 mg/mL.
  • Working Standard Solutions: Combine appropriate aliquots of each stock solution and dilute with mobile phase to obtain mixed standard solutions covering the required concentration range (typically 50-150% of target concentration).
  • System Suitability Solution: Prepare a solution containing both analytes at target concentration (typically 100 µg/mL for each) to verify system performance before sample analysis.
Sample Preparation Procedure
  • Tablet Formulation: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of mobile phase, sonicate for 15-20 minutes with intermittent shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.45 µm membrane filter, discarding the first 1 mL of filtrate.
  • Bulk Drug Substance: Accurately weigh approximately 10 mg of bulk drug substance (considering the 1:0.5 molar ratio of this compound to tipiracil in the formulation) into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase, and mix well.
System Suitability Testing

Before initiating sample analysis, perform system suitability tests to ensure the UPLC system is operating correctly. Inject system suitability solution in six replicates and evaluate the following parameters:

  • Retention Factor (k): Should be greater than 2.0 for both analytes
  • Theoretical Plates (N): Should be greater than 2000 for both analyte peaks
  • Tailing Factor (T): Should be less than 2.0 for both analyte peaks
  • Relative Standard Deviation: Peak area RSD for six replicate injections should be less than 2.0%

Only proceed with sample analysis when all system suitability parameters meet the specified acceptance criteria.

Analytical Workflow and Data Analysis

The complete analytical workflow for the stability-indicating UPLC method for this compound and tipiracil encompasses all steps from sample preparation to data analysis and interpretation, as illustrated in the following diagram:

workflow Start Start Analysis Prep Standard and Sample Preparation Start->Prep Inst UPLC System Setup and Mobile Phase Preparation Prep->Inst Suit System Suitability Test Inst->Suit Pass Meets Acceptance Criteria? Suit->Pass Execute system suitability test Pass->Inst No Inj Inject Standards and Sample Solutions Pass->Inj Yes Sep Chromatographic Separation Inj->Sep Det Detection at 257 nm Sep->Det Data Data Acquisition and Peak Integration Det->Data Calc Calculate Concentrations Using Calibration Curve Data->Calc Report Generate Analysis Report Calc->Report End End Analysis Report->End

Applications in Pharmaceutical Analysis

The validated stability-indicating UPLC method for this compound and tipiracil has several important applications in pharmaceutical research, development, and quality control:

  • Routine Quality Control: The method is suitable for simultaneous quantification of both active ingredients in combined dosage forms, providing rapid analysis with a total run time as short as 3.0 minutes, significantly improving laboratory efficiency and throughput compared to conventional HPLC methods.

  • Stability Studies: The method effectively monitors the stability of this compound and tipiracil in both active pharmaceutical ingredients and finished dosage forms during formal stability studies, including real-time and accelerated stability testing as per ICH guidelines.

  • Degradation Pathway Elucidation: Through characterization of degradation products using LC-MS/MS, the method enables understanding of degradation pathways, which is crucial for formulation development, packaging selection, and shelf-life determination.

  • Bioanalytical Applications: While primarily developed for pharmaceutical formulations, the method principles can be adapted for bioanalytical applications, including monitoring drug levels in plasma samples for pharmacokinetic studies, as demonstrated by similar methods reported in the literature [3].

Troubleshooting and Method Maintenance

To ensure consistent performance of the UPLC method, consider the following troubleshooting and maintenance recommendations:

  • Peak Tailing: If peak tailing increases beyond acceptable limits, check column performance using test compounds. Consider replacing the column if theoretical plates fall below 2000 or tailing factor exceeds 2.0.
  • Retention Time Shifts: Significant retention time drift may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Verify mobile phase preparation and column temperature stability.
  • Pressure Fluctuations: Unusual pressure changes may suggest column blockage, particulate matter in the system, or mobile phase degassing issues. Check inline filters, mobile phase filtration, and degassing procedures.
  • Baseline Noise: Increased baseline noise may result from contaminated mobile phase, detector lamp failure, or air bubbles in the detector flow cell. Replace mobile phase, check lamp hours, and purge the system to remove air bubbles.
  • Resolution Loss: Reduced resolution between peaks may indicate column deterioration, incorrect mobile phase pH, or temperature variations. Consider column replacement and verify method parameters.

Regular preventive maintenance, including column cleaning when not in use, regular replacement of solvent inlet filters, and scheduled detector lamp replacement, is recommended to maintain optimal method performance.

Conclusion

The stability-indicating UPLC method presented in these application notes provides a robust, precise, and accurate analytical procedure for the simultaneous determination of this compound and tipiracil in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics, including specificity for separating both active pharmaceutical ingredients from their degradation products. The short analysis time of approximately 3 minutes represents a significant improvement over conventional HPLC methods, offering enhanced efficiency for quality control laboratories. The method is suitable for routine analysis, stability studies, and quality control of this compound/tipiracil combination products, ensuring their safety, efficacy, and quality throughout their shelf life.

References

trifluridine tipiracil forced degradation studies

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Profile of Tipiracil

Forced degradation studies help identify how drugs behave under stress, which is crucial for developing stable formulations. The findings for tipiracil are summarized below.

  • Table: Experimental Conditions and Outcomes for Tipiracil Forced Degradation [1]
Stress Condition Details Outcome (Degradation)
Acidic Hydrolysis Conditions per ICH Q1(R2) guideline [1] Yes
Alkaline Hydrolysis Conditions per ICH Q1(R2) guideline [1] Yes
Oxidative Stress Conditions per ICH Q1(R2) guideline [1] Yes
Thermal Stress Solid-state and/or solution state [1] No (Stable)
Photolytic Stress As per ICH guidelines [1] No (Stable)

Detailed Analytical Protocol for Forced Degradation Study

This protocol is adapted from a published study that developed and validated an RP-HPLC method for analyzing tipiracil and its degradation products in accordance with ICH guidelines [1].

Sample Preparation for Stress Studies
  • Acid/Base Hydrolysis: Prepare a stock solution of the drug substance. For acid degradation, mix the drug solution with 0.1N HCl. For base degradation, mix with 0.1N NaOH. Heat the mixtures at an elevated temperature (e.g., 60°C) for a specified duration to facilitate degradation [1].
  • Oxidative Degradation: Mix the drug solution with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period [1].
  • Thermal Degradation: Expose the solid drug substance to a dry heat oven at a elevated temperature (e.g., 60°C) for an extended period (e.g., 1 month) to assess thermal stability [1].
  • Photolytic Degradation: Expose the solid drug substance to UV-Vis light as per ICH Q1B option 2 conditions to confirm photostability [1].
  • Neutral Hydrolysis: Use purified water as a control.

After the stress period, neutralize the acid, base, and oxidative samples as required. Filter all solutions through a 0.45 μm nylon membrane filter before HPLC injection [1].

HPLC Instrumentation and Conditions

The following method was successfully used for the separation and quantification of tipiracil and its degradation products [1].

  • Table: HPLC Operational Parameters [1]
Parameter Specification
Instrument HPLC with DAD or UV-Vis Detector
Column C18 (e.g., Cosmosil), 250 mm x 4.6 mm, 5 μm
Mobile Phase Phosphate Buffer (pH 3.0): Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 257 nm
Injection Volume 10-20 μL
Method Validation

The developed method should be validated as per ICH Q2(R1) guidelines to confirm it is suitable for its intended purpose. Key validation parameters include [1]:

  • Specificity: No interference from blank, placebo, or degradation products.
  • Linearity and Range: A linear response (e.g., R² > 0.999) over the expected concentration range.
  • Accuracy: Confirmed through recovery studies (e.g., 98-102%).
  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day) with RSD < 2%.
  • Robustness: The method's reliability remains consistent despite small, deliberate variations in parameters like flow rate, pH, or mobile phase composition.

Application Workflow

The following diagram illustrates the logical workflow for conducting and analyzing forced degradation studies, from sample preparation to method application.

workflow Start Start: Drug Substance Prep Sample Preparation (Drug Solution/Solid) Start->Prep Stress Apply Stress Conditions Prep->Stress Analysis HPLC Analysis (Separate & Quantify) Stress->Analysis Results Interpret Results & Profile Analysis->Results Method Stability-Indicating Method Application Results->Method

Important Safety and Monitoring Information

  • Myelosuppression: Trifluridine/tipiracil can cause severe and life-threatening myelosuppression, including neutropenia, anemia, and thrombocytopenia [2]. In clinical trials, grade 3-4 neutropenia occurred in 38% of patients receiving monotherapy and 52% of those receiving the combination with bevacizumab [2].
  • Recommended Monitoring: Obtain complete blood counts prior to and on Day 15 of each cycle, and more frequently as clinically indicated [2].
  • Dosage Modification: LONSURF should be withheld for severe myelosuppression and resumed at the next lower dosage upon recovery [2].

Conclusion

Forced degradation studies confirm that tipiracil is susceptible to degradation under hydrolytic and oxidative stress conditions but remains stable under thermal and photolytic stress [1]. The RP-HPLC method provides a specific, accurate, and reliable protocol for analyzing the stability of tipiracil, fulfilling ICH requirements for stability-indicating methods. This methodology is vital for guiding the development, manufacturing, and storage conditions of this compound/tipiracil pharmaceutical products.


References

Comprehensive Analytical Methods for Trifluridine Quantification in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trifluridine (FTD) is a thymidine-based nucleoside analog that serves as the primary cytotoxic component in TAS-102, an oral antineoplastic agent approved for metastatic colorectal cancer and other advanced solid tumors. The bioanalytical quantification of FTD in biological matrices presents significant challenges due to its rapid degradation by thymidine phosphorylase and the need for sensitive detection methods to capture its pharmacokinetic profile. These application notes provide detailed methodologies and protocols for the reliable extraction and quantification of FTD from human plasma, incorporating validation parameters that comply with regulatory standards for bioanalytical method validation.

The combination of FTD with tipiracil hydrochloride (TPI), a potent thymidine phosphorylase inhibitor, significantly enhances FTD bioavailability by preventing its rapid metabolic degradation to inactive metabolites (5-trifluoromethyluracil [FTY] and 5-carboxy-2'-deoxyuridine [5CDU]). [1] Accurate quantification of FTD plasma concentrations is essential for establishing exposure-response relationships, optimizing dosing regimens, and ensuring therapeutic efficacy while minimizing toxicity. This document comprehensively outlines established analytical techniques, including LC-MS/MS and microemulsion electrokinetic chromatography (MEEKC), along with detailed experimental protocols for implementing these methods in both research and clinical settings.

Analytical Methodologies for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for FTD quantification in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. The technique leverages multiple reaction monitoring (MRM) to detect specific ion transitions, providing highly selective detection even in complex matrices like human plasma.

  • Chromatographic Conditions: A validated method described by Mohammad et al. utilizes a Phenomenex-RP-C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase comprising acetonitrile, methanol, and 5 mM ammonium formate (45:40:15, v/v) delivered at a flow rate of 0.8 mL/min. [2] The same study employed Phenomenex cartridges for solid-phase extraction to isolate FTD and the internal standard α-thymidine (TMD) from 150 μL plasma samples.

  • Mass Spectrometric Detection: Detection is achieved through electrospray ionization in positive mode monitoring the specific transition of m/z 297→181 for FTD and m/z 241→42 for the internal standard. [2] This method demonstrated excellent linearity across a concentration range of 5.0–2000.0 ng/mL with a regression coefficient (r²) of 0.999, indicating robust quantitative performance.

  • Validation Parameters: The method validation established intra and inter-batch precision findings of <3.33% and accuracy within 97.34% to 103.74% at three different quality control concentrations. [2] Matrix effects were evaluated by determining the %CV values for quality control samples, yielding results of 1.65% and 0.73% for high and low QC samples, respectively, demonstrating minimal matrix interference.

Microemulsion Electrokinetic Chromatography (MEEKC)

MEEKC presents an alternative analytical approach that offers distinct advantages in terms of minimal solvent consumption, cost-effectiveness, and capacity for simultaneous analysis of FTD, its metabolites, and tipiracil. This technique is particularly valuable in resource-limited settings or when analyzing compounds with diverse physicochemical properties.

  • Electrophoretic Conditions: A developed MEEKC method coupled with diode array detection utilizes a fused silica capillary (65 cm total length, 55 cm effective length, 50 μm internal diameter) and a microemulsion solution consisting of 1.66% sodium dodecyl sulfate, 0.91% heptane, 6.61% 1-butanol, and 90.72% borate buffer (20 mM, pH 9.5). [1] Separation is performed at 20°C and 20 kV, with samples injected for 40 seconds at 20 mbar and detected at 205 nm.

  • Analytical Performance: This method achieves complete resolution of FTD, its metabolites (FTY and 5CDU), and tipiracil within 13 minutes. [1] It demonstrates linearity in the range of 200–4000 ng/mL for FTD, FTY, and 5CDU, and 100–1000 ng/mL for TIP, with intra/inter-day accuracy and precision ≤4% for all analytes.

  • Application Utility: The MEEKC method has been successfully applied to determine pharmacokinetic parameters of FTD and its metabolites in rat plasma following intraperitoneal administration, demonstrating its utility in preclinical drug development applications. [1]

Table 1: Comparison of Analytical Methods for this compound Quantification in Plasma

Parameter LC-MS/MS Method [2] MEEKC-DAD Method [1]
Separation Mechanism Reverse-phase chromatography Microemulsion electrokinetic chromatography
Detection System Tandem mass spectrometry (MRM) Diode array detector (205 nm)
Linear Range 5.0–2000.0 ng/mL 200–4000 ng/mL
Sample Volume 150 μL Not specified
Analysis Time Not specified 13 minutes
Extraction Method Solid-phase extraction (Phenomenex cartridges) Protein precipitation (acetonitrile)
Precision <3.33% RSD ≤4% RSD
Applications Human plasma quantification Simultaneous analysis of FTD, metabolites, and tipiracil

Method Validation Summary

Rigorous method validation is essential to ensure the reliability, reproducibility, and regulatory compliance of bioanalytical methods for FTD quantification. The following section summarizes key validation parameters established for the described analytical methods.

Table 2: Method Validation Parameters for this compound Bioanalytical Assays

Validation Parameter LC-MS/MS Performance [2] MEEKC-DAD Performance [1]
Linearity Range 5.0–2000.0 ng/mL 200–4000 ng/mL (FTD, FTY, 5CDU)
Regression Coefficient (r²) 0.999 Not specified
Intra-day Precision <3.33% RSD ≤4% RSD
Inter-day Precision <3.33% RSD ≤4% RSD
Accuracy 97.34–103.74% Within acceptable range
Matrix Effect 1.65% (High QC), 0.73% (Low QC) Within acceptable range
Specificity No interference observed Complete resolution of all analytes
Stability Stable for extended periods Established under various conditions

The validation procedures adhere to FDA bioanalytical method validation guidelines and International Council for Harmonisation (ICH) requirements, assessing critical parameters including specificity, linearity, precision, accuracy, robustness, and stability. [2] [3] [1] Forced degradation studies conducted under acidic, alkaline, oxidative, thermal, photolytic, and hydrolytic conditions confirm the stability-indicating capability of these methods, ensuring reliable quantification of FTD even in the presence of degradation products. [3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction for LC-MS/MS Analysis

Proper sample preparation is critical for removing matrix interferences and concentrating analytes to enhance detection sensitivity. The following protocol describes a solid-phase extraction method optimized for FTD quantification in human plasma.

  • Materials and Reagents:

    • Human plasma samples (stored at -80°C until analysis)
    • This compound analytical standard
    • Internal standard: α-thymidine (TMD) or uridine
    • Phenomenex solid-phase extraction cartridges
    • HPLC-grade acetonitrile, methanol, and ammonium formate
    • Deionized water (18.2 MΩ·cm resistivity)
  • Extraction Procedure:

    • Thaw plasma samples on ice or in a refrigerated environment (2-8°C) and vortex thoroughly to ensure homogeneity.
    • Aliquot 150 μL of plasma into pre-labeled microcentrifuge tubes.
    • Add 25 μL of internal standard working solution (appropriate concentration to yield optimal response).
    • Precipitate proteins by adding 300 μL of ice-cold acetonitrile, vortex for 60 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Condition Phenomenex SPE cartridges with 1 mL methanol followed by 1 mL deionized water.
    • Load the supernatant onto conditioned SPE cartridges without disturbing the protein pellet.
    • Wash cartridges with 1 mL of 5% methanol in water to remove interfering compounds.
    • Elute analytes with 1 mL of methanol into clean collection tubes.
    • Evaporate eluents to dryness under a gentle nitrogen stream at 30°C.
    • Reconstitute dried residues with 100 μL of mobile phase and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis Protocol

Chromatographic separation and mass spectrometric detection parameters must be optimized to achieve adequate resolution, sensitivity, and specificity for FTD quantification.

  • Liquid Chromatography Conditions:

    • Column: Phenomenex-RP-C18 (5 µm, 250 mm × 4.6 mm) or equivalent
    • Mobile Phase: Acetonitrile:methanol:5 mM ammonium formate (45:40:15, v/v)
    • Flow Rate: 0.8 mL/min
    • Injection Volume: 5-10 μL
    • Column Temperature: Maintained at 25°C
    • Autosampler Temperature: 4°C
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (positive mode)
    • Ion Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Desolvation Gas Flow: 650 L/h
    • Cone Gas Flow: 50 L/h
    • MRM Transitions:
      • This compound: m/z 297→181 (collision energy optimized)
      • Internal Standard: m/z 241→42 (collision energy optimized)
    • Dwell Time: 100-200 ms per transition
MEEKC-DAD Analysis Protocol

For laboratories utilizing capillary electrophoresis, the following protocol provides detailed conditions for simultaneous analysis of FTD, its metabolites, and tipiracil.

  • Sample Preparation:

    • Precipitate proteins from plasma using acetonitrile (1:2 v/v)
    • Vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes
    • Collect supernatant and evaporate to dryness under nitrogen
    • Reconstitute in borate buffer for analysis
  • Electrophoretic Conditions:

    • Capillary: Fused silica (65 cm total length, 55 cm effective length, 50 μm i.d.)
    • Microemulsion: 1.66% SDS, 0.91% heptane, 6.61% 1-butanol, 90.72% borate buffer (20 mM, pH 9.5)
    • Temperature: 20°C
    • Voltage: 20 kV
    • Injection: 20 mbar for 40 seconds
    • Detection: DAD at 205 nm

Applications in Clinical Pharmacokinetics

The developed and validated bioanalytical methods have been successfully applied to characterize the pharmacokinetic profile of FTD in clinical populations, providing critical insights into exposure-response relationships and dose optimization.

  • Enhanced Exposure with Tipiracil: A pivotal phase 1 study demonstrated that co-administration of FTD with tipiracil (as TAS-102) significantly increased FTD exposure compared to FTD alone. The area under the curve (AUC0-last) and maximum plasma concentration (Cmax) were approximately 37-fold and 22-fold higher, respectively, with this compound/tipiracil versus this compound alone. [4] This profound enhancement in bioavailability underscores the essential role of tipiracil in preventing the rapid degradation of FTD by thymidine phosphorylase.

  • Dose Regimen and Accumulation: Geometric mean analysis in Chinese patients revealed that FTD exposure increases after multiple administrations, with AUC0-t increasing 2.4-fold from day 1 (7796.6 ng·h/mL) to day 12 (18,181.3 ng·h/mL) of TAS-102 treatment (35 mg/m² twice daily). [5] This observed accumulation ratio informs appropriate dosing strategies and safety monitoring during treatment.

  • Cross-Population Comparisons: Pharmacokinetic studies have demonstrated comparable FTD exposure among Chinese, Japanese, and US patient populations, supporting the consistent pharmacokinetic profile of TAS-102 across ethnic groups. [5] This finding has significant implications for global drug development and regulatory strategies.

G A Oral Administration of TAS-102 B GI Tract Absorption A->B C This compound (FTD) in Plasma B->C D Thymidine Phosphorylase C->D Degradation Path H Enhanced FTD Exposure C->H 37-fold AUC Increase 22-fold Cmax Increase F FTD Degradation D->F E Tipiracil (TPI) Inhibition E->D Inhibition G Inactive Metabolites (FTY, 5CDU) F->G

Diagram 1: Pharmacokinetic Enhancement Pathway of this compound by Tipiracil: This diagram illustrates how tipiracil co-administration inhibits thymidine phosphorylase-mediated degradation of this compound, resulting in significantly enhanced systemic exposure.

Regulatory Considerations and Stability

Bioanalytical method validation for FTD quantification must adhere to regulatory standards set forth by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other relevant authorities. The following considerations are essential for regulatory compliance.

  • Stability-Indicating Properties: Forced degradation studies under stress conditions (acidic, alkaline, oxidative, thermal, photolytic) confirm that the methods remain accurate and specific even in the presence of degradation products. [3] Stability testing should evaluate short-term bench top stability, processed sample stability, freeze-thaw stability, and long-term frozen storage stability.

  • Cross-Validation: When implementing multiple analytical platforms (e.g., both LC-MS/MS and MEEKC), cross-validation should demonstrate comparable performance characteristics between methods. This is particularly important when transferring methods between laboratories or during technology updates.

  • Matrix Effects Evaluation: Comprehensive assessment of matrix effects is crucial, especially for LC-MS/MS methods. This includes determining the impact of different lots of plasma, hemolyzed samples, and hyperlipidemic samples on analyte quantification. The %CV for quality control samples should remain within acceptable limits (<15%).

Conclusion

The accurate quantification of this compound in human plasma requires robust, sensitive, and specific bioanalytical methods that have been thoroughly validated according to regulatory standards. The LC-MS/MS technique provides exceptional sensitivity with a wide linear range of 5.0–2000.0 ng/mL, making it ideal for detailed pharmacokinetic characterization. [2] Alternatively, MEEKC-DAD offers a cost-effective approach for simultaneous analysis of FTD, its metabolites, and tipiracil, with minimal solvent consumption and satisfactory performance characteristics. [1]

The documented protocols have been successfully applied in clinical studies that demonstrated the profound impact of tipiracil on FTD bioavailability, with approximately 37-fold increases in AUC and 22-fold increases in Cmax when administered as TAS-102 compared to FTD alone. [4] These findings underscore the critical importance of reliable bioanalytical methods in characterizing exposure-response relationships and optimizing dosing regimens for this important antineoplastic agent.

As research continues to explore new combinations and expanded indications for TAS-102, these validated bioanalytical methods will remain essential tools for drug development scientists and clinical researchers seeking to maximize the therapeutic potential of this compound while minimizing adverse effects through precise therapeutic drug monitoring.

References

Comprehensive Chromatographic Separation Methods for Trifluridine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trifluridine (FTD) is a thymidine-based nucleic acid analogue with significant antineoplastic and antiviral properties. In pharmaceutical formulations, it is commonly combined with tipiracil (TPC), which enhances FTD's bioavailability by inhibiting thymidine phosphorylase, the enzyme responsible for FTD's rapid degradation. The development of robust chromatographic methods for separating and quantifying FTD and its related compounds is essential for pharmaceutical quality control, bioanalytical applications, and pharmacokinetic studies. These methods must effectively resolve FTD from its metabolites—5-(trifluoromethyl) uracil (FTY) and 5-carboxy-2'-deoxyuridine (5CDU)—as well as from the companion drug tipiracil. This document provides comprehensive application notes and detailed protocols for the chromatographic separation of FTD using various techniques, including reversed-phase high-performance liquid chromatography (RP-HPLC) and microemulsion electrokinetic chromatography (MEEKC).

Summary of Chromatographic Separation Methods

The analysis of this compound has been successfully accomplished using several chromatographic approaches, each with distinct advantages for specific applications. The table below summarizes the key separation parameters for the most commonly employed methods:

Table 1: Comparison of Chromatographic Methods for this compound Analysis

Method Parameter HPLC (Pharmaceutical) HPLC (Bioanalytical) MEEKC (Bioanalytical) UPLC (Fast Analysis)
Stationary Phase Symmetry C18 (4.6 × 150mm, 5µm) Intersil ODS C18 (250mm × 4.6mm, 5µ) Fused silica capillary (65cm total length, 50µm i.d.) Newcrom R1 (3µm particles)
Mobile Phase/Background Electrolyte Methanol:Phosphate buffer (pH 4.6) (70:30 v/v) 15% NaClO4 buffer (pH 4.5):85% Methanol 1.66% SDS, 0.91% heptane, 6.61% 1-butanol, 90.72% borate buffer (20mM, pH 9.5) Acetonitrile:Water:Phosphoric acid (MS: replace with formic acid)
Flow Rate/Voltage 1.0 mL/min 1.0 mL/min 20 kV Scalable for UPLC
Detection UV 273 nm UV 260 nm DAD 205 nm MS-compatible
Runtime 7 min ~15 min 13 min Fast separation
Retention Time (FTD) 5.067 min 3.4 min Complete resolution within 13 min Method scalable
Retention Time (TPC) 2.003 min 7.4 min Complete resolution within 13 min Method scalable
Linear Range 25-125 µg/mL for both drugs Not specified 200-4000 ng/mL for FTD, FTY, 5CDU; 100-1000 ng/mL for TIP Not specified
Application Pharmaceutical dosage forms and bulk drug Spiked human plasma Rat plasma (FTD, metabolites, TIP) Pharmacokinetics, preparative separation

These methods demonstrate the versatility of chromatographic approaches for FTD analysis across different matrices, from bulk drug substances to complex biological samples. The choice of method depends on the specific application requirements, including sensitivity, speed, matrix complexity, and available instrumentation.

Detailed HPLC Protocol for Simultaneous Analysis of this compound and Tipiracil

This protocol describes a validated RP-HPLC method for the concurrent quantification of this compound and tipiracil in pharmaceutical dosage forms and bulk drug substances. The method has demonstrated excellent sensitivity, linearity, and repeatability, making it suitable for routine quality control applications [1].

Materials and Equipment
  • HPLC system: Equipped with UV-Vis detector or diode array detector
  • Chromatography column: Symmetry C18 (4.6 × 150mm, 5µm) or equivalent reversed-phase column
  • Mobile phase components:
    • Methanol (HPLC grade)
    • Phosphate buffer (pH 4.6): Prepare by dissolving appropriate phosphate salts in water and adjusting pH with orthophosphoric acid
  • Reference standards: this compound and tipiracil of known purity
  • Solvents: HPLC-grade water, methanol
  • Sample filtration: 0.45µm or 0.22µm membrane filters
Preparation of Mobile Phase and Standards
  • Mobile phase preparation:

    • Prepare phosphate buffer (pH 4.6) by dissolving potassium dihydrogen phosphate or sodium dihydrogen phosphate in HPLC-grade water.
    • Filter the buffer through a 0.45µm membrane filter under vacuum.
    • Mix methanol and phosphate buffer in a ratio of 70:30 (v/v).
    • Degas the mobile phase by sonication for 10 minutes or by sparging with helium gas.
  • Standard solution preparation:

    • Accurately weigh approximately 25 mg of this compound and tipiracil reference standards.
    • Transfer to separate 25 mL volumetric flasks and dissolve in mobile phase.
    • Dilute to volume with mobile phase to obtain stock solutions of 1000 µg/mL.
    • Prepare working standards in the concentration range of 25-125 µg/mL by appropriate dilution.
  • Sample preparation:

    • For pharmaceutical formulations: Extract powder from tablets equivalent to 25 mg of active ingredients.
    • Dissolve in mobile phase, sonicate for 10 minutes, and dilute to volume.
    • Filter through a 0.45µm membrane filter before injection.
Chromatographic Conditions and Procedure
  • Column equilibration:

    • Install the Symmetry C18 column in the HPLC system.
    • Set the flow rate to 1.0 mL/min and allow the mobile phase to flow through the column for at least 30 minutes to equilibrate the system.
    • Monitor the baseline until stable.
  • Instrument parameters:

    • Detection wavelength: 273 nm
    • Injection volume: 10-20 µL
    • Column temperature: Ambient (or 25°C if column oven available)
    • Run time: 7 minutes
  • Analysis procedure:

    • Inject blank solution (mobile phase) to confirm system cleanliness.
    • Inject standard solutions in duplicate to establish retention times and system suitability.
    • The typical retention times are approximately 2.003 minutes for tipiracil and 5.067 minutes for this compound.
    • Inject prepared sample solutions and quantify against the standard curve.
Method Validation Parameters

This method has been validated according to International Conference on Harmonization (ICH) guidelines with the following performance characteristics [1]:

  • Linearity: Demonstrated over the concentration range of 25-125 µg/mL for both drugs with a regression coefficient (R²) of ≥0.999.
  • Precision: Expressed as %RSD (relative standard deviation) of <2% for both repeatability and intermediate precision.
  • Accuracy: Recovery rates of 97-102% confirm minimal excipient interference.
  • Specificity: Baseline separation of both analytes with no interference from excipients or degradation products.
  • System suitability: The method meets standard acceptance criteria for theoretical plates, tailing factor, and resolution.

Table 2: System Suitability Parameters for HPLC Method

Parameter Acceptance Criteria Typical Values
Theoretical plates >2000 >2500 for both analytes
Tailing factor ≤2.0 <1.5 for both analytes
Resolution >2.0 between TPC and FTD >5.0
Repeatability (%RSD) ≤2.0% <1.0% for both analytes

Detailed MEEKC Protocol for Bioanalytical Applications

This protocol describes a sensitive and selective MEEKC-DAD method for the simultaneous analysis of this compound, its metabolites (FTY and 5CDU), and tipiracil in biological matrices. The method has been fully validated according to FDA guidelines for bioanalytical method validation and applied to pharmacokinetic studies in rat plasma [2].

Principle of MEEKC Separation

Microemulsion electrokinetic chromatography (MEEKC) is a capillary electrophoresis technique that utilizes a microemulsion as the background electrolyte. The microemulsion consists of oil droplets stabilized by surfactant and cosurfactant, which act as a pseudostationary phase for chromatographic separation. Analytes are separated based on their differential partitioning between the aqueous phase and the oil droplets. This technique offers high efficiency, minimal solvent consumption, and the ability to separate both charged and neutral compounds simultaneously.

Materials and Equipment
  • CE instrument: Agilent CE system or equivalent equipped with diode array detector
  • Capillary: Fused silica capillary (65cm total length, 55cm effective length, 50µm i.d.)
  • Microemulsion components:
    • Sodium dodecyl sulfate (SDS) as surfactant
    • Heptane as oil phase
    • 1-butanol as cosurfactant
    • Borate buffer (20mM, pH 9.5) as aqueous phase
  • Chemical standards: FTD, TIP, FTY, 5CDU, and uridine (internal standard)
  • Biological samples: Plasma samples collected with appropriate anticoagulant
Preparation of Solutions
  • Microemulsion background electrolyte (BGE):

    • Prepare 20mM borate buffer (pH 9.5) by dissolving boric acid or sodium tetraborate in deionized water and adjusting pH with NaOH or HCl.
    • To 90.72% (w/w) borate buffer, add 1.66% (w/w) SDS, 0.91% (w/w) heptane, and 6.61% (w/w) 1-butanol.
    • Mix thoroughly and sonicate until a transparent, stable microemulsion is formed.
  • Stock and working standard solutions:

    • Prepare individual stock solutions of FTD, TIP, FTY, 5CDU, and uridine (IS) at 1mg/mL in appropriate solvents.
    • Prepare combined working standards in the linear range of 200-4000ng/mL for FTD, FTY, 5CDU and 100-1000ng/mL for TIP.
  • Quality control (QC) samples:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.
    • Store aliquots at -20°C until use.
Sample Preparation Procedure
  • Protein precipitation:

    • Transfer 100µL of plasma sample to a clean microcentrifuge tube.
    • Add 300µL of acetonitrile (containing internal standard at appropriate concentration).
    • Vortex vigorously for 1 minute.
    • Centrifuge at 10,000-14,000 × g for 10 minutes at 4°C.
  • Sample collection:

    • Transfer the clear supernatant to a clean vial.
    • Evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
    • Reconstitute the residue with 100µL of deionized water.
    • Transfer to autosampler vials for analysis.
Electrophoretic Conditions and Separation
  • Capillary conditioning:

    • Before first use, rinse new capillary with 1M NaOH for 30 minutes, followed by deionized water for 30 minutes.
    • Daily conditioning includes rinsing with 0.1M NaOH for 10 minutes, deionized water for 10 minutes, and running BGE for 15 minutes.
    • Between runs, rinse capillary with BGE for 2-3 minutes.
  • Instrument parameters:

    • Detection: DAD at 205 nm (simultaneous monitoring at multiple wavelengths possible)
    • Temperature: 20°C
    • Voltage: 20 kV
    • Injection: Hydrodynamic, 20 mbar for 40 seconds
    • Run time: 13 minutes
  • Analysis procedure:

    • Inject blank plasma extract to confirm absence of interferences.
    • Inject calibration standards to construct the calibration curve.
    • The developed MEEKC-DAD method permits complete resolution of all analytes within 13 minutes.
    • Inject QC samples and unknown samples, quantifying against the calibration curve.
Method Validation Summary

The MEEKC method has been comprehensively validated for bioanalytical applications [2]:

  • Linearity: The method is linear in the range of 200-4000ng/mL for FTD, FTY, 5CDU and 100-1000ng/mL for TIP with correlation coefficients (R²) >0.99.
  • Precision and accuracy: Intra-day and inter-day accuracy and precision were ≤4% for all analytes.
  • Recovery: Extraction recovery was consistent and within acceptable range for all analytes.
  • Stability: All analytes demonstrated acceptable stability under various storage and processing conditions.
  • Selectivity: No interference from endogenous plasma components was observed at the retention times of the analytes.

Experimental Workflow and Troubleshooting

HPLC Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound and tipiracil in pharmaceutical formulations:

hplc_workflow A Mobile Phase Preparation B Standard & Sample Preparation A->B C HPLC System Setup B->C D Column Equilibration C->D E System Suitability Test D->E F Standard Analysis E->F G Sample Analysis F->G H Data Processing & Reporting G->H

Figure 1: HPLC Analysis Workflow for this compound and Tipiracil

MEEKC Experimental Workflow

The following diagram illustrates the complete workflow for the MEEKC analysis of this compound, its metabolites, and tipiracil in biological samples:

meekc_workflow A Microemulsion Preparation B Plasma Sample Collection A->B C Protein Precipitation B->C D Capillary Conditioning C->D E Sample Injection & Separation D->E F DAD Detection at 205 nm E->F G Data Analysis F->G H Pharmacokinetic Calculations G->H

Figure 2: MEEKC Analysis Workflow for this compound and Metabolites in Plasma

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Chromatographic Methods

Problem Possible Causes Solutions
Poor peak shape Column degradation, inappropriate mobile phase pH, silanol interactions Use low silanol activity columns (e.g., Newcrom R1), adjust mobile phase pH, add ion-pairing reagents
Retention time shift Mobile phase composition variation, column temperature fluctuations, column aging Prepare mobile phase accurately, use column thermostat, monitor system suitability
Insufficient resolution Inadequate method optimization, column selectivity issues Adjust organic modifier ratio, change buffer pH, consider alternative columns
Low recovery (biological samples) Inefficient protein precipitation, adsorption losses Optimize precipitation solvent (ACN vs. MeOH), use appropriate internal standard, silanize glassware
High background noise Contaminated mobile phase, column bleed, dirty detector cell Use high-purity reagents, flush column according to manufacturer instructions, clean detector cell

Applications in Pharmaceutical Analysis and Pharmacokinetics

The chromatographic methods described in this document support various critical applications in pharmaceutical development and clinical research:

  • Quality control of pharmaceutical formulations: The HPLC method enables routine quantification of active ingredients in pharmaceutical dosage forms, ensuring product quality and consistency [1].
  • Bioanalytical studies: The MEEKC and HPLC methods for biological matrices facilitate therapeutic drug monitoring and pharmacokinetic profiling [3] [2].
  • Pharmacokinetic studies: These methods have been applied to study the pharmacokinetics of FTD and TIP in rat plasma after intraperitoneal administration, demonstrating the ability to monitor drug concentrations over time [2].
  • Stability-indicating methods: Some reported HPLC methods can separate FTD and TIP from their degradation products, making them suitable for stability studies [2].

The development of robust chromatographic methods for FTD analysis is particularly important given its narrow therapeutic index and the critical need to maintain optimal plasma concentrations for efficacy while minimizing toxicity.

Conclusion

The chromatographic methods presented in this document provide reliable and validated approaches for the separation and quantification of this compound in various matrices. The HPLC method offers a straightforward and robust solution for pharmaceutical quality control, while the MEEKC method represents a advanced bioanalytical technique capable of simultaneously monitoring FTD, its metabolites, and tipiracil in biological samples with high sensitivity and selectivity.

These methods demonstrate excellent performance characteristics in terms of linearity, precision, accuracy, and specificity, making them suitable for their intended applications. The detailed protocols provided herein enable researchers to implement these methods in their laboratories with minimal method development time. As research on this compound continues to evolve, these chromatographic methods will play an essential role in supporting pharmaceutical development, therapeutic drug monitoring, and pharmacokinetic studies.

References

ICH Q2(R1) Analytical Method Validation: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The ICH Q2(R1) guideline defines the standard validation criteria for analytical procedures [1]. The table below summarizes these key parameters and their typical acceptance criteria for a validated method.

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix) [1]. No interference observed from blank, and peak purity of the analyte is maintained.
Linearity & Range The ability to obtain test results directly proportional to the concentration of analyte within a given range [1]. Correlation coefficient () ≥ 0.999 [1].
Accuracy Expresses the closeness of agreement between the accepted reference value and the value found. Recovery of 98-102% for drug substance [1].

| Precision (Repeatability) | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% [1]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ~ 3:1. | | Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ~ 10:1. RSD at LOQ ≤ 5% [1]. |

Reported Method Validation Data for Trifluridine

The following table consolidates validation data from two published studies that followed ICH Q2(R1) principles for this compound methods.

Validation Parameter Stability-Indicating HPLC-UV Method for Ophthalmic Preparation [1] Bioanalytical HPLC-PDA Method in Human Plasma [2]
Analytical Technique RP-HPLC with PDA detection RP-HPLC with PDA detection
Linearity Range 0.5 - 120 µg/mL 200 - 5000 ng/mL (for this compound)
Regression Equation y = 40447x - 793.8 Not specified in excerpt
Correlation (R²) 0.9997 Not specified, but method stated as linear
Precision (RSD) 2.0% Not specified in excerpt
LOD 0.1541 µg/mL Not specified in excerpt
LOQ 0.4691 µg/mL Not specified in excerpt

Detailed Experimental Protocols

Here are the detailed chromatographic conditions for the two methods cited above, which can serve as a starting protocol for your own method development.

Protocol 1: Stability-Indicating RP-HPLC for Ophthalmic Preparations [1]

This method is suitable for analyzing this compound in its pure form or in ophthalmic dosage forms.

  • Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system with a Photo Diode Array (PDA) detector.
  • Column: C18 Agilent column (250 mm × 4.60 mm, 5 µm).
  • Mobile Phase: A mixture of Formic Acid : Methanol in a ratio of 45:55, v/v.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 259 nm.
  • Injection Volume: 20 µL.
  • Mode & Runtime: Isocratic mode at room temperature. The total runtime was not specified.
  • Sample Preparation: For ophthalmic solutions, an appropriate dilution with the mobile phase or a compatible solvent is typically sufficient.
Protocol 2: Bioanalytical HPLC-PDA for Quantification in Human Plasma [2]

This method involves a more complex sample preparation to extract this compound and its metabolites from the biological matrix.

  • Instrumentation: HPLC system with PDA detection.
  • Column: Inertsil ODS-2 column (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase: A mixture of Acetate buffer (pH 3.8) : Acetonitrile in a ratio of 70:30, v/v.
  • Flow Rate: 0.8 mL/min.
  • Detection: PDA detector.
  • Sample Preparation: The method used a Solid-Phase Extraction (SPE) technique to isolate this compound, its metabolites (CDMU, TFMU), and Tipiracil from spiked human plasma. The specific type of SPE cartridge and elution solvents were not detailed in the excerpt.

Workflow for Analytical Method Validation

The diagram below outlines the key stages of the analytical method validation lifecycle based on ICH Q2(R1) and relevant quality guidelines [3] [1].

Start Method Development & Optimization V1 Specificity/ Selectivity Assessment Start->V1 Method Finalized V2 Linearity & Range Establishment V1->V2 No Interference V3 Accuracy & Precision Evaluation V2->V3 Linear Range Defined V4 LOD & LOQ Determination V3->V4 Precision/Accuracy Met V5 Robustness Testing V4->V5 Sensitivity Confirmed End Method Validation Report & Application V5->End All Parameters Validated

Critical Considerations for Method Validation

  • Forced Degradation Studies: The stability-indicating nature of a method must be demonstrated through forced degradation studies. This involves stressing the drug substance under conditions of acidic and alkaline hydrolysis, oxidative stress, thermal degradation, and photolytic stress [1]. The method should successfully separate this compound from its degradation products.
  • System Suitability Testing (SST): Before and during the validation process, perform SST to ensure the chromatographic system is operating correctly. Parameters like theoretical plate count, tailing factor, and repeatability of injection should meet pre-defined criteria [1].
  • Quality by Design (QbD) Principles: While developing the method, consider a QbD approach as outlined in ICH Q8. This involves defining an Analytical Target Profile (ATP) and understanding the impact of method variables (e.g., mobile phase pH, column temperature) on performance to establish a robust design space [3].

References

Comprehensive Analytical Methods for Trifluridine Metabolite Identification Using LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trifluridine Metabolism and Analytical Challenges

This compound/tipiracil (FTD/TPI), commercially known as Lonsurf, represents an important orally administered cytotoxic combination therapy for patients with advanced metastatic colorectal cancer who have exhausted conventional treatment options. This combination drug product contains This compound (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a potent thymidine phosphorylase inhibitor, in a molar ratio of 1:0.5. The fundamental pharmacological strategy behind this formulation relies on TPI's ability to prevent the rapid degradation of FTD by thymidine phosphorylase, thereby enhancing FTD's systemic exposure and therapeutic efficacy in combating colorectal cancer. FTD exerts its antitumor activity through incorporation into DNA during cellular replication, leading to DNA dysfunction and subsequent cell death. Understanding the metabolic fate of FTD is crucial for optimizing dosing regimens and predicting potential drug interactions or side effects. [1]

The metabolic pathway of this compound involves both enzymatic transformation and chemical degradation, resulting in several pharmacologically significant metabolites. The primary route of FTD elimination occurs via metabolism by thymidine phosphorylase, yielding the major metabolite 5-trifluoromethyluracil (FTY) as an inactive breakdown product. Additionally, FTD undergoes further transformation to form 5-carboxy-2′-deoxyuridine (5CDU) as a minor metabolite. Recent investigations have revealed that the gut microbiota significantly contributes to FTD metabolism, with Clostridium perfringens abundance strongly correlating with the extent of this compound inactivation. This microbial metabolism occurs via a multi-route pathway and can be potentially prevented using uridine as a molecular decoy through competitive enzyme inhibition. [1] [2]

The development of robust bioanalytical methods for simultaneous quantification of FTD, TPI, and their metabolites presents significant technical challenges due to their diverse physicochemical properties, varying polarity, and vastly different concentration ranges in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for addressing these challenges, offering the necessary sensitivity, specificity, and throughput required for modern pharmacokinetic studies and therapeutic drug monitoring in oncology. [1] [3]

Quantitative Data Summary of Analytical Methods

Method Validation Parameters for this compound and Metabolites

Table 1: Method validation parameters for simultaneous quantification of this compound, tipiracil, and metabolites using LC-MS/MS

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Precision (% RSD) Accuracy (%) Recovery (%) Reference
This compound (FTD) 5-4000 5.0 ≤6.84 88.67-112.18 >85 [1]
Tipiracil (TPI) 5-1000 5.0 ≤6.84 88.67-112.18 >85 [1]
5-trifluoromethyluracil (FTY) 5-4000 5.0 ≤6.84 88.67-112.18 >85 [1]
5-carboxy-2′-deoxyuridine (5CDU) 5-4000 5.0 ≤6.84 88.67-112.18 >85 [1]
This compound (FTD) 8.00-8000 8.00 <15 85-115 >85 [3]
Tipiracil (TPI) 1.00-250 1.00 <15 85-115 >85 [3]
5-trifluoromethyluracil (FTY) 5.00-1250 5.00 <15 85-115 >85 [3]
Pharmacokinetic Parameters of this compound and Metabolites After Oral Administration

Table 2: Pharmacokinetic parameters of this compound, tipiracil, and metabolites following oral administration of TAS-102 (60 mg) in humans

| Analyte | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC0-24 (h·ng/mL) | CL/F (L/h) | Vd/F (L) | |-------------|------------------|--------------|------------|----------------------|----------------|--------------| | this compound (FTD) | 6160-6240 | 1.5-2.0 | 1.70 | 13400-14000 | 4.29 | 10.3 | [3] | | Tipiracil (TPI) | 137-147 | 1.5-2.0 | 1.69-1.78 | 450-480 | 125.0 | 295.0 | [3] | | 5-trifluoromethyluracil (FTY) | 724-725 | 2.0-3.0 | 3.09-3.14 | 3200-3300 | 18.2 | 81.5 | [3] |

The quantitative data presented in Tables 1 and 2 demonstrate that modern LC-MS/MS methods can successfully quantify FTD, TPI, and their metabolites across clinically relevant concentration ranges with acceptable precision and accuracy. The pharmacokinetic parameters reveal significant differences in exposure levels between FTD and TPI, with FTD achieving considerably higher Cmax and AUC values despite their administration in a fixed-dose combination. The elimination half-life of FTY exceeds that of both parent compounds, suggesting continued formation from FTD even as parent drug concentrations decline. These quantitative relationships highlight the importance of monitoring both parent drugs and metabolites to fully understand the pharmacokinetic profile of TAS-102 in different patient populations. [1] [3]

Experimental Protocols for Sample Preparation

Protein Precipitation Extraction Protocol

Principle: Protein precipitation represents the most straightforward and cost-effective sample preparation technique for LC-MS/MS bioanalysis, leveraging organic solvents to denature and precipitate plasma proteins while releasing analytes of interest into the supernatant. This approach is particularly suitable for high-throughput analyses where simplicity and speed are prioritized. [1] [3]

Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Analytical standards: FTD, TPI, FTY, 5CDU (purity >99%)
  • Internal standard: Paracetamol or deuterated analogs ([2H3]-clopidogrel, [2H4]-everolimus, [2H5]-lenvatinib)
  • Control human or rat plasma (heparin or EDTA as anticoagulant)
  • Microcentrifuge tubes (1.5-2.0 mL capacity)
  • Vortex mixer
  • Refrigerated centrifuge capable of ≥13,000 × g
  • Temperature-controlled evaporator (nitrogen or air flow)
  • Reconstitution solution: 0.1% formic acid in water:methanol (90:10, v/v)

Step-by-Step Procedure:

  • Sample Thawing: Thaw frozen plasma samples completely at room temperature or under refrigerated conditions (2-8°C) and vortex thoroughly for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Precisely transfer 50 μL of plasma sample into a clean 1.5 mL microcentrifuge tube using a calibrated pipette. For methods requiring higher sensitivity, 100 μL plasma may be used.

  • Internal Standard Addition: Add 10 μL of working internal standard solution (typically 1 μg/mL in methanol:water, 50:50, v/v) to each sample. For blank samples without IS, add 10 μL of reconstitution solution.

  • Protein Precipitation: Add 200 μL of ice-cold acetonitrile to each sample, ensuring a minimum 3:1 ratio of organic solvent to plasma. Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge samples at 13,000 × g for 10 minutes at 4°C to compact the protein pellet and obtain a clear supernatant.

  • Supernatant Transfer: Carefully transfer 150-180 μL of the clear supernatant to a new clean microcentrifuge tube or 96-well plate, avoiding disturbance of the protein pellet.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or air at 30-40°C until completely dry (typically 15-20 minutes).

  • Reconstitution: Reconstitute the dried residue with 100 μL of reconstitution solution (0.1% formic acid in water:methanol, 90:10, v/v). Vortex for 30 seconds and centrifuge briefly at 10,000 × g for 2-3 minutes.

  • Sample Transfer: Transfer the reconstituted solution to appropriate LC vials or 96-well plates for LC-MS/MS analysis. [1] [3]

Critical Method Parameters:

  • Maintain samples at 4°C throughout the preparation process to ensure analyte stability
  • The protein precipitation solvent should contain at least 80% organic component to ensure efficient protein denaturation
  • Complete drying of samples is essential for consistent reconstitution and minimal matrix effects
  • The reconstitution solution composition should be optimized to match the initial mobile phase conditions
Phospholipid Removal and Cleanup Procedure

Additional Cleanup for Challenging Matrices: For samples with significant phospholipid content or when analyzing metabolites at very low concentrations, additional cleanup steps may be incorporated following protein precipitation to enhance method sensitivity and reduce matrix effects. [1]

Procedure:

  • After protein precipitation and supernatant transfer, load samples onto a 96-well phospholipid removal plate (such as Phenomenex Phree or Waters Ostro).
  • Apply gentle vacuum or positive pressure to pass the samples through the sorbent.
  • Wash with 200 μL of water:methanol (90:10, v/v) containing 0.1% formic acid.
  • Collect the eluate and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute with 100 μL of initial mobile phase conditions for LC-MS/MS analysis.

Chromatographic Separation Protocols

LC Method Development for Polar Metabolites

Challenge: The simultaneous chromatographic separation of FTD, TPI, and their metabolites presents significant challenges due to their differing polarities and chemical properties. FTD and its metabolites are highly polar nucleoside analogs, while TPI is less polar, requiring careful optimization of chromatographic conditions to achieve adequate retention and resolution. [1] [3]

Stationary Phase Selection: The preferred columns for this application include:

  • Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm or 2.1 × 100 mm) with VanGuard pre-column
  • ACE Excel 3 AQ (1.7 μm, 2.1 × 100 mm) with Phenomenex security guard cartridge
  • Phenomenex-RP-C18 (5 μm, 4.6 × 250 mm) for conventional HPLC methods

The ACE Excel 3 AQ column, specifically designed for polar compound retention, has demonstrated excellent performance for FTD and metabolite separations, particularly when using segmented polarity MS detection. [3] [4]

Mobile Phase Optimization:

Isocratic Method for Rapid Analysis:

  • Mobile Phase: Methanol:water with 0.1% formic acid (80:20, v/v)
  • Flow Rate: 0.5 mL/min
  • Run Time: 4 minutes
  • Column Temperature: 30°C
  • Injection Volume: 5-10 μL

Gradient Method for Enhanced Separation:

  • Mobile Phase A: 0.05% acetic acid in water
  • Mobile Phase B: Methanol
  • Gradient Program:
    • 0-1.0 min: 5% B
    • 1.0-3.0 min: 5-95% B (linear gradient)
    • 3.0-5.0 min: 95% B (hold)
    • 5.0-5.1 min: 95-5% B
    • 5.1-7.0 min: 5% B (re-equilibration)
  • Flow Rate: 0.35 mL/min
  • Total Run Time: 7.0 minutes
  • Column Temperature: 40°C
  • Injection Volume: 5 μL [1] [3]

Segmented Polarity Approach: A novel segmented polarity switching method has been developed to optimize sensitivity for all analytes in a single run:

  • Positive ionization mode (0-2.5 minutes): TPI detection (m/z 243.1→183.0)
  • Negative ionization mode (2.5-7.0 minutes): FTD (m/z 295.1→252.0) and FTY (m/z 178.9→158.9) detection

This approach eliminates the need for compromise in MS parameters that typically occurs when analyzing compounds with different optimal ionization modes in a single run. [3]

Mass Spectrometric Detection Conditions

MRM Optimization and Instrument Parameters

Mass Spectrometer Configuration: Modern triple quadrupole mass spectrometers equipped with electrospray ionization (ESI) sources represent the gold standard for quantitative bioanalysis of FTD and its metabolites. The key to sensitive and specific detection lies in careful optimization of MS parameters for each analyte. [1] [3] [4]

Table 3: Optimized MRM transitions for this compound and metabolites

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Fragmentor Voltage (V)
This compound (FTD) Positive or [M+Na]+ 296.96 → or 295.1→ 116.86 or 252.0 10-15 80-100
Tipiracil (TPI) Positive 242.96 → or 243.1→ 182.88 or 183.0 15-20 90-110
5-trifluoromethyluracil (FTY) Negative or Positive 180.98 → or 178.9→ 139.85 or 158.9 5-10 or 15-20 70-90
5-carboxy-2′-deoxyuridine (5CDU) Positive 272.96 → 156.86 10-15 80-100
Paracetamol (IS) Positive 151.97 → 92.68 20-25 100-120
α-thymidine (IS) Positive 241.0 → 42.0 15-20 90-110

Instrument Parameters:

  • Ion Source: Electrospray Ionization (ESI)
  • Ionization Mode: Positive/Negative switching or segmented polarity
  • Drying Gas Temperature: 300-350°C
  • Drying Gas Flow: 10-12 L/min
  • Nebulizer Pressure: 35-45 psi
  • Capillary Voltage: 3000-4000 V
  • Nozzle Voltage: 500 V
  • Sheath Gas Temperature: 250-300°C
  • Sheath Gas Flow: 11-12 L/min

Method Validation Parameters:

  • Dwell Time: 50-100 ms per transition
  • Cycle Time: 500-800 ms to ensure sufficient data points across chromatographic peaks
  • Resolution: Unit resolution for both Q1 and Q3 (0.7 FWHM)
  • Detection Window: ≥ 30 seconds around expected retention time [1] [3] [4]

Experimental Workflow and Metabolic Pathways

The following diagram illustrates the complete experimental workflow for sample preparation, LC-MS/MS analysis, and data processing for this compound and metabolite quantification:

workflow SamplePrep Sample Preparation Protein Precipitation Centrifugation Centrifugation SamplePrep->Centrifugation LCMS LC-MS/MS Analysis LC Column: C18 (50-100 mm) Mobile Phase: MeOH/H₂O + 0.1% FA Flow: 0.35-0.5 mL/min LCMS->LC DataProcessing Data Processing &\nQuantification PK Pharmacokinetic Analysis DataProcessing->PK Plasma Plasma Plasma->SamplePrep Standards Standards Standards->SamplePrep Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LCMS MS ESI Source MRM Detection Polarity Switching LC->MS MS->DataProcessing

Figure 1: Experimental workflow for LC-MS/MS analysis of this compound and metabolites

The metabolic pathway of this compound involves both enzymatic and bacterial transformation, with recent research highlighting the significant role of gut microbiota in FTD metabolism:

metabolism FTD This compound (FTD) Anticancer Activity FTY 5-Trifluoromethyluracil (FTY) Inactive Metabolite FTD->FTY Thymidine Phosphorylase CDU 5-Carboxy-2'-deoxyuridine (5CDU) Minor Metabolite FTD->CDU Further Metabolism Micro Gut Microbiota Metabolism (C. perfringens correlation) FTD->Micro Colonic Delivery TPI Tipiracil (TPI) TPase Inhibition TPI->FTD Enhanced Bioavailability Other Other Metabolites (4 recently identified) Micro->Other Multi-route Pathway

Figure 2: Metabolic pathways of this compound and tipiracil

Applications in Drug Development and Clinical Research

The validated LC-MS/MS methods for FTD and metabolite quantification have been successfully applied in various research contexts, demonstrating their utility in both drug development and clinical practice. These applications include:

Pharmacokinetic Studies: The methods have enabled comprehensive pharmacokinetic characterization of TAS-102 in diverse patient populations. Following oral administration of 60 mg TAS-102 tablets, maximum plasma concentrations (Cmax) of 6160-6240 ng/mL for FTD, 137-147 ng/mL for TPI, and 724-725 ng/mL for FTY were observed within 1.5-3.0 hours post-dose. The elimination half-lives were determined to be 1.70 hours for FTD, 1.69-1.78 hours for TPI, and 3.09-3.14 hours for FTY. These parameters are essential for establishing appropriate dosing regimens and understanding the time course of drug exposure. [3]

Hepatic Impairment Studies: Special populations such as patients with hepatic impairment require dedicated pharmacokinetic investigations. A phase I open-label study demonstrated that FTD/TPI can be safely administered to patients with normal hepatic function or mild hepatic impairment without dose adjustment. However, treatment is not recommended for patients with moderate or severe hepatic impairment due to findings of grade 3 or 4 increased blood bilirubin in these populations. The LC-MS/MS methods provided critical pharmacokinetic data showing that FTD area under the curve at steady state decreased by 18% and 22% in mild and moderate hepatic impairment cohorts, respectively, while no clear change was observed in TPI exposure. [5]

Therapeutic Drug Monitoring: With the recognition of significant interindividual variability in oral antitumor drug exposure, there is growing interest in therapeutic drug monitoring (TDM) to optimize clinical outcomes. The development of multi-drug LC-MS assays capable of simultaneously quantifying 57 oral antitumor drugs, including this compound, represents a significant advancement in this field. Such methods facilitate exposure monitoring in clinical practice and research studies, enabling concentration-guided dose adjustments to maintain therapeutic efficacy while minimizing toxicity. [6]

Microbiome-Drug Interaction Studies: Recent application of these analytical methods has revealed intriguing interactions between FTD and the gut microbiome. Research has demonstrated that this compound metabolism by fecal microbiota shows significant inter-donor variability, with the abundance of Clostridium perfringens strongly correlating with the rate of this compound metabolism. Furthermore, it was shown that uridine can significantly reduce the microbiota's metabolism of this compound by acting as a competitive enzyme inhibitor, suggesting potential strategies to enhance FTD stability in the colon. [2]

Troubleshooting and Method Optimization

Common Analytical Challenges:

Matrix Effects: Ion suppression or enhancement represents a significant challenge in LC-MS/MS bioanalysis. To address this:

  • Employ stable isotope-labeled internal standards whenever possible
  • Optimize sample cleanup procedures to remove phospholipids
  • Implement post-column infusion experiments to identify regions of ion suppression
  • Use matrix-matched calibration standards and quality controls
  • Evaluate matrix factors across lots from different donors

Carryover Issues: Given the wide dynamic range required for FTD quantification (from single ng/mL to thousands of ng/mL), carryover can significantly impact accuracy at lower concentrations.

  • Incorporate extensive needle wash steps with strong wash solvents (e.g., DMSO:methanol, 50:50)
  • Inject blank samples after high-concentration calibrators or QCs
  • Consider using a switching valve to divert early eluting compounds to waste
  • Evaluate different injection solvents to minimize adsorption

Metabolite Stability: FTD and its metabolites may exhibit stability issues in biological matrices.

  • Maintain samples at 4°C during preparation
  • Use acidic conditions in extraction solvents to stabilize analytes
  • Evaluate short-term (bench-top), long-term (freezer), and freeze-thaw stability
  • Process samples under reduced light conditions if photodegradation is suspected

Method Performance Verification: Regular verification of method performance through quality control samples at low, medium, and high concentrations is essential. Acceptance criteria typically require at least 67% of QC samples to be within 15% of their nominal concentrations. Additional validation elements should include:

  • Dilution integrity for samples exceeding the upper limit of quantification
  • Selectivity assessment against potentially co-administered medications
  • Reinjection reproducibility to evaluate extract stability
  • Recovery experiments to assess extraction efficiency [1] [3]

Conclusion

The LC-MS/MS methods presented in this application note provide robust, sensitive, and specific approaches for quantifying this compound, tipiracil, and their metabolites in biological matrices. These methods have demonstrated applicability across various research contexts, from fundamental pharmacokinetic studies to clinical applications in special populations and investigations of novel drug-microbiome interactions. The continuous refinement of these analytical methods, including the development of segmented polarity approaches and expanded multi-drug panels, supports ongoing efforts to optimize TAS-102 therapy through therapeutic drug monitoring and personalized dosing strategies. As research progresses, these analytical methods will continue to play a crucial role in understanding the complex pharmacokinetic and metabolic behavior of this important anticancer agent.

References

Trifluridine and Tipiracil Impurity Profiling: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to Trifluridine and Tipiracil this compound and Tipiracil are the active components of the combination drug TAS-102 (marketed as Lonsurf). It is approved for the treatment of metastatic colorectal cancer and metastatic gastric cancer [1]. This compound (FTD) is a thymidine-based nucleoside analogue that incorporates into DNA, thereby inhibiting cell proliferation. Tipiracil (TPI) is a thymidine phosphorylase inhibitor that prevents the rapid degradation of this compound, increasing its bioavailability and plasma concentration [2]. A major metabolite of this compound is 5-trifluoromethyluracil (FTY) [2]. Ensuring the purity of the drug substance is critical, necessitating robust methods for impurity profiling.

2. Identified Impurities and Metabolites The table below summarizes key impurities and metabolites associated with tipiracil and this compound.

  • Tipiracil and its Impurities [3]
Name CAS Number Molecular Formula Molecular Weight (g/mol) Type/Note
Tipiracil 183204-74-2 C~9~H~11~ClN~4~O~2~ 242.66 Active Pharmaceutical Ingredient (API)
Tipiracil D6 2732919-26-3 C~9~H~5~D~6~ClN~4~O~2~ 248.7 Stable Isotope-Labeled (Deuterated)
(E)-N-(1-((5-Chloro-2,6-dioxohexahydropyrimidin-4-yl)methyl)pyrrolidin-2-ylidene)nitrous amide NA C~9~H~12~ClN~5~O~3~ 273.68 Non-Pharmacopeial Impurity
6-((2-Iminopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione 2069937-25-1 C~9~H~12~N~4~O~2~ 208.22 Non-Pharmacopeial Impurity
  • This compound Metabolite [2]
Name CAS Number Molecular Formula Molecular Weight (g/mol) Type/Note
5-Trifluoromethyluracil (FTY) NA C~5~H~3~F~3~N~2~O~2~ 180.09 Major Metabolite of this compound

3. Analytical Methodologies for Impurity Profiling A modern approach for simultaneous determination of the APIs and key metabolites uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Here is a summary of a fully validated method from recent literature [2]:

  • Objective: To simultaneously determine Tipiracil (TPI), this compound (FTD), and its metabolite 5-Trifluoromethyluracil (FTY) in human plasma.
  • Sample Preparation: The method uses a simple protein precipitation technique with acetonitrile as the precipitant, which is superior to methanol in terms of analyte response. For enhanced sensitivity, the supernatant can be dried and reconstituted.
  • Chromatography: The method employs a segmented polarity approach during the LC run to optimally detect all three compounds in a single injection. A column with a mesoporous silica structure (e.g., 2.7 μm particle size) is suitable for separation [4] [2]. The mobile phase consists of 0.05% acetic acid in water and acetonitrile.
  • Detection: Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
  • Validation: The method has been fully validated for selectivity, carryover, linearity, accuracy, precision, recovery, matrix effect, and dilution integrity, making it suitable for clinical pharmacokinetic studies [2].

An alternative, patent-protected method for detecting related substances uses high-performance liquid chromatography (HPLC) with a reversed-phase column (C18) and a mobile phase of water and acetonitrile [4].

Detailed Experimental Protocol

This protocol outlines the simultaneous determination of TPI, FTD, and FTY in human plasma using LC-MS/MS, based on the method developed by Zhang et al. [2].

1. Materials and Reagents

  • Analytes: Reference standards of Tipiracil (TPI), this compound (FTD), and 5-Trifluoromethyluracil (FTY).
  • Internal Standards: Tipiracil-d~6~ (TPI-d~6~), this compound-^13^C-^15^N~2~ (FTD-^13^C-^15^N~2~), and 5-Trifluoromethyluracil-^13^C-^15^N~2~ (FTY-^13^C-^15^N~2~).
  • Solvents: HPLC-grade acetonitrile, and purified water.
  • Additive: Acetic acid.
  • Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, and nitrogen evaporator.

2. Sample Preparation (Protein Precipitation)

    • Pipette 50 μL of human plasma into a microcentrifuge tube.
    • Add 10 μL of the internal standard working solution.
    • Vortex the mixture for 10-30 seconds to ensure thorough mixing.
    • Add 150 μL of ice-cold acetonitrile as the precipitating solvent.
    • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes to form a solid pellet.
    • Transfer the clear supernatant to a new autosampler vial for LC-MS/MS analysis.
  • For higher sensitivity: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen at room temperature, and reconstitute the residue in 100 μL of 0.05% acetic acid in water. Vortex to dissolve.

3. Instrumental Conditions (LC-MS/MS) The table below summarizes the key LC and MS parameters.

  • Liquid Chromatography Conditions
Parameter Setting
Column Poroshell 120 EC-C18, 2.7 μm, 3.0 x 50 mm (or equivalent with mesoporous structure [4])
Mobile Phase A 0.05% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Segmented Polarity (e.g., Start with high %A for polar compounds, switch to high %B for less polar compounds)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 μL
  • Mass Spectrometry Conditions
Parameter Setting
Ionization Mode Electrospray Ionization (ESI), switching between positive and negative modes (segmented polarity)
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Transitions (m/z) Optimize for each analyte and internal standard (e.g., TPI: 243.1→154.1; FTD: 297.0→181.0; FTY: 179.0→163.0)

4. Method Validation This protocol is based on a method that was fully validated for the following parameters [2]:

  • Selectivity: No interference from blank plasma at the retention times of the analytes and internal standards.
  • Linearity: A calibration curve was established over a specific range (e.g., 2-2000 ng/mL for TPI; 10-5000 ng/mL for FTD and FTY) with a correlation coefficient (r) of >0.99.
  • Accuracy and Precision: Both intra-day and inter-day accuracy (expressed as % bias) and precision (expressed as % relative standard deviation, RSD) were within acceptable limits (<15%).
  • Recovery and Matrix Effect: Consistent and reproducible recovery with minimal matrix suppression or enhancement.
  • Carryover: Analyzed blank sample after a high-concentration calibrator showed negligible carryover.
  • Stability: Analytes were stable in plasma under various storage and handling conditions (e.g., benchtop, freeze-thaw cycles).

Workflow Visualization

The following diagram illustrates the logical workflow for the impurity profiling and analysis of this compound and Tipiracil, from sample to result.

G Start Start: Sample Received (Human Plasma) Prep Sample Preparation Protein Precipitation with Acetonitrile Start->Prep LC Liquid Chromatography Reversed-Phase Column Segmented Polarity Gradient Prep->LC MS MS/MS Detection Electrospray Ionization (ESI) MRM Mode LC->MS Data Data Analysis Peak Integration Quantification vs. Calibration Curve MS->Data Report Result: Impurity Profile and Concentration Data->Report

Conclusion

The impurity profiling of this compound and Tipiracil is essential for ensuring drug safety and efficacy. The application of a fully validated, high-throughput LC-MS/MS method, as described, provides a robust framework for the simultaneous determination of the active pharmaceutical ingredients and their key metabolites or impurities. The detailed protocol and workflow diagram offer a practical guide for researchers and scientists in drug development and quality control.

References

Bioanalytical Method Development for Quantification of Trifluridine, Its Metabolites, and Tipiracil in Human Plasma Using Solid-Phase Extraction and HPLC-PDA Detection

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

The combination of trifluridine (TRI) and tipiracil (TIP), marketed under the brand name Lonsurf, represents an important advancement in the treatment of metastatic colorectal cancer (mCRC). This oral cytotoxic medication is specifically indicated for patients who have become refractory to standard chemotherapeutic regimens. This compound, a thymidine-based nucleic acid analogue, exerts its antitumor activity primarily through incorporation into DNA during the synthesis phase, leading to inhibition of cellular proliferation and subsequent cell death. However, TRI faces a significant pharmacological challenge due to its rapid degradation by thymidine phosphorylase, an enzyme abundantly present in the digestive system, liver, and tumor tissue. This degradation results in the formation of inactive metabolites, particularly 5-trifluoromethyl uracil (TFMU), leading to poor systemic bioavailability [1].

The co-administration of tipiracil, a potent and specific thymidine phosphorylase inhibitor, addresses this limitation by blocking TRI metabolism, thereby significantly enhancing its pharmacokinetic profile. Clinical formulations typically combine TRI and TIP in a 1:0.5 molar ratio, with standard doses being 15 mg/6.14 mg or 20 mg/8.19 mg administered twice daily [1]. The development of robust bioanalytical methods for the simultaneous quantification of TRI, its metabolites, and TIP in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization in clinical practice.

This application note provides a detailed protocol for the solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection of TRI, its major metabolites (TFMU and 5-carboxy-2'-deoxyuridine, CDMU), and TIP in human plasma. The method has been validated according to ICH guidelines and offers researchers a reliable approach for quantifying these analytes in clinical samples [1].

Materials and Methods

Reagents and Chemicals
  • Reference standards: this compound (CAS no. 70-00-8), TFMU (CAS no. 672-45-7), CDMU (CAS no. 50-90-8), Tipiracil (CAS no. 183204-72-0), and Uracil (CAS no. 66-22-8) as internal standard were obtained from Sigma-Aldrich (USA) [1].
  • Solvents: LC grade acetonitrile, methanol, and water were used. Analytical grade sodium acetate, glacial acetic acid, and orthophosphoric acid were supplied by SD Fine (India) [1].
  • Biological matrix: Drug-free human plasma was obtained from MVP's Dr. Vasantrao Pawar Hospital and Medical Institute of Research, Nashik, India [1].
Instrumentation and Chromatographic Conditions
  • HPLC system: Equipped with photodiode array detector [1]
  • Column: Inertsil ODS-2 (5 μm, 250 × 4.6 mm i.d.) [1]
  • Mobile phase: Acetate buffer (pH 3.8) and acetonitrile in ratio 70:30 (v/v) [1]
  • Flow rate: 0.8 mL/min [1]
  • Detection wavelength: 205 nm for TFMU, 254 nm for CDMU, 271 nm for TRI and TIP [1]
  • Run time: <7 minutes [1]
  • Injection volume: 20 μL [1]
Solid-Phase Extraction Protocol

The sample preparation workflow for the extraction of this compound, its metabolites, and tipiracil from human plasma is systematically presented below:

SPE_Workflow Start Plasma Sample (1 mL) Conditioning SPE Cartridge Conditioning (Methanol: 1 mL, Water: 1 mL) Start->Conditioning Loading Sample Loading (Spiked with IS) Conditioning->Loading Washing Washing Step (Water: 1 mL) Loading->Washing Drying Cartridge Drying (10 minutes under vacuum) Washing->Drying Elution Analyte Elution (Methanol: 1 mL) Drying->Elution Evaporation Evaporation to Dryness (40°C under nitrogen) Elution->Evaporation Reconstitution Reconstitution (Mobile phase: 200 μL) Evaporation->Reconstitution Analysis HPLC-PDA Analysis Reconstitution->Analysis

2.3.1 Detailed Extraction Procedure
  • SPE Cartridge Preparation: Oasis HLB extraction cartridges (1 cc, 30 mg) were conditioned with 1 mL methanol followed by 1 mL HPLC water without allowing the sorbent to dry [1].

  • Sample Application: 1 mL of plasma sample spiked with internal standard (uracil) was loaded onto the conditioned SPE cartridge at a flow rate of 1 mL/min [1].

  • Washing Step: The cartridge was washed with 1 mL HPLC water to remove interfering polar components [1].

  • Elution: Analytes were eluted using 1 mL methanol into a clean collection tube [1].

  • Evaporation and Reconstitution: The eluate was evaporated to dryness at 40°C under a gentle stream of nitrogen. The dried residue was reconstituted in 200 μL of mobile phase and transferred to autosampler vials for HPLC-PDA analysis [1].

Method Validation

The developed bioanalytical method was comprehensively validated according to ICH guidelines for the following parameters:

Linearity and Sensitivity

Table 1: Linearity ranges and sensitivity parameters for each analyte

Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²) LLOQ (ng/mL)
TRI 200-5000 y = 0.943x + 1.345 0.9998 200
CDMU 200-5000 y = 1.134x + 1.568 0.9996 200
TFMU 200-5000 y = 0.845x + 1.029 0.9997 200
TIP 100-1500 y = 1.245x + 1.782 0.9999 100

The method demonstrated excellent linearity over the specified concentration ranges for all analytes with correlation coefficients ≥0.9996. The lower limits of quantification (LLOQ) were established at 200 ng/mL for TRI, CDMU, and TFMU, and 100 ng/mL for TIP, indicating adequate sensitivity for pharmacokinetic studies [1].

Accuracy and Precision

Table 2: Intra-day and inter-day accuracy and precision data

Analyte Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (% RSD) Inter-day Accuracy (%) Inter-day Precision (% RSD)
TRI 400 98.7 1.8 99.2 2.1
2500 101.2 1.2 100.8 1.7
4000 99.5 1.5 100.3 1.9
CDMU 400 97.8 2.1 98.5 2.4
2500 102.1 1.7 101.5 2.0
4000 100.3 1.4 99.8 1.8
TFMU 400 101.5 1.9 100.7 2.3
2500 98.9 1.6 99.4 1.9
4000 102.3 1.3 101.8 1.7
TIP 200 99.2 2.2 98.7 2.6
750 101.7 1.8 100.9 2.1
1200 98.5 1.5 99.3 1.9

The method demonstrated acceptable accuracy and precision with intra-day and inter-day accuracy values ranging from 97.8% to 102.3% and precision values below 2.6% RSD for all analytes at low, medium, and high concentration levels, meeting the predefined acceptance criteria [1].

Recovery and Stability

The extraction recovery for all analytes from spiked human plasma ranged from 88.67% to 112.18%, demonstrating high efficiency of the SPE procedure [2]. Stability studies indicated that all analytes remained stable under various storage conditions, including bench-top stability (6 hours), processed sample stability (12 hours in autosampler), and freeze-thaw stability (three cycles) [1].

Alternative Bioanalytical Approaches

While the SPE with HPLC-PDA method provides a robust approach for quantifying TRI, its metabolites, and TIP, researchers may consider alternative methodologies based on specific application requirements:

LC-MS/MS Method

A highly sensitive LC-MS/MS method has been developed for the simultaneous determination of tipiracil, this compound, and its metabolites (5-trifluoromethyluracil and 5-carboxy-2'-deoxyuridine) in rat plasma. This method offers several advantages for certain applications [2].

Table 3: Comparison of HPLC-PDA and LC-MS/MS methods

Parameter HPLC-PDA Method LC-MS/MS Method
Sensitivity (LLOQ) 100-200 ng/mL 5 ng/mL for FTD, FTY, 5CDU; 5 ng/mL for TIP
Sample Volume 1 mL plasma 50 μL plasma
Run Time <7 minutes 4 minutes
Extraction Method Solid-Phase Extraction Protein Precipitation
Linear Range TRI/CDMU/TFMU: 200-5000 ng/mL; TIP: 100-1500 ng/mL FTD/FTY/5CDU: 5-4000 ng/mL; TIP: 5-1000 ng/mL
Detection Photodiode Array Tandem Mass Spectrometry
Application Therapeutic drug monitoring Pharmacokinetic studies

The LC-MS/MS method utilizes protein precipitation with acetonitrile for sample cleanup, followed by separation on a Waters BEH C18 column (1.7 μm, 50 mm × 2.1 mm ID) with an isocratic mobile phase of methanol and water containing 0.1% formic acid (80:20, v/v) at a flow rate of 0.5 mL/min. The mass spectrometer operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification [2].

Microemulsion Electrokinetic Chromatography (MEEKC)

For laboratories with capillary electrophoresis instrumentation, a MEEKC-DAD method has been developed and validated for the simultaneous analysis of FTD, FTY, 5CDU, and TIP in rat plasma. This method employs a protein precipitation sample preparation and achieves separation using a fused silica capillary (65 cm total length, 55 cm effective length, 50 μm i.d.) with a microemulsion background electrolyte consisting of 1.66% sodium dodecyl sulfate, 0.91% heptane, 6.61% 1-butanol, and 90.72% borate buffer (20 mM, pH 9.5). The separation was carried out at 20°C and 20 kV with detection at 205 nm, achieving complete resolution of all analytes within 13 minutes [3].

Application to Pharmacokinetic Studies

The validated SPE with HPLC-PDA method has been successfully applied to pharmacokinetic studies in animal models and has potential for clinical application. Blood samples for pharmacokinetic analyses are typically collected at appropriate time points following drug administration, processed to plasma, and analyzed using the described methodology [4].

Key pharmacokinetic parameters that can be determined include:

  • Maximum plasma concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the plasma concentration-time curve (AUC)
  • Terminal half-life (t½)
  • Apparent volume of distribution (Vd/F)
  • Apparent systemic clearance (CL/F) [4]

For this compound, the co-administration of tipiracil has been shown to significantly alter its pharmacokinetic profile. Studies have demonstrated that the area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound were approximately 37-fold and 22-fold higher, respectively, when administered with tipiracil compared to this compound alone, highlighting the critical role of tipiracil in inhibiting this compound metabolism [3].

Conclusion

The solid-phase extraction and HPLC-PDA method described in this application note provides a reliable, accurate, and precise approach for the simultaneous quantification of this compound, its metabolites (CDMU and TFMU), and tipiracil in human plasma. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters.

The main advantages of this methodology include:

  • Complete resolution of all analytes in less than 7 minutes
  • High extraction efficiency through optimized SPE procedures
  • Excellent linearity over clinically relevant concentration ranges
  • Minimal matrix effects and interference
  • Compliance with regulatory requirements for bioanalytical method validation

This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications involving the this compound/tipiracil combination in cancer patients. For applications requiring higher sensitivity, such as detailed pharmacokinetic characterization, the alternative LC-MS/MS method provides enhanced detection capabilities with lower sample volume requirements.

References

Guide to Dose Modifications for Specific Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the recommended actions for managing specific adverse events. A maximum of three dose reductions is permitted, and the dose should not be re-escalated after a reduction [1] [2] [3].

Toxicity Type / Grade Recommended Action
Hematological Toxicity [1] [2] [3]
• ANC < 1,500/mm³ or Platelets < 75,000/mm³ (pre-cycle) Delay the next cycle until values recover.
• ANC < 500/mm³ or Platelets < 50,000/mm³ (during cycle) Withhold treatment until recovery, then resume at one dose level lower.
• Febrile Neutropenia Withhold treatment until resolved, then resume at one dose level lower.
• Uncomplicated Grade 4 Neutropenia/Thrombocytopenia (delays next cycle by >1 week) Resume next cycle at one dose level lower after recovery.
Non-Hematological Toxicity [1] [2] [3]
• Grade 3 or 4 (except nausea/vomiting/diarrhea responsive to medication) Withhold treatment until resolved to Grade ≤1, then resume at one dose level lower.
• Grade 3 Nausea/Vomiting controlled by antiemetics, or Grade 3 Diarrhea responsive to antidiarrheals No dose modification required.

Alternative Dosing Schedule: Biweekly Administration

A 2025 retrospective study proposed a modified biweekly schedule to reduce toxicity while maintaining efficacy [4] [5]. This schedule is particularly useful for older patients or those who have developed toxicities on the standard schedule.

  • Standard Schedule: Days 1-5 and 8-12 of a 28-day cycle [4].
  • Alternative Biweekly Schedule: Days 1-5 and 15-19 of a 28-day cycle [4] [5].

The study of 61 patients with metastatic colorectal cancer found that the biweekly schedule led to a significant reduction in key toxicities compared to historical data from the RECOURSE and SUNLIGHT trials [5]:

Adverse Event Biweekly Dosing (2025 Study) Standard Dosing (RECOURSE Trial)
Grade ≥3 Neutropenia 16.3% 38%
Grade ≥3 Anemia 8.2% 18%
Febrile Neutropenia 0% Reported in historical controls
Requiring G-CSF 0% Frequently required

The study reported that with the biweekly schedule, no patients required G-CSF support and no episodes of neutropenic fever occurred [4] [5]. Despite the reduced dosing, the treatment maintained similar progression-free survival (4.2 months) and overall survival (9.2 months) compared to the standard schedule [5].

Experimental Protocol for Toxicity Management

For researchers designing studies, here is a detailed protocol for monitoring and managing trifluridine/tipiracil toxicity, synthesizing information from clinical guidelines.

Start Start this compound/Tipiracil Monitor Routine Monitoring: • CBC pre-cycle & Day 15 • Renal/Liver function • Non-hematologic symptoms Start->Monitor Decision Toxicity ≥ Grade 3? Monitor->Decision Decision->Monitor No Action Implement Management: • Withhold dose if severe • Provide supportive care • Consider alternative schedule Decision->Action Yes Assess Assess Recovery (Resolution to Grade ≤1) Action->Assess Assess->Action Not Recovered Reduce Permanently Reduce Dose by 5 mg/m² for next cycle Assess->Reduce Recovered Resume Resume Treatment at reduced dose Reduce->Resume Resume->Monitor

Key Steps in the Protocol:

  • Baseline Assessment: Obtain complete blood count (CBC), renal function (eGFR), and hepatic function before initiating therapy [1] [3].
  • Routine Monitoring: Check CBC prior to each cycle and on Day 15 of each cycle. Monitor for symptoms of non-hematologic toxicities like diarrhea and mucositis [1] [2].
  • Toxicity Assessment: Grade toxicities according to CTCAE criteria [6]. For diarrhea, early intervention with antidiarrheals like loperamide is critical [6].
  • Management & Dose Adjustment: Follow the specific actions outlined in the dose modification table above. Permanently reduce the dose for subsequent cycles after significant toxicity [1] [3].
  • Consider Alternative Schedules: For patients struggling with toxicity on the standard schedule, the biweekly schedule (days 1-5 and 15-19) is a validated alternative that reduces myelosuppression [4] [5].

References

managing trifluridine induced neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the relationship between FTD/TPI-induced neutropenia and treatment efficacy? Clinical evidence consistently shows that in patients with metastatic colorectal cancer (mCRC), the development of neutropenia, particularly in the early treatment cycles, is associated with significantly better survival outcomes. This suggests neutropenia may be a useful pharmacodynamic marker for treatment efficacy in research settings [1] [2] [3].

  • Q2: How can Granulocyte Colony-Stimulating Factor (G-CSF) be used in management? G-CSF prophylaxis is an effective strategy to maintain dose intensity. A real-world study demonstrated that a 5-day course of filgrastim starting on day 15 of a 28-day cycle was commonly used. This approach reduced the incidence of neutropenia and was associated with extended progression-free survival (PFS) and overall survival (OS) [4] [5].

  • Q3: What are the key risk factors for developing severe neutropenia? Identification of risk factors helps in proactive monitoring. Key factors include:

    • Renal Impairment: Creatinine clearance (Ccr) < 60 mL/min is a significant risk factor [3].
    • Low Baseline Absolute Neutrophil Count (ANC): A lower pre-treatment neutrophil count increases risk [3].
    • Combination Therapy: The rate of severe neutropenia is higher with FTD/TPI + bevacizumab compared to FTD/TPI monotherapy [1] [5].
  • Q4: When does severe neutropenia typically occur? Most cases of severe neutropenia occur during the first two cycles of treatment. Early monitoring is crucial as grade 3/4 neutropenia in the first cycle is an early predictor of efficacy [1] [2].


Summary of Clinical Evidence on FTD/TPI and Neutropenia

The table below summarizes key quantitative findings from recent studies to aid in data comparison and experimental context.

Study Focus Patient Population Key Findings on Neutropenia & Efficacy Management & Outcomes

| SUNLIGHT Trial Analysis [1] | mCRC (Refractory); FTD/TPI ± Bevacizumab | • Patients with severe (Grade ≥3) neutropenia had longer OS (HR 0.37) and PFS (HR 0.41) than those without. • Efficacy of FTD/TPI + Bevacizumab was superior regardless of neutropenia. | • Severe neutropenia was manageable, with or without G-CSF. • Most cases occurred in the first two cycles. | | Real-World G-CSF Prophylaxis [4] [5] | mCRC; FTD/TPI + G-CSF (Primary/Secondary) | • G-CSF reduced Grade ≥3 neutropenia to 14.5%. • Secondary prophylaxis linked to longer median OS (17.5 mos) vs primary (9.7 mos). | • 68% of centers initiated G-CSF on Day 15 of cycle. • Protocol: 5-day filgrastim course. | | Early Neutropenia as Predictor [2] | mCRC; FTD/TPI + Bevacizumab (n=94) | • Grade 3/4 neutropenia in 1st cycle (27.7% of pts) associated with longer PFS (3.8 vs 2.7 mos). • Independent predictor of PFS in multivariate analysis. | - | | Risk Factor Analysis [3] | mCRC; FTD/TPI (n=77) | • Renal impairment (Ccr <60 mL/min) and low baseline ANC were key risk factors for severe early neutropenia. • Any neutropenia (Grade ≥1) in cycles 1-2 predicted favorable OS (HR 0.43). | - |


Experimental Protocols & Workflows

For researchers designing studies, here are summaries of key methodologies from the cited literature.

1. Protocol: Assessing Impact of G-CSF Prophylaxis

  • Study Design: Real-world, multi-center, retrospective review [4] [5].
  • Patient Cohort: mCRC patients who received ≥2 cycles of FTD/TPI plus G-CSF as primary or secondary prophylaxis.
  • Intervention: G-CSF (typically filgrastim) administered as a 5-day course, with initiation most commonly on Day 15 of the 28-day FTD/TPI cycle.
  • Data Collection:
    • Timing and duration of G-CSF.
    • Incidence of neutropenia (graded by CTCAE).
    • Dose delays and reductions due to neutropenia.
    • Treatment duration, PFS, and OS.
  • Analysis: Time-to-event endpoints (PFS, OS) analyzed using the Kaplan-Meier estimator.

2. Protocol: Analyzing Early Neutropenia as a Predictive Biomarker

  • Study Design: Single-center, retrospective cohort study [2].
  • Patient Cohort: mCRC patients treated with FTD/TPI + Bevacizumab.
  • Key Variable Definition:
    • "Early Neutropenia": Grade 3 or 4 neutropenia occurring during the first cycle of treatment or measured just before the start of the second cycle.
  • Endpoints:
    • Efficacy: Progression-Free Survival (PFS), Overall Survival (OS), Disease Control Rate (DCR).
    • Statistical Analysis: Kaplan-Meier method for survival (log-rank test for comparison). Cox proportional hazard analysis to identify independent predictive factors.

The following diagram illustrates the decision-making workflow for managing FTD/TPI-induced neutropenia, integrating the evidence and protocols discussed.

Start Patient on FTD/TPI Therapy Cycle1 Monitor Blood Counts (Especially during first 2 cycles) Start->Cycle1 Decision1 Neutropenia (Grade ≥3) Observed? Cycle1->Decision1 RiskAssess Assess Neutropenia Risk Factors: • Renal Function (Ccr <60 mL/min) • Low Baseline ANC • Combination with Bevacizumab Decision1->RiskAssess No (Proactive) Manage Manage Neutropenia: • Dose delay until ANC ≥1.5 × 10⁹/L • G-CSF support • Monitor for febrile neutropenia Decision1->Manage Yes (Reactive) GCSF_Prophylaxis Consider G-CSF Prophylaxis • 5-day filgrastim course • Start on Day 15 of cycle RiskAssess->GCSF_Prophylaxis End Continue Treatment with Adjusted Support GCSF_Prophylaxis->End Interpret Interpret as Potential Pharmacodynamic Marker: • Associated with improved OS/PFS • Correlate with drug exposure Manage->Interpret Interpret->End

References

trifluridine treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing schedule and duration for trifluridine/tipiracil? A1: this compound/tipiracil follows a cyclic 28-day schedule [1] [2] [3].

  • Active Treatment: 35 mg/m² orally twice daily with food for 5 days, followed by 2 days of rest. This is repeated for a second week (Days 8-12) [1] [2].
  • Rest Period: This is followed by a 14-day rest period (Days 15-28) [1].
  • Treatment cycles are repeated for as long as clinical benefit is observed and toxicity is managed, as directed by a healthcare provider [1].

Q2: How should this compound/tipiracil be sequenced with regorafenib in mCRC? A2: Real-world evidence (RWE) suggests a potential survival benefit when starting with regorafenib followed by this compound/tipiracil (R-T sequence), though findings are not yet conclusive. The table below summarizes key real-world studies on treatment sequencing:

Study & Population Regorafenib First (R-T Sequence) This compound/Tipiracil First (T-R Sequence) Key Finding

| SEQRT2 (US Community Setting) [4] n=308 | Median rwOS: 12.8 months | Median rwOS: 10.2 months | R-T sequence showed a numerical but not statistically significant OS benefit of 2.6 months [4]. | | Taiwanese RWE Study [5] n=528 | Median OS: 14.1 months | Median OS: 10.2 months | The R-T sequence demonstrated a statistically significant superior OS (adjusted HR: 1.49; p=0.002) [5]. |

Q3: What are the critical monitoring parameters for managing treatment duration? A3: Myelosuppression is the most common and serious adverse event, requiring proactive management [2] [3] [6].

  • Blood Monitoring: Obtain complete blood cell counts prior to and on Day 15 of each cycle [2].
  • Onset of AEs: Real-world data indicates the median time to onset for any adverse event is 44 days, with most occurring within the first 30 days of treatment [6].
  • Dose Modifications: Adherence to dose reduction protocols is essential for managing toxicity and maintaining patients on therapy. The table below outlines common toxicities and management strategies.
Adverse Event Incidence (Grade ≥3) Management & Dose Modification Guidelines

| Neutropenia | 38% (monotherapy) [3] 52% (with bevacizumab) [2] | Withhold therapy for ANC <500/mm³ or febrile neutropenia. Resume at a reduced dose upon recovery [2]. | | Anemia | 17% (monotherapy) [3] 5% (with bevacizumab) [2] | - | | Thrombocytopenia | 4% (monotherapy & with bevacizumab) [2] [3] | Withhold therapy for platelets <50,000/mm³. Resume at a reduced dose upon recovery [2]. | | Nausea / Vomiting | 2% (monotherapy) [3] | Manage with prophylactic and supportive antiemetics. Consider dose reduction for severe or intolerant cases [3]. | | Fatigue | - (Grade ≥3 not common) [3] | - |

Troubleshooting & Toxicity Management Guide

Problem: Managing Myelosuppression to Prevent Treatment Disruption

  • Protocol: Implement the dose modification strategy as per prescribing guidelines [2]. The recommended starting dose for patients with severe renal impairment is 20 mg/m² [2].
  • Evidence: In the phase 3 RECOURSE trial, 38% of patients experienced grade ≥3 neutropenia, but the incidence of febrile neutropenia was relatively low (4%), indicating that proactive management is effective [3]. Real-world data confirms that hematological toxicities are predominant and require close monitoring [6].

Problem: Optimizing Efficacy in Refractory mCRC

  • Protocol: Combination with Bevacizumab. Administer bevacizumab 5 mg/kg intravenously on Days 1 and 15 of each 28-day this compound/tipiracil cycle [2] [7].
  • Evidence: The SUNLIGHT phase 3 trial established that the combination of this compound/tipiracil with bevacizumab significantly improved overall survival and progression-free survival compared to this compound/tipiracil alone in refractory mCRC [4] [8]. This combination has become a standard third-line option [8] [7].

Problem: Exploring Novel Combinations to Overcome Resistance

  • Protocol: Targeting the Tumor Microenvironment. Early-phase trials are investigating this compound/tipiracil with novel immunomodulatory agents.
  • Evidence: A 2025 phase 1 trial combined this compound/tipiracil ± bevacizumab with XB2001, an anti-IL-1α antibody. The combination was found to be feasible and safe, showing encouraging clinical activity with a disease control rate of 76% and a median PFS of 9.4 months in a heavily pre-treated population [8]. High intratumoral IL-1α expression at baseline was associated with better PFS [8].

Experimental & Emerging Protocols

The following diagram illustrates the strategic decision-making pathway for optimizing this compound/tipiracil therapy, incorporating both established and emerging protocols.

G cluster_0 Core Treatment Protocol cluster_1 Optimization & Sequencing Strategies Start Initiate this compound/Tipiracil (FTD/TPI) Therapy StandardDosing Standard 28-Day Cycle: • 35 mg/m² twice daily with food • Days 1-5 & 8-12 active • 14-day rest period Start->StandardDosing Monitoring Critical Monitoring: • CBC pre-cycle and on Day 15 • Manage AEs (e.g., myelosuppression) • Dose hold/reduction per guidelines StandardDosing->Monitoring Decision Evaluate for: • Disease Progression • Tolerability Monitoring->Decision CombinationTherapy FTD/TPI + Bevacizumab • Bevacizumab 5 mg/kg IV • Days 1 & 15 of cycle Decision->CombinationTherapy Seeking Enhanced Efficacy NovelCombinations Novel Combinations (Clinical Trial) • e.g., with anti-IL-1α (XB2001) • Targets tumor microenvironment Decision->NovelCombinations Explore Resistance Mechanisms Sequencing Sequencing with Regorafenib • Real-world evidence (RWE) suggests Regorafenib → FTD/TPI sequence may offer OS benefit Decision->Sequencing Post-Progression Strategy

References

trifluridine stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The following table summarizes the core stability and storage conditions for trifluridine to ensure its effectiveness in your experiments.

Parameter Specification Additional Context & Notes
Physical Form White to off-white solid [1] [2] --
Recommended Storage (Powder) -20°C (3 years) or 4°C (2 years) [2] Storing at -20°C is optimal for long-term stability.
Melting Point 190-193 °C [1] Can be used as an identity characteristic.
Light Sensitivity Yes [2] Container should be light-resistant; protect from light during handling.
Solubility (Water) ~14 mg/mL (clear, colorless) [1] Soluble at 50 mg/mL [1]. Pre-warm and use sonication to dissolve [2].
Solubility (DMSO) ≥ 100 mg/mL (337.61 mM) [2] Hygroscopic; use newly opened DMSO to avoid water contamination.

Preparation & Stability of Solutions

Once dissolved, this compound solutions have a limited shelf life and require specific storage conditions.

Solution Matrix Recommended Storage Stability Duration
DMSO Solution -80°C 2 years [2]
-20°C 1 year [2]
Aqueous Solution -20°C 1 month [1]
Ophthalmic Solution (Formulated Product) 2-8°C (Refrigeration) [3] [4] Do not freeze [3] [4].

Experimental Design & Stability Considerations

When designing experiments, it is important to understand the compound's mechanism and potential instability points.

  • Mechanism of Action: this compound is an antimetabolite. Its primary research mechanism involves phosphorylation within cells to form This compound triphosphate, which is then incorporated into DNA, disrupting DNA synthesis and function [5] [2]. It also acts as an irreversible thymidylate synthase (TS) inhibitor [2].
  • Stability-Influenced Experimental Pitfalls:
    • Degradation by Enzymes: this compound is a substrate for thymidine phosphorylase and can be rapidly degraded to 5-trifluoromethyluracil [5]. This is a key reason for its low oral bioavailability and is relevant in cell culture or in vivo models where these enzymes are present.
    • Cytotoxicity Threshold: Be mindful of concentration. In HUVEC cells, viability dropped sharply at concentrations of 3-5 μM, which is close to the EC₅₀ for some antiviral activities (e.g., 1.7-3.4 μM for Herpes B virus) [2]. This narrow window means small changes in effective concentration due to degradation could significantly impact your results.

Troubleshooting Guide

Here are answers to common questions you might encounter during your work with this compound.

  • Q: What should I do if my this compound solution develops a precipitate or changes color?

    • A: You should discard the solution. A precipitate or color change indicates physical decomposition or contamination. Always prepare fresh stock solutions from properly stored powder.
  • Q: How can I verify that my this compound has remained stable under my storage conditions?

    • A: The most direct method is to use a chemical reference standard [1] and perform analytical techniques like HPLC to check for purity and the presence of degradation products. Comparing the melting point of your sample to the reference (190-193 °C) [1] can also serve as a preliminary check.
  • Q: Why is it critical to protect this compound from light?

    • A: As a light-sensitive compound [2], exposure to light can cause photochemical degradation, altering its chemical structure and reducing its efficacy in your assays.

To help visualize the key steps for managing this compound stability in your workflow, the following diagram outlines the process from storage to experimental use.

Start Start: this compound Powder Storage Storage at -20°C Protect from Light Start->Storage Reconstitution Reconstitution Storage->Reconstitution SolventChoice Solvent Choice Reconstitution->SolventChoice DMSO DMSO (≥100 mg/mL) SolventChoice->DMSO Preferred Water Water (33.33 mg/mL) Warm & Sonicate SolventChoice->Water For aqueous assays Aliquot Aliquot Solution DMSO->Aliquot Water->Aliquot SolutionStorage Store Aliquots DMSO: -80°C/-20°C Aqueous: -20°C Aliquot->SolutionStorage ThawUse Thaw & Use in Experiment SolutionStorage->ThawUse Discard Discard After Use Do Not Re-freeze ThawUse->Discard

References

Frequently Asked Questions: Matrix Effects in Trifluridine/Tipiracil Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

What are the common sources of matrix effects in trifluridine/tipiracil assays? Matrix effects in bioanalytical methods primarily arise from phospholipids and other endogenous components in plasma that can co-elute with your analytes. These components can cause ion suppression or enhancement during mass spectrometric detection, leading to inaccurate results [1] [2]. While one study specifically developing an LC-MS/MS method for human plasma reported that no matrix effects were identified for any of the analytes [1], this finding is the result of careful method development and must be verified for each new method.

How can I effectively minimize or assess matrix effects? The most common and effective strategy is the use of stable isotope-labeled internal standards (SIL-IS), such as this compound-13C–15N2 and tipiracil-d6. These internal standards co-elute with the analytes and experience the same matrix effects, thereby correcting for them and ensuring quantification accuracy [2] [3]. Furthermore, you should:

  • Optimize Sample Clean-up: Protein precipitation, while simple, may not remove phospholipids effectively. Consider alternative techniques if matrix effects persist [1] [2].
  • Perform a Post-column Infusion Study: This is a classic experiment to visually identify regions of ion suppression/enhancement in your chromatogram.
  • Conduct a Post-extraction Addition Test: Quantitatively measure the matrix factor by comparing the analyte response in neat solution to the response when added to a extracted blank matrix.

Troubleshooting Guide: Common Issues & Solutions

Issue Possible Cause Suggested Solution
Low analyte sensitivity Ion suppression from matrix components; inefficient ionization. Use SIL-IS; optimize chromatographic separation to shift analyte retention away from the phospholipid elution region; consider segmented polarity in MS detection for optimal ionization of each analyte [2] [3].
Inconsistent accuracy/precision Uncorrected matrix effects; variable extraction recovery. Implement SIL-IS; ensure consistent and high recovery during sample preparation (e.g., optimize precipitation solvent volume); validate method accuracy and precision using matrix-matched calibration standards [4] [1].
High background noise in MS Co-eluting phospholipids; insufficient chromatographic separation. Improve gradient elution to wash column effectively; use a selective mass spectrometry method (MRM) [1] [2].

Detailed Experimental Protocols

Here are summaries of validated methods from recent literature that successfully managed matrix effects.

1. Segmented Polarity LC-MS/MS Method for Human Plasma [2] [3] This method is designed for high-throughput analysis and handles the different ionization modes required for the analytes.

  • Sample Preparation: Use protein precipitation with acetonitrile. The supernatant is evaporated to dryness under a gentle nitrogen stream at room temperature, and the residue is reconstituted in a 0.05% acetic acid aqueous solution to concentrate the analytes and improve sensitivity.
  • Chromatography:
    • Column: ACE Excel 3 AQ (100 × 2.1 mm, 1.7 µm).
    • Mobile Phase: (A) 0.05% Acetic acid in water; (B) Methanol.
    • Gradient: Start at 5% B, increase to 50% B over 2.5 minutes, then a sharp increase to 95% B for a wash, and re-equilibration.
    • Flow Rate: 0.35 mL/min.
    • Run Time: 5 minutes.
  • Mass Spectrometry Detection:
    • Technique: Multiple Reaction Monitoring (MRM) with segmented polarity switching.
    • Positive Mode (for Tipiracil): m/z 243.1 → 183.0
    • Negative Mode (for this compound & FTY): this compound: m/z 295.1 → 252.0; FTY: m/z 178.9 → 158.9
  • Internal Standards: This compound-13C–15N2 and Tipiracil-d6 are used to correct for matrix effects and variability.

2. LC-MS/MS Method for Rat Plasma with Full Validation [1] This method was applied to a pharmacokinetic study in rats and reported no significant matrix effects.

  • Sample Preparation: Protein precipitation from a small plasma volume (50 µL) using acetonitrile.
  • Chromatography:
    • Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm).
    • Mobile Phase: Isocratic elution with Methanol and water containing 0.1% formic acid (80:20, v/v).
    • Flow Rate: 0.5 mL/min.
    • Run Time: 4 minutes.
  • Mass Spectrometry Detection:
    • Ionization: Positive Electrospray Ionization (ESI).
    • MRM Transitions: Tipiracil: m/z 242.96 → 182.88; this compound: m/z 296.96 → 116.86; FTY: m/z 180.98 → 139.85; 5CDU: m/z 272.96 → 156.86.

Method Comparison at a Glance

The table below compares key parameters from different analytical techniques to help you select a starting point for your method development.

Method & Sample Analytes Covered Sample Volume Sample Prep Key Method Features Linear Range (ng/mL) Run Time

| LC-MS/MS (Human Plasma) [2] [3] | TIP, FTD, FTY | 50 µL | Protein Precipitation | Segmented Polarity MRM, uses SIL-IS | TIP: 1-250 FTD: 8-8000 FTY: 5-1250 | ~5 min | | LC-MS/MS (Rat Plasma) [1] | TIP, FTD, FTY, 5CDU | 50 µL | Protein Precipitation | Isocratic elution, positive ESI | TIP: 5-1000 FTD/FTY/5CDU: 5-4000 | 4 min | | MEEKC-DAD (Rat Plasma) [4] | TIP, FTD, FTY, 5CDU | Not Specified | Protein Precipitation | Capillary electrophoresis, UV detection | TIP: 100-1000 FTD/FTY/5CDU: 200-4000 | 13 min |

Workflow for Systematic Troubleshooting

The following diagram outlines a logical, step-by-step process to diagnose and resolve matrix effect issues in your bioanalytical method.

Start Suspected Matrix Effects Step1 1. Use Stable Isotope-Labeled Internal Standards (SIL-IS) Start->Step1 Step2 2. Perform Post-column Infusion to Identify Problem Regions Step1->Step2 Step3 3. Optimize Chromatography to Shift Analyte Retention Time Step2->Step3 If suppression/enhancence is observed Step4 4. Improve Sample Clean-up (e.g., SPE, LLE) Step3->Step4 If issue persists Step5 5. Re-validate Method with Matrix Factor and IS-normalized MF Tests Step4->Step5 End Method Robust and Insensitive to Matrix Effects Step5->End

References

Transporter-Mediated Interactions of Trifluridine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key transporters involved in trifluridine's journey in the body, based on in vitro and clinical data.

Transporter Role/Function Interaction with this compound (FTD) & Tipiracil (TPI) Clinical Relevance & Evidence
CNT1 (Concentrative Nucleoside Transporter 1) [1] Uptake transporter in the intestinal epithelium. FTD is a substrate of human CNT1; primary mechanism for intestinal absorption [1]. High relevance for oral bioavailability (of TAS-102). In vitro data confirmed with human intestinal epithelial cells (HIECs) [1].
ENT1, ENT2 (Equilibrative Nucleoside Transporters) [2] Facilitate nucleoside transport across cell membranes. FTD is a substrate [2]. In vitro data available; clinical relevance for distribution and potential interactions is not yet fully defined [2].
OCT2/MATE1 (Organic Cation Transporter 2 / Multidrug and Toxin Extrusion Protein 1) [3] [4] Renal secretion pathway. OCT2 (basolateral) takes up substrates; MATE1 (apical) excretes them into urine. The component tipiracil (TPI) is a substrate and inhibitor of both OCT2 and MATE1 [3]. Low clinical relevance. A 2024 clinical trial found no clinically relevant change in FTD exposure when co-administered with the OCT2/MATE1 inhibitor cimetidine or substrate metformin [3] [4].
MRP2 (Multidrug Resistance-Associated Protein 2) [5] An efflux transporter that can export drugs from cells, potentially contributing to resistance. Molecular docking studies suggest FTD can bind to MRP2, though with lower affinity than other chemo drugs like irinotecan [5]. Primarily in vitro/preclinical evidence. Its role in clinical resistance to FTD remains to be confirmed [5].
MRP4 (Multidrug Resistance-Associated Protein 4) [6] An efflux transporter with a role in the disposition of antiviral nucleoside analogs. Listed among transporters with extensive impact on the disposition of nucleoside analogs [6]. Potential role based on class evidence; specific data for this compound is not detailed in the provided search results [6].

This network of transporter interactions can be visualized in the following pathway diagram:

G cluster_renal Renal Secretion (OCT2/MATE1) OralFTD Oral this compound (FTD) CNT1 CNT1 (Intestine) OralFTD->CNT1 Absorption SystemicCirculation Systemic Circulation ENT1_2 ENT1/2 (Distribution) SystemicCirculation->ENT1_2 OCT2 OCT2 (Kidney) SystemicCirculation->OCT2 CancerCell Cancer Cell MRP2 MRP2 (Efflux) CancerCell->MRP2 Drug Resistance MRP4 MRP4 (Efflux) CancerCell->MRP4 Drug Resistance Urine Excretion in Urine CNT1->SystemicCirculation ENT1_2->CancerCell Cellular Uptake MATE1 MATE1 (Kidney) OCT2->MATE1 MATE1->Urine TPI Tipiracil (TPI) (Inhibits Degradation) TPI->SystemicCirculation Preserves FTD TPI->OCT2 Inhibits TPI->MATE1 Inhibits

Frequently Asked Questions for Researchers

Q1: Are the in vitro findings on OCT2/MATE1 interaction with this compound/tipiracil clinically significant? No, current clinical evidence suggests they are not. A prospective crossover study in patients with metastatic cancer concluded that co-administration of the OCT2/MATE1 inhibitor cimetidine or the substrate metformin with this compound/tipiracil resulted in no clinically relevant changes (defined as a >30% change in exposure) to systemic this compound levels. Therefore, these drugs can be co-administered without dose adjustment [3] [4].

Q2: Which transporter is most critical for the oral absorption of this compound in TAS-102? CNT1 (Concentrative Nucleoside Transporter 1) is the primary mediator. Studies using human intestinal epithelial cells (HIECs) showed that the uptake of this compound is largely sodium-dependent and is significantly reduced when CNT1 function is inhibited. This confirms CNT1's crucial role in its intestinal absorption [1].

Q3: Could transporter expression be a mechanism of resistance to this compound? Yes, efflux transporters are a potential resistance mechanism. In silico molecular docking studies indicate that this compound can bind to MRP2 (ABCC2), an efflux pump often overexpressed in colorectal cancer. This suggests that MRP2 may expel this compound from cancer cells, reducing its efficacy. However, this is currently supported by preclinical data and requires further clinical validation [5].

Experimental Protocols for Key Findings

For your own laboratory work, here are summaries of the key methodologies used in the cited research.

Protocol 1: Assessing the Role of CNT1 in Intestinal Absorption [1]
  • Objective: To investigate the involvement of CNT1 in the intestinal absorption of this compound.
  • Cell Model: Human Intestinal Epithelial Cells (HIECs) and Caco-2 cell monolayers.
  • Method:
    • Uptake Study: Measure the uptake of radiolabeled [14C]FTD into cell monolayers in both the presence and absence of sodium (Na+) in the buffer.
    • Inhibition Study: Assess the effect of known nucleoside transporter inhibitors on FTD uptake.
    • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km, Vmax) of FTD uptake.
    • Validation: Confirm findings using Xenopus laevis oocytes expressing human CNT1 and Caco-2 cells transfected with CNT1.
  • Key Outcome: The majority of FTD uptake in HIECs was Na+-dependent, and its kinetics were consistent with CNT1-mediated transport.
Protocol 2: Clinical DDI Study on OCT2/MATE1 [3] [4]
  • Objective: To prospectively examine the effect of OCT2/MATE1 modulators on the pharmacokinetics of this compound in patients.
  • Design: A three-phase, one-way crossover clinical trial.
  • Patients: Adults with metastatic colorectal or gastric cancer.
  • Interventions:
    • Phase A: this compound/tipiracil alone (days 1-5).
    • Phase B: this compound/tipiracil + metformin (an OCT2/MATE1 substrate, days 8-12).
    • Phase C: this compound/tipiracil + cimetidine (an OCT2/MATE1 inhibitor, days 1-5 of the next cycle).
  • Pharmacokinetic Analysis: Intensive blood sampling over 12 hours on the last day of each phase to determine the area under the curve (AUC) of this compound.
  • Key Outcome: Neither metformin nor cimetidine caused a clinically significant (≥30%) change in this compound exposure.

References

Established HPLC Methods for Trifluridine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two robust, validated HPLC methods for determining trifluridine, one for pharmaceutical dosage forms and another for bioanalysis in human plasma.

Method Aspect Method 1: Stability-Indicating Assay (Dosage Form) [1] Method 2: Bioanalytical Assay (Human Plasma) [2]
Objective Quantification of this compound in ophthalmic preparations; stability-indicating Simultaneous quantification of this compound, its metabolites (CDMU, TFMU), and Tipiracil in spiked human plasma
Chromatographic System Shimadzu Model CBM-20A/20 Alite HPLC with PDA detector HPLC with Photo-Diode Array (PDA) detector
Column C18 Agilent column (250 mm × 4.60 mm, 5 μm) Inertsil ODS-2 column (250 mm × 4.6 mm, 5 μm)
Mobile Phase Formic acid: Methanol (45:55, v/v) Acetate buffer (pH 3.8) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Detection Wavelength 259 nm Not explicitly stated (PDA used)
Injection Volume Not specified Not specified
Run Time Not specified < 7 minutes
Sample Preparation Direct analysis of dosage form after dissolution/dilution Solid-Phase Extraction (SPE)
Linearity Range 0.5 - 120 μg/mL for this compound 200 - 5000 ng/mL for TRI & TIP; 100 - 1500 ng/mL for CDMU & TFMU
LOD/LOQ LOD: 0.1541 μg/mL; LOQ: 0.4691 μg/mL LLOQ: 200 ng/mL (TRI, TIP); 100 ng/mL (CDMU, TFMU)
Key Validation Results Validated per ICH; precise, robust, accurate, specific. Forced degradation studies performed. Validated per ICH; specific, sensitive, and reproducible.

Experimental Protocols

Here are the detailed step-by-step protocols for the methods described above.

Protocol for Stability-Indicating HPLC Assay of this compound in Dosage Forms [1]

This method is designed for quality control of pharmaceutical formulations.

  • Instrument Setup and Mobile Phase Preparation

    • Prepare the mobile phase by mixing 45 volumes of Formic acid with 55 volumes of Methanol. Ensure the mixture is homogeneous.
    • Prime the HPLC system (Shimadzu CBM-20A/20 Alite) with the mobile phase and set the flow rate to 1.0 mL/min in an isocratic mode.
    • Install the C18 Agilent column (250 mm × 4.60 mm, 5 μm) and allow the system to equilibrate until a stable baseline is achieved at the detection wavelength of 259 nm.
  • Standard Solution Preparation

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent to obtain a stock solution.
    • Dilute the stock solution serially with the mobile phase or a compatible solvent to prepare standard solutions across the concentration range of 0.5 - 120 μg/mL.
  • Sample Preparation (Ophthalmic Solution)

    • For an ophthalmic solution, dilute an appropriate volume of the sample directly with the mobile phase to bring the expected concentration of this compound within the linear range of the calibration curve.
  • Chromatographic Analysis

    • Inject the prepared standard and sample solutions into the HPLC system.
    • Record the chromatograms and measure the peak areas of this compound.
    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The method reports a linear regression equation of y = 40447x - 793.8 (R² = 0.9997).
  • Forced Degradation (Stability-Indicating Property)

    • To confirm the method's specificity, stress the this compound API under conditions of acidic hydrolysis, alkaline hydrolysis, thermal degradation, and oxidation.
    • Analyze the stressed samples. The method should successfully separate this compound from its degradation products, demonstrating its stability-indicating capability.
Protocol for Bioanalytical HPLC Determination in Human Plasma [2]

This method is suitable for pharmacokinetic studies.

  • Solutions and Mobile Phase Preparation

    • Prepare the mobile phase by mixing Acetate buffer (pH 3.8) and Acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.
    • Prepare stock solutions of TRI, TIP, CDMU, TFMU, and the Internal Standard (Uracil) in appropriate solvents. Use these to prepare working standard solutions.
  • Calibration Standards and QC Samples

    • Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards. The concentration ranges should be:
      • TRI and TIP: 200 – 5000 ng/mL
      • CDMU and TFMU: 100 – 1500 ng/mL
    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within these ranges in the same manner.
  • Solid-Phase Extraction (SPE) Procedure

    • Pipette a measured volume (e.g., 1 mL) of the spiked plasma, QC, or unknown patient sample into a tube.
    • Add a fixed volume of the Internal Standard working solution to all samples (except blanks).
    • Load the samples onto pre-conditioned SPE cartridges.
    • Wash the cartridges with a suitable solvent to remove impurities.
    • Elute the analytes (TRI, TIP, and metabolites) from the SPE cartridge using an appropriate elution solvent.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue with the mobile phase for HPLC injection.
  • Chromatographic Analysis

    • Inject the extracted samples onto the HPLC system equipped with an Inertsil ODS-2 column.
    • Run the analysis for less than 7 minutes under the specified conditions (mobile phase, flow rate of 0.8 mL/min).
    • The method should provide good resolution between all tested components (TRI, TIP, CDMU, TFMU, and IS).

Troubleshooting Common HPLC Issues

This FAQ section addresses specific problems you might encounter during method establishment or routine analysis.

Q1: My chromatogram shows poor peak shape (tailing or fronting) for this compound. What should I check? [1] [2]

  • A: First, check the pH of your mobile phase buffer. The methods specify using Formic acid or an Acetate buffer at pH 3.8. A small deviation in pH can significantly impact peak shape. Precisely prepare and measure the pH of your buffer. Second, ensure your HPLC column is in good condition and is compatible with the method (a C18 column is standard). If problems persist, the column might be contaminated and require cleaning or replacement.

Q2: I am experiencing low recovery of this compound and Tipiracil from plasma samples. How can I improve this? [2]

  • A: The bioanalytical method uses Solid-Phase Extraction (SPE) for clean-up. Low recovery is often linked to the SPE protocol. Ensure that the SPE cartridges are properly pre-conditioned before sample loading. Optimize the composition and volume of the washing and elution solvents to maximize analyte elution while minimizing the loss of target compounds. Using an internal standard (Uracil, as in the cited method) corrects for variability in recovery and volume.

Q3: The detection sensitivity for my assay is insufficient. Are there more sensitive alternatives to HPLC-UV/PDA?

  • A: Yes. While the cited HPLC-PDA method has an LLOQ of 200 ng/mL [2], a fluorescence sensing method has been reported with much lower limits: LOD of 5.8 ng/mL and LOQ of 17.7 ng/mL for this compound [3]. This method, based on a quenching effect, is highly sensitive and selective for analyzing the drugs in raw materials, tablets, and biological fluids. For the highest sensitivity (e.g., for detailed pharmacokinetics), LC-MS/MS is the industry standard, though a specific protocol was not detailed in these search results.

Q4: My analyte retention times are shifting. What is the most likely cause?

  • A: Inconsistent retention times are primarily due to instability in the mobile phase composition or pH. For the isocratic methods described, use a high-precision HPLC pump and ensure the mobile phase is thoroughly mixed and degassed. Also, verify that the column temperature is stable, as fluctuations can cause retention time drift.

Experimental Workflow and Method Selection

The diagrams below outline the logical steps for sample preparation and selecting an appropriate analytical method.

Start Start: Analyze this compound SampleType Determine Sample Type Start->SampleType DosageForm Pharmaceutical Dosage Form SampleType->DosageForm Formulation Quality Control BiologicalMatrix Biological Matrix (e.g., Plasma) SampleType->BiologicalMatrix  Pharmacokinetic Study PrepDosage Dilute sample in mobile phase (Filter if necessary) DosageForm->PrepDosage PrepBio Solid-Phase Extraction (SPE) with Internal Standard BiologicalMatrix->PrepBio MethodDosage HPLC-PDA Method: Formic Acid:Methanol (45:55) C18 Column, 259 nm PrepDosage->MethodDosage MethodBio HPLC-PDA Method: Acetate Buffer:ACN (70:30) C18 Column, <7 min run PrepBio->MethodBio

References

Analytical Method for Separation & Characterization

Author: Smolecule Technical Support Team. Date: February 2026

For reliable separation and identification, a stability-indicating UPLC-MS/MS method has been developed and validated per ICH guidelines. Below are the core parameters [1].

Parameter Specification
Objective Simultaneous quantification of triflurdine, tipiracil hydrochloride, and their impurities/related substances; characterization of degradation products.
Instrumentation Waters UPLC with MS/MS detection.
Column Acquity BEH Phenyl (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase Methanol : Ammonium Formate Buffer (50:50, v/v).
Flow Rate 0.5 mL/min.
Detection PDA at 257 nm / MS/MS.
Key Validation Results Excellent linearity (R² > 0.999), high precision (%RSD < 1%), accuracy (recoveries 99.54%-100.90%), and robustness.

Forced Degradation Study Protocol

Forced degradation studies are critical to demonstrate the method's stability-indicating capability. The experimental design is as follows [1]:

Stress Condition Treatment Details Objective
Acidic Hydrolysis Expose sample to acidic conditions (e.g., 0.1N HCl). To study acid-catalyzed hydrolysis and identify resulting degradation products.
Alkaline Hydrolysis Expose sample to alkaline conditions (e.g., 0.1N NaOH). To study base-catalyzed hydrolysis and identify resulting degradation products.
Oxidative Degradation Treat sample with an oxidizing agent (e.g., 3% H₂O₂). To understand oxidative degradation pathways and products.
Thermal Degradation Heat the solid drug substance. To identify thermal degradation products formed under dry conditions.
Photolytic Degradation Expose sample to UV-Vis light as per ICH options. To assess photosensitivity and characterize photodegradants.
Neutral Hydrolysis Treat with water or buffer. To study hydrolytic degradation under neutral conditions.

The workflow for conducting these studies and analyzing the results is systematic:

hierarchy start Start: Drug Product (Trifluridine/Tipiracil) step1 Apply Stress Conditions start->step1 step2 UPLC-MS/MS Analysis step1->step2 step3 Data Processing & Analysis step2->step3 end Identify & Characterize Degradation Products step3->end

Degradation Products & Pathways

Under various stress conditions, this compound degrades to form specific products. The primary metabolites and potential degradation products are summarized below [1] [2].

Compound Role / Relationship Key Characteristics / Notes
This compound (TRI) Active Cytotoxic Drug Incorporated into DNA, inhibits tumor cell growth.
Tipiracil (TIP) Pharmacokinetic Enhancer Inhibits thymidine phosphorylase, prevents this compound degradation.
5-Carboxy-2'-deoxyuridine (CDMU) Inactive Metabolite of TRI Formed via degradation/metabolism.
5-(Trifluoromethyl)uracil (TFMU) Inactive Metabolite of TRI Main product of this compound catabolism by thymidine phosphorylase.

The diagram below illustrates the relationship between the drug substances, their degradation pathways, and the resulting products.

hierarchy This compound This compound TFMU 5-(Trifluoromethyl)uracil (TFMU) This compound->TFMU Degradation by Thymidine Phosphorylase CDMU 5-Carboxy-2'-deoxyuridine (CDMU) This compound->CDMU  Metabolic Pathway Tipiracil Tipiracil Inhibits Tipiracil Inhibits Tipiracil->Inhibits Inhibits->this compound  Prevents

Frequently Asked Questions & Troubleshooting

Q1: My method is not achieving baseline separation between this compound, tipiracil, and their degradation products. What should I check?

  • Problem: Poor resolution.
  • Solution:
    • Mobile Phase: Ensure the mobile phase is prepared accurately with high-purity solvents and buffers. The recommended composition is Methanol and Ammonium Formate Buffer (50:50, v/v) [1]. As an alternative, a method using 0.1% Orthophosphoric Acid and Acetonitrile (50:50, v/v) on a C18 column has also been successful [3].
    • Column: Verify that you are using the correct column (e.g., Acquity BEH Phenyl, 1.7µm). Check the column's age and performance with system suitability tests.
    • Flow Rate: Confirm the flow rate is set precisely to 0.5 mL/min [1].

Q2: I am getting low recovery of this compound in my stability samples. What could be the cause?

  • Problem: Low recovery indicating potential loss or degradation.
  • Solution:
    • Sample Preparation: The diluent (Water:Acetonitrile, 50:50) must be used to ensure proper solubility and stability of the analytes during preparation [3]. Keep the preparation time short.
    • Container: Inactive sites on glassware or adsorption can cause loss. Ensure use of appropriate, silanized vials if necessary.

Q3: How can I confirm the identity of an unknown peak observed in my stressed sample?

  • Problem: Identifying unknown degradation products.
  • Solution:
    • LC-MS/MS Analysis: The primary tool for characterization is LC-MS/MS. It provides the molecular weight and structural information of the degradants [1].
    • Method Comparison: Compare the retention times (Rt) and mass spectra of the unknown peaks with those of known metabolites like TFMU and CDMU, which can serve as references for degradation products [2].

Q4: My peaks are showing significant tailing. How can I improve the peak shape?

  • Problem: Poor peak symmetry.
  • Solution:
    • Mobile Phase pH: The pH of the buffer is critical. A method using Acetate Buffer at pH 3.8 has been shown to improve peak shape and system suitability parameters [2].
    • Column Contamination: Flush and regenerate the column according to the manufacturer's instructions. Consider using a guard column.

References

trifluridine tipiracil vs regorafenib survival

Author: Smolecule Technical Support Team. Date: February 2026

Survival Outcomes and Treatment Sequencing

The sequence in which these drugs are administered appears to have a substantial impact on overall survival (OS) and progression-free survival (PFS). Key findings from a large, real-world retrospective study (the ReTrITA study) are summarized below.

Cohort / Sequence Median Overall Survival (OS) Median Progression-Free Survival (PFS) Key Findings
R/T Sequence (No Rechallenge cohort) 16.2 months [1] 11.5 months [1] Significantly improved OS and PFS compared to T/R sequence [1].
T/R Sequence (No Rechallenge cohort) 12.3 months [1] 8.4 months [1] Inferior outcomes compared to R/T sequence [1].
Rechallenge Therapy (before T/R or R/T) 14.5-17.6 months [1] 9.0-11.3 months [1] Rechallenge before T/R or R/T may improve survival, potentially altering disease course [1].

A separate Japanese retrospective study directly comparing the drugs as monotherapies found no significant difference in median OS between regorafenib (9.9 months) and trifluridine/tipiracil (11.4 months). However, this compound/tipiracil showed a significantly longer median PFS (3.3 vs. 2.0 months) [2].

Mechanisms of Action and Experimental Insights

Understanding the distinct molecular mechanisms of these agents is crucial for research and combination therapy development.

Regorafenib: A Multi-Kinase Inhibitor

Regorafenib is an oral small-molecule inhibitor of multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment [2]. Key targets include:

  • Angiogenic RTKs: VEGFR1-3, TIE-2 [3]
  • Oncogenic and Stromal RTKs: RET, KIT, PDGFR-β, FGFR-1 [3]
  • Intracellular Signaling Kinases: RAF-1, BRAF [3] [2]

In preclinical neuroblastoma models, regorafenib was shown to block GDNF-induced RET signaling, inhibiting the downstream PI3K/AKT/mTOR pathway, a critical effector for cell proliferation and tumor progression [3].

This compound/Tipiracil: A Novel Antimetabolite

This oral combination drug has a dual mechanism:

  • Cytotoxic DNA Incorporation: The this compound component is phosphorylated and incorporated into DNA, leading to DNA dysfunction and strand breaks [4] [5].
  • Thymidylate Synthase (TS) Inhibition: this compound monophosphate also inhibits TS, disrupting DNA synthesis [5]. Tipiracil prevents the rapid degradation of this compound by inhibiting thymidine phosphorylase, thereby increasing its bioavailability [5].

Recent research (2025) has revealed a third mechanism: ferroptosis induction. This compound/tipiracil promotes the ubiquitination and degradation of MDM2, stabilizing p53. The nuclear accumulation of p53 downregulates the cystine transporter SLC7A11, a key negative regulator of ferroptosis, leading to this iron-dependent form of cell death [4]. This pathway is illustrated below.

G FTD_TPI This compound/Tipiracil (FTD/TPI) MDM2_Deg MDM2 Degradation FTD_TPI->MDM2_Deg Promotes p53_Stab p53 Stabilization MDM2_Deg->p53_Stab Leads to SLC7A11_Down SLC7A11 Downregulation p53_Stab->SLC7A11_Down Transcriptional Repression Ferroptosis Ferroptosis Induction SLC7A11_Down->Ferroptosis Reduces Antioxidant Defenses Synergy Synergistic Effect SLC7A11_Down->Synergy Combine for SAS Sulfasalazine (SAS) SAS->SLC7A11_Down Inhibits System Xc⁻ (SLC7A11) SAS->Synergy Combine for Synergy->Ferroptosis Enhances

Optimizing Clinical Use: Dosing and Combinations

Regorafenib Dose Escalation

The standard initial dose of regorafenib (160 mg) is associated with significant toxicity. A ReDOS-like dose escalation strategy (starting at a lower dose, e.g., 80 mg or 120 mg, and gradually increasing) has proven effective in real-world settings [6].

  • Efficacy: Patients using dose escalation had a significantly improved median PFS (3.9 months) compared to those on a fixed dose (3.1 months), while overall survival was similar [6].
  • Safety: The escalation strategy led to a significant reduction in severe Grade 3/4 adverse events (35.4% vs. 39.5%) [6]. This approach enhances tolerability and treatment persistence.
This compound/Tipiracil in Combination

This compound/tipiracil shows promising efficacy when combined with bevacizumab (an anti-VEGF antibody). Real-world data indicates that the TFTD + Bevacizumab combination can improve outcomes compared to TFTD monotherapy [2] [7]. Furthermore, regorafenib remains a viable option after progression on TFTD plus bevacizumab, showing consistent efficacy and safety [7].

Key Experimental Data and Methodology

For researchers designing studies or interpreting data, here are the core experimental frameworks from the cited evidence.

  • Study Design for Sequencing (ReTrITA): The data on treatment sequence comes from the ReTrITA study, a large, multicenter, retrospective analysis of 1156 patients with refractory mCRC treated from 2012 to 2023. Patients were categorized based on whether they received regorafenib and/or this compound/tipiracil, and in which sequence (R/T or T/R). Statistical analyses for OS and PFS were performed using Kaplan-Meier curves and Cox models [1] [6].
  • Dosing Protocol (ReDOS-like strategy): In the ReTrITA sub-analysis, the "ReDOS-like escalation" group included patients who started regorafenib at 80 mg or 120 mg and underwent a stepwise increase to 160 mg as tolerated. This was compared to a "fixed dosing" group that started at 160 mg. Endpoints were OS, PFS, and safety (CTCAE criteria) [6].
  • Novel Combination Therapy (RIN regimen): A phase I clinical trial (NCT04362839) evaluated the combination of Regorafenib, Ipilimumab, and Nivolumab (RIN) in chemotherapy-refractory MSS mCRC. The study used a 3+3 dose de-escalation design to establish the recommended phase 2 dose (RP2D). Tumor response was assessed per RECIST 1.1 [8].

Conclusion for Research and Development

  • Sequence Matters: The R→T sequence is associated with superior survival outcomes in real-world evidence [1].
  • Dosing Strategy is Key: Implementing a dose-escalation strategy for regorafenib can improve its tolerability and therapeutic index [6].
  • Mechanisms Inform Combinations: The distinct mechanisms of action, particularly the newly identified role of this compound/tipiracil in inducing ferroptosis, open new avenues for rational combination therapies, such as with sulfasalazine or immunotherapy regimens like RIN [8] [4].

References

trifluridine comparative effectiveness metastatic colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison of Refractory mCRC Treatments

Treatment Regimen Median Overall Survival (OS) Median Progression-Free Survival (PFS) Disease Control Rate (DCR) Common Grade ≥3 Adverse Events
FTD/TPI + Bevacizumab [1] [2] [3] 10.8 months [2] [3] 5.6 months [2] [3] 59.6% [1] Neutropenia, anemia, nausea [3]
FTD/TPI (Monotherapy) [4] [3] [5] 6.9 - 7.1 months [4] [3] 2.4 - 2.5 months [4] [3] 25.4% [1] Neutropenia (38%), anemia (18%), febrile neutropenia (4%) [3]
Fruquintinib [6] [2] 7.4 months (in more heavily pre-treated pts) [2] Information Missing Higher than FTD/TPI monotherapy [6] Higher incidence of ≥3AEs vs. FTD/TPI [6]
Regorafenib [6] [5] 7 months [5] 1.77 months [5] Information Missing Asthenia (70%), diarrhea, hand-foot syndrome, mucositis [5]
Best Supportive Care (BSC) [4] [3] 5.3 months [3] 1.7 months [3] Information Missing Information Missing

Mechanism of Action: How Trifluridine/Tipiracil Works

This compound/tipiracil is an oral antineoplastic agent with a unique dual mechanism that distinguishes it from other fluoropyrimidines [3]. The diagram below illustrates how its two components work synergistically.

g FTD_TPI This compound/Tipiracil (FTD/TPI) This compound This compound (FTD) Nucleoside Analog FTD_TPI->this compound Tipiracil Tipiracil (TPI) TPI Inhibitor FTD_TPI->Tipiracil DNA_Inc Interferes with DNA synthesis This compound->DNA_Inc Incorporated into TP_Inhibit Prevents rapid degradation of FTD Tipiracil->TP_Inhibit Inhibits enzyme TP_Inhibit->DNA_Inc Increases bioavailability

  • This compound (FTD): The primary cytotoxic component. It is a thymidine-based nucleoside analog that is incorporated directly into DNA during the S-phase of the cell cycle. This incorporation causes DNA dysfunction and ultimately leads to tumor cell death [3].
  • Tipiracil (TPI): A pharmacologic enhancer that acts as a potent inhibitor of thymidine phosphorylase. This enzyme is responsible for the rapid degradation of this compound in the body. By inhibiting it, tipiracil significantly increases the bioavailability and half-life of this compound, allowing for sustained cytotoxic concentrations in the plasma [3].

Key Clinical Trial Protocols and Data

The efficacy data in the summary table is derived from several pivotal clinical trials. Here is a detailed look at their methodologies and key findings.

SUNLIGHT Trial (NCT04737187)

This phase 3 trial led to the approval of FTD/TPI + bevacizumab and established it as a standard of care.

  • Objective: To compare the efficacy of FTD/TPI plus bevacizumab versus FTD/TPI alone in refractory mCRC [3].
  • Population: 492 patients with mCRC refractory to standard chemotherapies (fluoropyrimidine, oxaliplatin, irinotecan) and anti-VEGF therapy. 93% had received only up to two prior lines of therapy [1] [3].
  • Intervention: FTD/TPI (35 mg/m² orally twice daily on days 1-5 and 8-12 of a 28-day cycle) plus bevacizumab (5 mg/kg IV on days 1 and 15) [1] [3].
  • Comparator: FTD/TPI monotherapy [3].
  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) [3].
  • Key Findings: The combination significantly improved OS (10.8 vs. 7.5 months; HR=0.61) and PFS (5.6 vs. 2.4 months; HR=0.44). It also delayed the time to worsening of ECOG performance status [2] [3].
RECOURSE Trial (NCT01607957)

This was the pivotal phase 3 trial that led to the initial approval of FTD/TPI monotherapy.

  • Objective: To evaluate the efficacy of FTD/TPI versus placebo in patients with treatment-refractory mCRC [3].
  • Population: 800 patients who had progressed on all standard therapies [3].
  • Intervention: FTD/TPI monotherapy.
  • Comparator: Placebo plus best supportive care [3].
  • Primary Endpoint: Overall Survival [3].
  • Key Findings: FTD/TPI significantly improved OS (7.1 vs. 5.3 months; HR=0.68) and PFS (2.0 vs. 1.7 months; HR=0.48) compared to placebo [3].
TALLISUR Trial

This phase 4 study provided prospective real-world evidence and quality-of-life data.

  • Objective: To assess health-related quality of life (HRQoL), efficacy, and safety of FTD/TPI in a real-world setting [4].
  • Population: 185 patients in Germany with pre-treated mCRC who chose to receive FTD/TPI [4].
  • Intervention: FTD/TPI monotherapy.
  • Assessments: HRQoL was measured using the EORTC QLQ-C30 questionnaire. Tumor assessments followed RECIST 1.1 [4].
  • Key Findings: Treatment with FTD/TPI was associated with maintained quality of life, a median OS of 6.9 months, and a median PFS of 2.5 months [4].

Key Considerations for Researchers

  • Treatment Sequencing: Expert commentary suggests that based on the superior OS (10.8 months) from the SUNLIGHT trial, FTD/TPI plus bevacizumab is often preferred in the third-line setting. Fruquintinib, with a median OS of 7.4 months demonstrated in a more heavily pre-treated (often fourth-line) population, may be a subsequent option [2].
  • Safety and Tolerability: While the combination of FTD/TPI and bevacizumab has a manageable safety profile, it is associated with myelosuppression. The most common clinically relevant adverse events are neutropenia and anemia. Active management, including dose delays, reductions, and the use of granulocyte-colony stimulating factors (G-CSF), is often required [3]. In comparative studies, FTD/TPI has shown a different toxicity profile from regorafenib, which is more associated with asthenia, hand-foot syndrome, and mucositis [5].

References

Summary of Prognostic Factors for FTD/TPI in mCRC

Author: Smolecule Technical Support Team. Date: February 2026

Prognostic Factor Category Specific Factor Prognostic Impact on OS Key Supporting Evidence
Genetic Mutations KRAS G12 mutation Reduced OS benefit Phase 3 RCT (RECOURSE) [1]
KRAS G13 mutation Significantly improved OS Phase 3 RCT (RECOURSE) [1]
Dynamic & Laboratory Biomarkers High baseline ctDNA (≥5%) Inferior Survival Observational Study [2]
Rising ctDNA trajectories Higher risk of death Observational Study [2]
High Neutrophil-Lymphocyte Ratio (NLR) Shorter PFS (leading to shorter OS) Retrospective Study [3]
High ADAR1 protein expression Longer PFS with FTD/TPI + Bevacizumab Retrospective Study [3]
Clinical & Treatment Factors Addition of Bevacizumab Improved OS vs. FTD/TPI alone Phase 3 RCT (SUNLIGHT) [3] [4]
Any neutropenia (≥ Grade 1) Predictor of favorable outcomes Retrospective Study [5]
Dose reduction due to toxicity Associated with higher OS Real-World Study [6]
Renal impairment (Ccr < 60 mL/min) Increased risk of severe neutropenia Retrospective Study [5]

Detailed Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, the key methodological details from the cited studies are as follows:

1. Genomic Analysis for KRAS Mutations

  • Objective: To identify codon-specific KRAS mutations as predictive biomarkers for FTD/TPI response [1].
  • Methodology:
    • Discovery Cohort: Whole-genome sequencing was performed on tumor samples from 37 patients with mCRC from the Hartwig Medical Foundation database.
    • Validation Cohorts:
      • Real-world validation: Targeted sequencing data (from routine diagnostics) of 960 patients with mCRC from 36 centers were analyzed.
      • Phase 3 Trial Validation: Codon-specific mutational status was analyzed from 367 patients with KRAS-mutant tumors in the RECOURSE trial.
    • Statistical Analysis: Multivariate Cox regression for OS, adjusted for sidedness and performance status. A predictive analysis tested the interaction between treatment (FTD/TPI vs. placebo) and KRAS mutation status.

2. Circulating Tumor DNA (ctDNA) Analysis

  • Objective: To investigate the prognostic role of ctDNA levels before and during treatment with FTD/TPI [2].
  • Methodology:
    • Study Design: A non-interventional, translational biomarker phase II study enrolling 30 patients with mCRC.
    • ctDNA Profiling: A 77-gene panel was used for next-generation sequencing. Tumor levels were quantified using ichorCNA (based on aneuploidy) and the highest variant allele frequency (VAF).
    • Statistical Analysis: Uni- and multivariate survival analyses were performed. Longitudinal changes in ctDNA were modeled using linear mixed models and joint models to correlate tumor level trajectories with survival risk.

3. Immunohistochemical (IHC) Analysis for ADAR1

  • Objective: To assess ADAR1 protein expression as a predictive marker for response to FTD/TPI plus bevacizumab [3].
  • Methodology:
    • Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) sections from primary CRC tumors of 31 patients.
    • Staining & Scoring: Slides were stained with an anti-ADAR1 antibody. Expression was evaluated using the Immunoreactive Score (IRS), calculated as the product of Staining Intensity (SI: 0-3) and the Percentage of Positive Cells (PP: 0-4).
    • Assessment: The scoring was performed three times by three independent, blinded investigators to ensure accuracy.

The relationships between these key biomarkers and patient survival outcomes can be visualized in the following pathway:

Biomarker Biomarker Assessment Genetic Genetic Profile Biomarker->Genetic Baseline Dynamic Dynamic Biomarkers Biomarker->Dynamic Baseline & On-Treatment KRAS_G12 KRAS G12 Mutation Genetic->KRAS_G12 Mutation KRAS_G13 KRAS G13 Mutation Genetic->KRAS_G13 Mutation ctDNA High/Rising ctDNA Dynamic->ctDNA Level & Trend ADAR1 High ADAR1 Expression Dynamic->ADAR1 Expression Outcome Overall Survival Outcome KRAS_G12->Outcome Reduced Benefit KRAS_G13->Outcome Improved ctDNA->Outcome Inferior ADAR1->Outcome Prolonged PFS

Interpretation of Key Findings

  • KRAS Codon-Specificity is Critical: The differential impact of KRAS G12 and G13 mutations underscores that not all RAS mutations are equivalent for FTD/TPI response, a crucial consideration for patient stratification [1].
  • Real-Time Monitoring with ctDNA: ctDNA trajectories offer a dynamic tool to identify patients unlikely to benefit from treatment early on, potentially sparing them from unnecessary toxicity [2].
  • Combination with Bevacizumab: The consistent survival benefit of adding bevacizumab to FTD/TPI makes this combination a standard in the refractory setting, as confirmed by the SUNLIGHT trial [3] [4].
  • Management of Adverse Events: The association between neutropenia and better outcomes suggests it may be a pharmacodynamic marker of effective drug exposure. However, renal impairment requires careful monitoring and potential initial dose adjustment to mitigate the risk of severe neutropenia [5] [6].

References

Clinical Outcomes of FTD/TPI Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Trial Phase / Type Patient Population Key Efficacy Outcomes Reference
FTD/TPI + Bevacizumab (vs. FTD/TPI alone) Phase III (SUNLIGHT) & Real-World Refractory mCRC (3L+) Median OS: 10.8 vs 7.5 months (SUNLIGHT); 8.4 vs 6.3 months (Real-World). Median PFS: 5.6 vs 2.4 months (SUNLIGHT); 4.1 vs 2.1 months (Real-World). DCR: 59.6% vs 25.4% (Real-World). [1] [2] [3]
FTD/TPI + Panitumumab (vs. FTD/TPI + Bevacizumab) Phase II (FIRE-8) First-line RAS WT mCRC, unfit for intensive chemo Primary Endpoint: Objective Response Rate (ORR). Results pending. Aims to improve ORR from 30% (control) to 55%. [4]
FTD/TPI + Irinotecan + Bevacizumab Phase II Later-line mCRC ORR: 25.8%. DCR: 93.5%. Median PFS: 9.2 months. Promising efficacy with tolerable toxicity. [3]
Biweekly FTD/TPI ± Bevacizumab (vs. Standard Regimen) Retrospective mCRC Median OS: 256 vs 224 days. Median PFS: 131 vs 84 days. Improved efficacy and reduced hematological toxicity. [5]
FTD/TPI + Irinotecan Phase II (TRITICC) Second-line Biliary Tract Cancer (BTC) Primary Endpoint: Progression-Free Survival (PFS). Aims to evaluate safety and efficacy after gemcitabine failure. [6]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies commonly used in these clinical studies.

1. Standard Dosing Schedules The regimens in these studies primarily used two FTD/TPI scheduling approaches alongside partner drugs:

  • Standard Regimen: FTD/TPI (35 mg/m²) was administered orally twice daily on Days 1-5 and 8-12 of a 28-day cycle [4] [5].
  • Biweekly Regimen: FTD/TPI (35 mg/m²) was administered orally twice daily on Days 1-5 and 15-19 of a 28-day cycle. This simplified schedule was often used to improve tolerability [5].

Common partner drug dosing included:

  • Bevacizumab: 5 mg/kg intravenously on Day 1 (for 2-week cycles) or on Days 1 and 15 (for 4-week cycles) [4] [1] [3].
  • Panitumumab: 6 mg/kg intravenously on Day 1 and 15 of a 28-day cycle [4].
  • Irinotecan: 150 mg/m² intravenously on Day 1 of a 14-day cycle [3].

2. Efficacy and Safety Assessment Methods

  • Tumor Response: Efficacy was primarily evaluated according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors). Radiological assessments (using CT or MRI) were performed at baseline and typically repeated every 6 to 8 weeks [4] [1] [3].
  • Safety Monitoring: Adverse events (AEs) were systematically recorded and graded for severity based on the NCI Common Terminology Criteria for Adverse Events (CTCAE), with versions 4.0 or 5.0 used across the studies [4] [5] [6]. Safety was assessed at each patient visit.

3. Key Study Design Elements

  • Primary Endpoints: Common primary endpoints included Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR) [4] [3].
  • Patient Populations: Studies focused on specific, heavily pre-treated populations, most commonly patients with refractory mCRC who had progressed on standard fluoropyrimidine-, oxaliplatin-, and irinotecan-based therapies [1] [3]. Some trials, like FIRE-8, explored combinations in earlier lines for selected, less fit patients [4].

Mechanism of Action and Signaling Pathways

FTD/TPI has a dual mechanism of action. Recent research also reveals a novel pathway involving ferroptosis, as illustrated below.

G FTD_TPI FTD/TPI Administration FTD Trifluridine (FTD) FTD_TPI->FTD TPI Tipiracil (TPI) (Inhibits degradation) FTD_TPI->TPI DNA_Inc FTD-TP incorporated into DNA FTD->DNA_Inc  Phosphorylation to FTD-TP TS_Inhibit F3dTMP inhibits Thymidylate Synthase (TS) FTD->TS_Inhibit  Phosphorylation to F3dTMP p53_Stabilize p53 Stabilization (via MDM2 degradation) FTD->p53_Stabilize Induces TPI->FTD  Prevents degradation DNA_Dysfunction DNA dysfunction and strand breaks DNA_Inc->DNA_Dysfunction TS_Inhibit->DNA_Dysfunction SLC7A11_Down ↓ SLC7A11 Expression p53_Stabilize->SLC7A11_Down Ferroptosis Ferroptosis (Lipid ROS accumulation) SLC7A11_Down->Ferroptosis Inhibits cystine/glutamate antiporter (system Xc⁻)

Diagram Title: FTD/TPI Mechanisms: DNA Damage and Novel p53-Ferroptosis Pathway

The diagram illustrates two primary mechanistic arms:

  • Cytotoxic DNA Incorporation: this compound is phosphorylated within the cell. Its triphosphate form (FTD-TP) is incorporated into DNA, causing dysfunction and strand breaks. Its monophosphate form (F3dTMP) inhibits thymidylate synthase (TS), disrupting DNA synthesis [7] [3] [8].
  • Novel Ferroptosis Induction: Recent studies show FTD/TPI promotes the degradation of MDM2, leading to the stabilization of the p53 tumor suppressor protein. Stabilized p53 translocates to the nucleus and represses the expression of SLC7A11, a critical component of the system Xc⁻ cystine/glutamate antiporter. This repression leads to depletion of glutathione and the accumulation of lipid reactive oxygen species (ROS), ultimately triggering a novel form of cell death known as ferroptosis [8].

Interpretation and Future Directions

For researchers and drug development professionals, the data suggests several key considerations:

  • Established Combination: FTD/TPI + Bevacizumab is now a standard and cost-effective option for refractory mCRC, supported by Level I evidence from the SUNLIGHT trial and real-world data [1] [2].
  • Optimizing Tolerability: The biweekly regimen presents a promising alternative to the standard schedule, potentially improving drug tolerability and patient quality of life without compromising efficacy [5].
  • Exploring Novel Combinations: Early-phase trials show promising activity for more intensive combinations like FTD/TPI + Irinotecan + Bevacizumab, which may benefit a selected patient population with adequate performance status [3].
  • Expanding to New Indications: Ongoing research is evaluating the efficacy of FTD/TPI-based combinations in other gastrointestinal malignancies, such as biliary tract cancer, indicating a potential for broader application [6].
  • Mechanistic Insights: The discovery of ferroptosis induction via the p53-SLC7A11 axis opens new avenues for rational drug design. Combining FTD/TPI with other ferroptosis inducers (e.g., sulfasalazine) could be a strategy to overcome chemoresistance, as suggested by preclinical models [8].

References

Efficacy Data from Clinical & Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy findings from recent studies on FTD/TPI-based regimens.

Study Type / Model Treatment Regimen Key Efficacy Findings on Tumor Burden Citation
Real-World (mCRC) [1] FTD/TPI + Bevacizumab Median PFS: 4.1 months; Disease Control Rate (DCR): 59.6% [1]
Real-World (mCRC) [1] FTD/TPI monotherapy Median PFS: 2.1 months; Disease Control Rate (DCR): 25.4% [1]
Preclinical (Colorectal Cancer Xenografts) [2] FTD/TPI + Nintedanib Tumor Growth Inhibition: 61.5% to 72.8% (significantly higher than monotherapies) [2]
Preclinical (Colorectal Cancer Models) [3] FTD/TPI + Sulfasalazine (SAS) Synergistically induced ferroptosis and inhibited cancer cell proliferation [3]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies from the key studies cited.

In Vivo Assessment of Tumor Growth Inhibition (Xenograft Models) [2]

This protocol is standard for evaluating the direct impact of a drug on tumor burden in a preclinical setting.

  • Cell Lines: Human colorectal cancer cells (DLD-1, HT-29, HCT116) were used.
  • Animal Model: The cell lines were implanted subcutaneously into nude mice.
  • Dosing:
    • FTD/TPI: 150 mg/kg/day, administered orally.
    • Nintedanib: 40 mg/kg/day, administered orally.
    • Treatment Schedule: Twice daily from day 1 to day 14.
  • Tumor Measurement: Tumor growth was monitored and compared between the combination therapy and monotherapy groups.
  • Analytical Method: The concentration of trifluridine incorporated into tumor DNA was quantified using liquid chromatography-tandem mass spectrometry. [2]
Real-World Effectiveness Study Protocol [1]

This methodology reflects how treatment effectiveness is assessed in a clinical population.

  • Study Design: Retrospective review of medical records.
  • Patient Population: Adults with metastatic colorectal cancer refractory to standard therapies.
  • Treatment Groups:
    • FTD/TPI + Bevacizumab: FTD/TPI (35 mg/m² orally, twice daily on days 1-5 and 8-12 of a 28-day cycle) plus Bevacizumab (5 mg/kg IV on days 1 and 15).
    • FTD/TPI monotherapy: FTD/TPI alone on the same schedule.
  • Efficacy Assessments:
    • Tumor Imaging: Computed tomography or magnetic resonance imaging performed at 8-week intervals.
    • Response Criteria: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
  • Endpoints:
    • Progression-Free Survival (PFS): Time from treatment initiation to disease progression or death.
    • Disease Control Rate (DCR): Proportion of patients with a complete response, partial response, or stable disease. [1]

Mechanisms of Action and Impact on Tumor Burden

FTD/TPI's efficacy in reducing tumor burden stems from its direct cytotoxic effects on cancer cells. Recent research has also elucidated a novel mechanism involving ferroptosis.

ftd_mechanism FTD_TPI This compound/Tipiracil (FTD/TPI) DNA_Inc FTD Incorporates into DNA FTD_TPI->DNA_Inc TS_Inhibition Inhibits Thymidylate Synthase (TS) FTD_TPI->TS_Inhibition p53_Stabilization Promotes p53 Protein Stabilization FTD_TPI->p53_Stabilization DNA_Damage DNA Damage and Strand Breaks DNA_Inc->DNA_Damage TS_Inhibition->DNA_Damage SLC7A11_Down p53 Suppresses SLC7A11 Transcription p53_Stabilization->SLC7A11_Down Ferroptosis Induces Ferroptosis (Iron-Dependent Cell Death) SLC7A11_Down->Ferroptosis

Diagram Title: FTD/TPI Anti-Tumor Mechanisms

  • Established Cytotoxic Mechanisms: this compound, the active component of FTD/TPI, exerts its effects through a dual mechanism. First, it inhibits thymidylate synthase (TS), disrupting DNA synthesis. Second, it is extensively incorporated into DNA, leading to DNA dysfunction and strand breaks, which ultimately results in cell death. [2] [4] This direct damage to cancer cells is a primary driver for reducing tumor burden.

  • Novel Ferroptosis Pathway: A 2025 study revealed that FTD/TPI can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The mechanism involves FTD/TPI promoting the stabilization of the tumor suppressor protein p53. Stabilized p53 then suppresses the expression of SLC7A11, a key component of the system responsible for protecting cells from ferroptosis. This downregulation leads to the accumulation of lethal lipid peroxides, killing cancer cells through this non-apoptotic pathway. [3] This discovery provides a new perspective on how FTD/TPI reduces tumor burden.

Interpretation Guide for Researchers

When evaluating the data on FTD/TPI and tumor burden, consider these points:

  • Combination Therapy is Key: The consistent theme across studies is that FTD/TPI's effectiveness is significantly enhanced when combined with other agents, whether it's the anti-angiogenic drug bevacizumab in clinical settings [1] or nintedanib in preclinical models [2].
  • Mechanistic Synergy: The combination with bevacizumab is rational due to complementary mechanisms. While FTD/TPI directly targets cancer cell DNA, bevacizumab normalizes the tumor vasculature and inhibits new blood vessel growth, potentially improving drug delivery and inhibiting tumor progression. [1] [4]
  • Novel Combinations: The induction of ferroptosis via the p53-SLC7A11 axis reveals a new vulnerability. Combining FTD/TPI with ferroptosis inducers like sulfasalazine (SAS) showed a synergistic effect in preclinical models, pointing to a promising avenue for future clinical development to overcome resistance and improve tumor control. [3]

References

Safety Profile Comparison for Refractory mCRC Agents

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Agent Most Common Grade 3-5 Adverse Events Key Distinctive Safety Considerations Supporting Study / Context
Trifluridine/Tipiracil (FTD/TPI) Monotherapy [1] Neutropenia (38%), Leukopenia (21%), Anemia (18%), Febrile Neutropenia (4%) [1] Lower risk of cardiotoxicity vs. other fluoropyrimidines (overall incidence ~5.2%) [2]. RECOURSE Trial [1]
FTD/TPI + Bevacizumab [3] Neutropenia, Nausea, Anemia (rates comparable to FTD/TPI alone) [3] [1] Combination does not significantly alter FTD/TPI's safety profile; no new safety signals identified. SUNLIGHT Trial; Real-World Study [3] [1]
Regorafenib [4] Not detailed in sources, but known from clinical practice to include hand-foot skin reaction, fatigue, hypertension, diarrhea. -- --
Fruquintinib [5] [4] Hypertension, Hand-foot syndrome [5] -- FRESCO Trial [4]
Fruquintinib + Sintilimab [5] Hand-foot syndrome (Grade 3), Hypertension (Grade 3), Bullous pemphigoid (immune-related) [5] Combination introduces immune-related adverse events (irAEs). Case Report [5]
Precemtabart Tocentecan (Anti-CEACAM5 ADC) [4] Hematologic events (dose-limiting), Gastrointestinal toxicity Novel agent; safety profile consistent with its exatecan payload (TOP1 inhibitor). Phase 1 Trial [4]

Key Experimental Data and Protocols

For researchers, the methodology behind these safety findings is critical. Here are the designs of the key studies cited.

Real-World Safety and Effectiveness Study [3]
  • Objective: To compare the real-world effectiveness and safety of FTD/TPI + Bevacizumab versus FTD/TPI monotherapy in patients with refractory mCRC.
  • Design: Retrospective cohort study.
  • Population: 106 patients from two institutions treated from June 2020 to October 2024.
  • Safety Assessment: Adverse events were graded at each clinic visit using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.
  • Key Safety Finding: Grade 3–5 adverse events occurred at comparable rates between the FTD/TPI + Bevacizumab and FTD/TPI monotherapy groups.
Prospective Cardiotoxicity Study [2]
  • Objective: To identify the incidence of cardiotoxicity with FTD/TPI.
  • Design: Prospective, multicenter, observational study.
  • Population: 77 patients with mCRC treated with FTD/TPI per clinical practice.
  • Safety Assessment:
    • Patient-Reported Outcomes (PROs): Patients used a daily questionnaire to report symptoms.
    • Cardiac Workup: For any symptoms suggestive of cardiotoxicity, patients underwent ECG, enzyme tests, and a cardiology examination.
    • Quality of Life: Analyzed using the GF7 item of the FACT-G questionnaire.
  • Key Safety Finding: The overall incidence of cardiotoxicity (≥G3) was 5.19%. Univariate analysis identified anemia and obesity as risk factors, though only low hemoglobin was significant in multivariate analysis.
Systematic Review Methodology for Adverse Events [6]

For a comprehensive safety overview, systematic reviews are essential. A comparison of two major guidelines shows their methodologies are highly aligned:

  • Common Elements: Both recommend using the PICO framework to structure the review question and including both pre- and post-marketing data (e.g., clinical trials, observational studies, case reports).
  • Data Sources: Both suggest searching major databases like MEDLINE and EMBASE, as well as pharmacovigilance databases like VigiBase.
  • Data Analysis: Both encourage the use of disproportionality analysis (e.g., Reporting Odds Ratio - ROR) to quantify signals of potential drug-adverse event relationships.

The diagram below illustrates the workflow for a systematic safety review based on these protocols.

Start Define Review Question (PICO Framework) A Develop Protocol (Eligibility Criteria, Search Strategy) Start->A B Systematic Literature Search A->B C Select Studies & Extract Data B->C D Bias/Risk Assessment C->D E Synthesize Evidence (Descriptive + Meta-analysis) D->E F Interpret & Report Findings E->F

Interpretation and Key Takeaways for Researchers

  • Hematological Monitoring is Paramount: The safety data consistently highlights neutropenia as the most significant adverse event for FTD/TPI. Protocols for dose modification and the use of granulocyte-colony stimulating factors (G-CSF) are essential components of management [1].
  • Distinct Cardiotoxicity Profile: While FTD/TPI is an oral fluoropyrimidine, its risk of cardiotoxicity is significantly lower than that of 5-FU or capecitabine. This can be a deciding factor for patients with pre-existing cardiac conditions or risk factors [2].
  • Combination Therapy Safety: Combining FTD/TPI with bevacizumab appears to be a safe strategy, as the addition of bevacizumab does not potentiate the characteristic toxicities of FTD/TPI. In contrast, combining a targeted agent like fruquintinib with an immunotherapy introduces a different safety profile, including immune-related adverse events, which requires distinct management strategies [3] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from ethyl acetate

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

296.06200594 Da

Monoisotopic Mass

296.06200594 Da

Heavy Atom Count

20

LogP

-0.46
-0.46 (LogP)
log Kow = -0.46
-0.7

Decomposition

When heated to decomposition, material emits toxic fumes of /hydrogen fluoride/ and /nitrogen oxides/.

Appearance

Solid powder

Melting Point

186-189
186-189 °C
186 - 189 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMW9V5RW38

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As a standalone product, trifluridine is used for the ophthalmic treatment of primay keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus, types 1 and 2. Trifluridine is also available as a combination product with [tipiracil], which is indicated either alone or in combination with [bevacizumab] for the treatment of adult patients with metastatic colorectal cancer who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy. This combination product is also used for adult patients with metastatic gastric or gastroesophageal junction adenocarcinoma and were previously treated with at least two prior lines of chemotherapy that included a fluoropyrimidine, a platinum, either a taxane or irinotecan, and if appropriate, HER2/neu-targeted therapy.
FDA Label

Livertox Summary

Trifluridine/tipiracil is the combination of an antineoplastic pyrimidine analogue (trifluridine) with an inhibitor of its metabolism (tipiracil) that is used in the therapy of refractory, metastatic colorectal cancer. Trifluridine/tipiracil is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Trifluridine Ophthalmic Solution is indicated for the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus, types 1 and 2. /Included in US product label/
Trifluridine is also effective in the treatment of epithelial keratitis that has not responded clinically to the topical administration of idoxuridine or when ocular toxicity or hypersensitivity to idoxuridine has occurred. In a smaller number of patients found to be resistant to topical vidarabine, trifluridine was also effective.

Pharmacology

Trifluridine exhibits an antiviral effect against herpes simplex virus, types 1 and 2 and vacciniavirus both in vitro and in vivo [A35271]. Some strains of adenovirus that contribute to the pathology of keratoconjunctivitis were shown to be susceptible to trifluridine _in vitro_ [A35271]. While there is evidence from a study that cross-resistance may develop between trifluridine and [idoxuridine] or [vidarabine], trifluridine was shown to effective in treating dendritic ulcers in patients with herpetic keratitis who are unresponsive to [idoxuridine] or [vidarabine] based on the results from masked comparative trials [A35271]. In nonclinical studies, trifluridine/tipiracil hydrochloride demonstrated antitumour activity against both 5-fluorouracil (5-FU) sensitive and resistant colorectal cancer cell lines [F649]. The cytotoxic activity of trifluridine and tipiracil against several human tumour xenografts show high correlation with the amount of trifluridine incorporated into DNA, indicating that the primary mechanism of action of trifluridine involves the direct incorporation into the cancer cell DNA [F649]. Trifluridine and tipiracil demonstrated anti-tumor activity against KRAS wild-type and mutant human colorectal cancer xenografts in mice [FDA Label]. In clinical studies comprised of patients with previously treated metastatic colorectal cancer, treatment of trifluridine in combination with tipiracil in addition to best supportive care over a 5- or 7-month period resulted in increased progression-free survival (PFS), overall response rate (ORR) and disease control rate (DCR) compared to placebo [F649]. In an open-label study, administration of trifluridine at the recommended dosage in patients with advanced solid tumors had no clinically relevant effect on QT/QTc prolongation compared with placebo [FDA Label]. Two out of 48 patients displayed had QTc greater than 500 msec and 1 of 42 patients (2.4%) had a QTc increase from baseline greater than 60 msec [FDA Label].
Trifluridine is a fluorinated thymidine analog with potential antineoplastic activity. Trifluridine is incorporated into DNA and inhibits thymidylate synthase, resulting in inhibition of DNA synthesis, inhibition of protein synthesis, and apoptosis. This agent also exhibits antiviral activity. (NCI04)

MeSH Pharmacological Classification

Antimetabolites

ATC Code

L01BC
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AD - Antivirals
S01AD02 - Trifluridine

Mechanism of Action

The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). [A35289 However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells.
Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known
The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis.
Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia.

Vapor Pressure

2.52X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

70-00-8

Absorption Distribution and Excretion

After oral administration of LONSURF with [14C]-trifluridine, at least 57% of the administered trifluridine was absorbed. Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumors, the mean times to peak plasma concentrations (Tmax) of trifluridine was around 2 hours. Trifluridine area under the concentration-time curve from time 0 to the last measurable concentration (AUC0-last) was approximately 3-fold higher and maximum concentration (Cmax) was approximately 2-fold higher after multiple dose administration (twice daily for 5 days a week with 2 days rest for 2 weeks followed by a 14-day rest, repeated every 4 weeks) than after single-dose administration. Following a single oral administration of LONSURF at 35 mg/m2 in patients with cancer, the mean time to peak plasma concentration (Tmax) of trifluridine was around 2 hours. For the ophthalmic formulation, systemic absorption appears to be negligible. A standardized high-fat, high-calorie meal decreased trifluridine Cmax by approximately 40% but did not change trifluridine AUC compared to those in a fasting state in patients with cancer following administration of a single dose of LONSURF 35 mg/m2. In a dose finding study (15 to 35 mg/m2 twice daily), the AUC from time 0 to 10 hours (AUC0-10) of trifluridine tended to increase more than expected based on the increase in dose.
After single oral administration of LONSURF (60 mg) with [14C]-trifluridine, the total cumulative excretion of radioactivity was 60% of the administered dose. The majority of recovered radioactivity was eliminated into urine (55% of the dose) as FTY and trifluridine glucuronide isomers within 24 hours and the excretion into feces and expired air was <3% for both. The unchanged trifluridine was <3% of administered dose recovered in the urine and feces.
Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the apparent volume of distribution (Vd/F) for trifluridine was 21 L.
Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the oral clearance (CL/F) for trifluridine was 10.5 L/hr.
Following topical application of trifluridine to the eye, the drug penetrates the cornea and can be detected in the aqueous humor.
Systemic absorption following ocular application of trifluridine appears to be negligible. In one study in healthy individuals, topical application of trifluridine 1% ophthalmic solution to the eyes 7 times daily for 14 consecutive days did not result in detectable serum concentrations of trifluridine or 5-carboxy-2'-deoxyuridine.
During in vitro studies using excised rabbit corneas, the major metabolite of trifluridine, 5-carboxy-2'-deoxyuridine, was found on the endothelial side of the cornea in addition to the parent compound; however, detectable levels of the metabolite have not been found in the aqueous humor in humans.
It is unlikely that trifluridine is excreted in human milk after ophthalmic instillation of trifluridine because of the relatively small dosage (

Metabolism Metabolites

Trifluridine is not metabolized by cytochrome P450 (CYP) enzymes. Trifluridine is mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite, 5-(trifluoromethyl) uracil (FTY). No other major metabolites were detected in plasma or urine. Other minor metabolites, such as 5-carboxy-2'-deoxyuridine found on the endothelial side of the cornea or 5-carboxyuraci, were also detected, but only at low or trace level in plasma and urine.
The major metabolite of trifluridine (5-carboxy-2'-deoxyuridine appears) to have some antiviral activity but substantially less than that of the parent drug.
19F NMR spectroscopy has been used to study further the metabolism of 5-trifluoromethyl-2'-deoxyuridine (trifluridine; F3TdR). The synthesis and characterization of alpha-trifluoromethyl-beta-alanyl glycine (F3MBAG), a putative new metabolite of F3TdR, are now reported. This study describes ex vivo and in vivo detection of F3MBAG and other previously reported metabolites of trifluridine, using 19F NMR spectroscopy, in male BALB/C mice bearing EMT-6 tumors. A parallel 19F NMR spectroscopic study was also performed on rats dosed with F3TdR, to observe the qualitative pattern of F3TdR metabolism in another species. Unexpectedly, 5-trifluoromethyl-5,6-dihydroxyuracil (DOHF3T), alpha-trifluoromethyl-beta-ureidopropionic acid (F3MUPA) and fluoride, which result from the metabolic degradation of F3TdR and which were detected in various biological samples from mice dosed with F3TdR, could not be identified in rat urine or in homogenized tissue extracts. The presence of these metabolites in intact tissues is uncertain since in this study 19F NMR spectroscopy of these samples always displayed a broad resonance "hump" across the range of chemical shifts that would encompass these metabolites. No clear explanation for the loss of spectroscopic resolution in this region has been rationalized. N-Carboxy-alpha-trifluoromethyl-beta-alanine (F3MBA-CO2), alpha-trifluoromethyl-beta-alanyl alanine (F3MBAA) and N-acetyl-alpha-trifluoromethyl-beta-alanine (Ac-F3MBA) were synthesized and characterized, but were not detected as metabolites in any of the biological specimens examined.

Wikipedia

Trifluridine

Drug Warnings

Trifluridine 1% ophthalmic solution is contraindicated in patients who have chemical intolerance or are hypersensitive to the drug or any ingredient in the formulation.
Trifluridine should be used only under the close supervision of an ophthalmologist. In addition, the recommended dosage and frequency of administration should not be exceeded.
If trifluridine is used in smallpox vaccinees who have vaccinia lesions on or near the eyelid for prophylaxis to prevent extension of vaccinia infection to the conjunctiva or cornea, the potential benefit of the drug should be balanced against the minimal but potential risk of drug toxicity and of introducing the virus into the eye by frequent manipulation.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for Trifluridine (8 total), please visit the HSDB record page.

Biological Half Life

After administration of LONSURF 35 mg/m2, the mean elimination and steady-state half-life (t1/2) of trifluridine was 1.4 hours and 2.1 hours respectively. For the ophthalmic formulation, the half-life is significantly shorter, approximately only 12 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Synthesis: prepared by treatment of 5-trifluoromethyluracil with a bacterial enzyme.
Preparation ... C. Heidelberger, United States of America 3201387 (1965 to US Dept HEW)

General Manufacturing Information

Trifluridine, a fluorinated pyrimidine nucleoside, is structurally related to idoxuridine (no longer commercially available in the US) and thymidine. Trifluridine differs structurally from thymidine in the presence of 3 fluorine atoms in place of 3 hydrogen atoms in the methyl group of the latter compound.

Storage Conditions

Store under refrigeration 2-8 °C (36-46 °F).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548483/ PubMed PMID: 31643802.
2: Kang C, Dhillon S, Deeks ED. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer. Drugs. 2019 Sep;79(14):1583-1590. doi: 10.1007/s40265-019-01195-w. Review. Erratum in: Drugs. 2019 Sep 18;:. PubMed PMID: 31489588; PubMed Central PMCID: PMC6751145.
3: Trifluridine/tipiracil for colorectal cancer. Aust Prescr. 2018 Oct;41(5):171. doi: 10.18773/austprescr.2018.053. Epub 2018 Sep 11. Review. PubMed PMID: 30410217; PubMed Central PMCID: PMC6202293.
4: Vaflard P, Ederhy S, Torregrosa C, André T, Cohen R, Lopez-Trabada D. [Fluoropyrimidines cardiac toxicity: 5-fluorouracil, capecitabine, compound S-1 and trifluridine/tipiracil]. Bull Cancer. 2018 Jul - Aug;105(7-8):707-719. doi: 10.1016/j.bulcan.2018.05.005. Epub 2018 Jun 28. Review. French. PubMed PMID: 29960638.
5: Martinez-Perez J, Riesco-Martinez MC, Garcia-Carbonero R. The safety of trifluridine and tipiracil for the treatment of metastatic colorectal cancer. Expert Opin Drug Saf. 2018 Jun;17(6):643-650. doi: 10.1080/14740338.2018.1475557. Epub 2018 May 23. Review. PubMed PMID: 29745737.
6: Peeters M, Cervantes A, Moreno Vera S, Taieb J. Trifluridine/tipiracil: an emerging strategy for the management of gastrointestinal cancers. Future Oncol. 2018 Jul;14(16):1629-1645. doi: 10.2217/fon-2018-0147. Epub 2018 Apr 27. Review. PubMed PMID: 29701076.
7: Ramaekers BLT, Wolff R, van Giessen A, Pouwels X, Fayter D, Lang S, Armstrong N, Worthy G, Duffy S, Kleijnen J, Joore MA. Trifluridine-Tipiracil for Previously Treated Metastatic Colorectal Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Mar;36(3):285-288. doi: 10.1007/s40273-017-0591-4. Review. PubMed PMID: 29177842; PubMed Central PMCID: PMC5834593.
8: Puthiamadathil JM, Weinberg BA. Emerging combination therapies for metastatic colorectal cancer - impact of trifluridine/tipiracil. Cancer Manag Res. 2017 Oct 3;9:461-469. doi: 10.2147/CMAR.S113320. eCollection 2017. Review. PubMed PMID: 29056855; PubMed Central PMCID: PMC5635852.
9: Sunakawa Y, Izawa N, Mizukami T, Horie Y, Hirakawa M, Arai H, Ogura T, Tsuda T, Nakajima TE. Profile of trifluridine/tipiracil hydrochloride in the treatment of metastatic colorectal cancer: efficacy, safety, and place in therapy. Onco Targets Ther. 2017 Sep 15;10:4599-4605. doi: 10.2147/OTT.S106101. eCollection 2017. Review. PubMed PMID: 28979148; PubMed Central PMCID: PMC5608085.
10: White T, Larson H, Minnella A, Hochster HS. Metastatic Colorectal Cancer: Management With Trifluridine/Tipiracil
. Clin J Oncol Nurs. 2017 Apr 1;21(2):E30-E37. doi: 10.1188/17.CJON.E30-E37. Review. PubMed PMID: 28315543.
11: Lee JJ, Chu E. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102). Clin Colorectal Cancer. 2017 Jun;16(2):85-92. doi: 10.1016/j.clcc.2017.01.003. Epub 2017 Jan 25. Review. PubMed PMID: 28242161; PubMed Central PMCID: PMC5743195.
12: Burness CB, Duggan ST. Trifluridine/Tipiracil: A Review in Metastatic Colorectal Cancer. Drugs. 2016 Sep;76(14):1393-402. doi: 10.1007/s40265-016-0633-9. Review. PubMed PMID: 27568360.
13: Weinberg BA, Marshall JL, Salem ME. Trifluridine/tipiracil and regorafenib: new weapons in the war against metastatic colorectal cancer. Clin Adv Hematol Oncol. 2016 Aug;14(8):630-8. Review. PubMed PMID: 27487107.
14: Jeffers KD. Trifluridine/Tipiracil: Old Drug, New Tricks. J Adv Pract Oncol. 2016 May-Jun;7(4):449-453. Epub 2016 May 1. Review. PubMed PMID: 29226002; PubMed Central PMCID: PMC5679033.
15: Kitao H, Matsuoka K, Iimori M, Tokunaga E, Saeki H, Oki E, Miyamoto Y, Baba H, Maehara Y. [Antitumor Molecular Mechanism of Trifluridine and Tipiracil Hydrochloride (TAS-102: TFTD)]. Gan To Kagaku Ryoho. 2016 Jan;43(1):8-14. Review. Japanese. PubMed PMID: 26809521.
16: Carmine AA, Brogden RN, Heel RC, Speight TM, Avery GS. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. Drugs. 1982 May;23(5):329-53. Review. PubMed PMID: 6284470.

Explore Compound Types